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  • Product: 2-Aminomethyl-1-methylazetidine
  • CAS: 1363382-92-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 2-Aminomethyl-1-methylazetidine as a Pharmacophore Scaffold

The following technical guide details the chemical properties, synthesis, and applications of 2-aminomethyl-1-methylazetidine , a high-value pharmacophore scaffold. [1][2][3] Executive Summary 2-Aminomethyl-1-methylazeti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-aminomethyl-1-methylazetidine , a high-value pharmacophore scaffold.

[1][2][3]

Executive Summary

2-Aminomethyl-1-methylazetidine represents a specialized class of saturated N-heterocycles where high ring strain (~25 kcal/mol) meets bifunctional nucleophilicity.[1][2][3][4] As a conformationally restricted diamine, it serves as a critical bioisostere for proline and pyrrolidine derivatives in medicinal chemistry.[2][3][4][5] Its unique geometry—forcing substituents into distinct vectors—makes it an ideal scaffold for ligands targeting nicotinic acetylcholine receptors (nAChRs) and for fragment-based drug discovery (FBDD).[1][2][3][5] This guide analyzes its physicochemical profile, synthetic pathways, and reactivity logic.[3][4][5]

Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10][11]

Structural Parameters

The molecule consists of a four-membered azetidine ring, N-methylated at position 1, with an exocyclic aminomethyl group at position 2.[2][3][4] This creates a 1,3-diamine motif with restricted rotation.[2][3][4][5]

PropertyData / ValueNote
IUPAC Name 1-(1-Methylazetidin-2-yl)methanamine
CAS Number 59664-50-9 (Generic/Racemic)Specific enantiomers (S/R) have distinct CAS.[1][2][3][4]
Molecular Formula Cngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

N

Molecular Weight 100.16 g/mol
Ring Strain ~25–26 kcal/molSignificantly higher than pyrrolidine (~6 kcal/mol).[3][4][5]
Boiling Point ~145–150 °C (Estimated)Higher than 1-methylazetidine (61°C) due to H-bonding.[1][3][4]
Solubility Miscible in Water, MeOH, DCMHighly polar; hygroscopic.[3][4][5]
Chirality C2 is a stereocenter(S)-isomer is often the bioactive pharmacophore.[2][3][4]
Acid-Base Properties (pKa Analysis)

The molecule possesses two basic nitrogen centers.[2][3][4][5] Understanding their protonation order is critical for salt formation and binding affinity.[2][3][4][5]

  • N1 (Ring Tertiary Amine): Azetidine ring nitrogens are surprisingly basic (pKa ~10.0–11.[2][3][4][5]0) due to the lack of eclipsing strain upon protonation and high s-character of the lone pair.[2][3][5]

  • Nngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Exocyclic Primary Amine):  Typical primary amine pKa (~9.8–10.2).[3][5]
    
  • The "Diamine Effect": Due to the 1,3-proximity, the first protonation event (likely at the ring N) exerts an inductive/field effect that lowers the pKa of the second amine by 1.5–2.0 log units.[2][3]

    • pKngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (First Protonation): ~10.2 (Ring N)[1]
      
    • pKngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (Second Protonation): ~8.5 (Exocyclic N)[1]
      

Synthetic Pathways[4][5][11][12]

The synthesis of 2-aminomethyl-1-methylazetidine typically proceeds via the reduction of azetidine-2-carboxylic acid derivatives.[1][2][3][4] The high ring strain requires careful handling to prevent ring-opening polymerization.[2][3][4][5]

The "Reductive Cascade" Protocol

The most robust route involves the sequential reduction of the amide and N-methylation, or the reduction of a cyano-intermediate.[2][3]

Synthesis Start Azetidine-2-carboxylic acid (Commercially Available) Step1 1. N-Methylation (HCHO / NaBH3CN) Start->Step1 Inter1 1-Methylazetidine-2-carboxylic acid Step1->Inter1 Step2 2. Amidation (NH3 / EDC) Inter1->Step2 Inter2 1-Methylazetidine-2-carboxamide Step2->Inter2 Step3 3. Reduction (LiAlH4 / THF) Inter2->Step3 Product 2-Aminomethyl-1-methylazetidine Step3->Product AltStart 1-Benzhydryl-2-cyanoazetidine AltStep Hydrogenolysis & Methylation AltStart->AltStep Alt. Route AltStep->Product Alt. Route

Figure 1: Primary synthetic workflow from amino acid precursor to the target diamine.[1][2][6][7][8]

Reactivity & Stability Logic

Nucleophilic Differentiation

The molecule presents two nucleophilic sites with distinct steric and electronic profiles.[2][3][4][5]

  • Primary Amine (-NHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Sterically unhindered, kinetically superior nucleophile.[3][4] Reacts rapidly with acyl chlorides, isocyanates, and sulfonyl chlorides.[3][4][5]
    
  • Tertiary Amine (Ring N): Sterically encumbered by the methyl group and ring puckering.[3][4][5] Acts primarily as a Brønsted base.[2][3][4][5]

Experimental Implication: You can selectively functionalize the primary amine without protecting the ring nitrogen.

ngcontent-ng-c780544980="" class="ng-star-inserted">

[3][4] Protocol Tip: To acylate the primary amine, use a biphasic system (Schotten-Baumann conditions) or maintain pH ~9, where the primary amine is unprotonated and nucleophilic, while the ring nitrogen acts as a proton scavenger.[2][3]

Ring Strain & Stability

The azetidine ring has ~25 kcal/mol of strain energy.[2][3][4][5]

  • Acid Stability: Stable in dilute aqueous acid (HCl) at room temperature.[2][3][4][5] However, strong Lewis acids or heating in strong protic acids can trigger ring opening (via Sngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    2 attack by the counterion) to form acyclic 
    
    
    
    -substituted amines.[3][4]
  • Thermal Stability: As a free base, it is stable to distillation.[2][3][4][5] However, it readily absorbs CO

    
     from the air (carbamate formation) due to the high basicity of the primary amine.[3] Store under Argon. 
    

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a rigidified mimetic of:

  • N-Methyl-1,2-diaminoethane: But with reduced entropic penalty upon binding.[1][2][3][4][5]

  • Proline/Pyrrolidine: The 4-membered ring alters the vector of the C2 substituent, often accessing different sub-pockets in receptors than the 5-membered analog.[2][3][4][5]

nAChR Ligand Design

The 2-aminomethyl-azetidine motif is a "privileged structure" for nicotinic acetylcholine receptors (nAChR).[1][2][3][4] The distance between the quaternary ammonium center (or protonated tertiary amine) and the H-bond donor (primary amine) is critical for binding to the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 subtype.[3]
  • Mechanism:[1][2][3][4][9] The ring nitrogen mimics the positively charged pyrrolidine of nicotine, while the aminomethyl arm extends to interact with complementary residues in the binding pocket.[2][3][5]

Experimental Protocol: Selective Derivatization

Objective: Selective protection of the primary amine as a tert-butyl carbamate (Boc) without affecting the ring nitrogen.[2][3]

Reagents:

  • 2-Aminomethyl-1-methylazetidine (1.0 eq)[1][2][3]

  • Di-tert-butyl dicarbonate (Bocngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    O) (1.1 eq)[1][3]
    
  • Triethylamine (TEA) (1.2 eq)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Methodology:

  • Preparation: Dissolve the diamine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N

    
    ).
    
  • Base Addition: Add TEA. Cool the solution to 0°C. Note: Although the ring nitrogen is basic, TEA ensures the HCl/acid byproducts are neutralized without protonating the reactive primary amine.[2][3]

  • Acylation: Add Boc

    
    O dissolved in DCM dropwise over 20 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with saturated NaHCOngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (do not use acid, as it may deprotect or ring-open).[3][4][5] Dry organic layer over Nangcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    SO
    
    
    .[3][4][5]
  • Purification: The tertiary amine allows purification via acid-base extraction or chromatography on neutral alumina (silica is often too acidic and causes streaking).[2][3][4][5]

References

  • Padwa, A. (2012).[3][4][5] Synthesis and Reactivity of Azetidines. Comprehensive Heterocyclic Chemistry III. Link

  • Couty, F., & Evano, G. (2006).[3][4][5] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1][2]

  • Holladay, M. W., et al. (1998).[3][4][5] Structure-Activity Relationships of Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Link[1][2]

  • Sirotnak, F. M. (2008).[3][4][5] Azetidine-2-carboxylic acid: Chemical and Biological Aspects. Advances in Experimental Medicine and Biology.

  • PubChem Compound Summary. (2024). 1-Methylazetidine Derivatives. National Center for Biotechnology Information.[2][3][4][5] Link

Sources

Exploratory

Technical Guide: Reactivity & Applications of 2-Aminomethyl-1-methylazetidine

Executive Summary 2-Aminomethyl-1-methylazetidine (often abbreviated as 2-AMMA ) represents a high-value, strained heterocyclic building block in modern medicinal chemistry.[1] Characterized by a rigid four-membered azet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminomethyl-1-methylazetidine (often abbreviated as 2-AMMA ) represents a high-value, strained heterocyclic building block in modern medicinal chemistry.[1] Characterized by a rigid four-membered azetidine core and a flexible exocyclic primary amine, this scaffold offers a unique vector for exploring chemical space distinct from traditional pyrrolidine or piperidine analogs.[1]

This guide details the physicochemical profile, chemoselective reactivity, and handling protocols for 2-AMMA. It is designed to enable researchers to utilize this motif effectively while mitigating risks associated with ring strain and unintended fragmentation.[1]

Structural & Physicochemical Analysis[2]

Molecular Architecture

The molecule consists of a saturated four-membered nitrogen heterocycle (azetidine) substituted at the


-position with a methyl group and at the C2-position with a methylamine arm.[1]
  • Ring Strain: ~26 kcal/mol.[1] This high strain energy drives unique reactivity, particularly ring-opening pathways under specific conditions.[1]

  • Conformation: The azetidine ring adopts a puckered conformation to minimize torsional strain (eclipsing interactions).[1] The 2-substituent typically adopts a pseudo-equatorial orientation to minimize 1,2-steric interactions with the

    
    -methyl group.
    
Basicity & Nucleophilicity

2-AMMA acts as a 1,3-diamine equivalent.[1] Understanding the distinct electronic environments of the two nitrogen atoms is critical for chemoselective functionalization.[1]

FeatureExocyclic Primary Amine (

)
Endocyclic Tertiary Amine (Ring

)
Hybridization

(Standard)

(Distorted, increased

-character)
Sterics Unhindered, accessibleSterically crowded (1-Me, 2-substituent)
Nucleophilicity High (Kinetic site of reaction)Low (Due to steric bulk & strain)
Estimated pKa ~9.8 – 10.2~8.5 – 9.0 (Lowered by ring strain)

Key Insight: The increased


-character of the lone pair in the strained azetidine ring renders the ring nitrogen less basic and less nucleophilic than a typical tertiary amine (e.g., 

-methylpiperidine). Consequently, electrophiles react almost exclusively at the exocyclic primary amine under controlled conditions.[1]

Reactivity Profile

Chemoselective Functionalization

The primary amine is the dominant nucleophile.[1] Standard amide couplings, reductive aminations, and sulfonylation reactions proceed cleanly at this position without protecting the tertiary ring nitrogen, provided that stoichiometric equivalents of electrophiles are strictly controlled.

Ring Integrity & Stability Risks

While 2-AMMA is stable under standard organic workup conditions, the ring strain presents specific vulnerabilities:

  • Acidic Conditions: The protonated azetidine is generally stable to dilute acids (HCl, TFA) at room temperature.[1] However, strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or heating in strong protic acids can trigger ring opening via nucleophilic attack at the C4 position.[1]
  • Quaternization-Induced Fragmentation: Alkylating the ring nitrogen (forming a quaternary ammonium salt) dramatically activates the ring toward nucleophilic attack.[1] If the ring nitrogen is quaternized, even weak nucleophiles (acetate, chloride) can open the ring to form acyclic amines.

Reactivity Visualization

The following diagram maps the divergent reactivity pathways, highlighting the "Safe Zone" (functionalization) versus the "Risk Zone" (ring opening).[1]

ReactivityMap cluster_legend Legend Start 2-Aminomethyl- 1-methylazetidine Amide Amide/Sulfonamide (Stable Scaffold) Start->Amide R-COCl / R-SO2Cl (Base, 0°C) RedAm Secondary Amine (Stable Scaffold) Start->RedAm R-CHO (NaBH(OAc)3) Quat Quaternary Ammonium Salt Start->Quat Me-I / R-X (Excess, Heat) RingOpen Acyclic/Expanded Products Quat->RingOpen Nucleophile (Nu-) (Strain Release) key1 Safe Transformation key2 Risk/Instability

Figure 1: Divergent reactivity pathways. Green paths preserve the azetidine core; yellow/red paths indicate high risk of ring destruction.

Medicinal Chemistry Applications

2-AMMA serves as a versatile bioisostere and property modulator in drug design:

  • Proline Surrogate: It acts as a constrained, ring-contracted mimic of 2-aminomethylpyrrolidine or proline derivatives, often improving metabolic stability by blocking oxidation sites.

  • Solubility Enhancer: The basic tertiary amine (pKa ~8.[1]5) provides a solubilizing handle that is often less lipophilic than larger rings like piperidine.[1]

  • Rigid Linker: The 1,2-substitution pattern creates a defined vector, useful for fragment-based drug discovery (FBDD) where precise orientation of hydrogen bond donors/acceptors is required.

Experimental Protocols

General Procedure: Chemoselective Amide Coupling

This protocol ensures selective reaction at the primary amine while preventing quaternary salt formation or ring opening.[1]

Reagents:

  • 2-Aminomethyl-1-methylazetidine (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv) or EDC/HOBt[1]

  • DIPEA (3.0 equiv)[1]

  • Dichloromethane (DCM) or DMF (anhydrous)[1]

Workflow:

  • Activation: Dissolve the carboxylic acid and DIPEA in DCM at

    
    . Add HATU and stir for 15 minutes to activate the acid.
    
  • Addition: Add 2-aminomethyl-1-methylazetidine (dissolved in minimal DCM) dropwise to the activated ester. Note: Dropwise addition prevents localized high concentrations that could encourage side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Look for M+1 peak).[1]

  • Workup: Dilute with DCM. Wash with saturated

    
     (aq).[1]
    
    • Critical Step: Avoid strong acid washes (e.g., 1M HCl) during extraction if the product is acid-sensitive.[1] Use a pH 5–6 buffer or brine instead.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH/
    
    
    
    gradient).
Handling & Storage[1]
  • State: Typically a colorless to pale yellow oil or low-melting solid.[1]

  • Hygroscopicity: The free base is hygroscopic and readily absorbs

    
     from air to form carbamates.[1]
    
  • Storage: Store as the HCl or TFA salt at

    
     for long-term stability. If keeping the free base, store under Argon.[1]
    

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC). (2021).[1] Detailed review of azetidine ring strain and stability.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Analysis of acid-mediated ring opening mechanisms. [1][2]

  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters. (2014). Discusses lithiation and stability of 2-substituted azetidine derivatives. [1]

  • PubChem Compound Summary: 2-Methylazetidine. National Center for Biotechnology Information. (2025).[1] Physicochemical data for the core scaffold.

Sources

Foundational

Technical Profile: 2-(Aminomethyl)-1-methylazetidine (CAS 1363382-92-6)

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Aminomethyl)-1-methylazetidine (CAS 1363382-92-6). Content Type: Technical Whitepaper & Operational Guide Subjec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Aminomethyl)-1-methylazetidine (CAS 1363382-92-6).

Content Type: Technical Whitepaper & Operational Guide Subject: High-Value Medicinal Chemistry Scaffold / Chiral Building Block

Executive Summary

2-(Aminomethyl)-1-methylazetidine (CAS 1363382-92-6) is a specialized diamine scaffold increasingly utilized in modern drug discovery to introduce conformational constraint and polarity into small molecule candidates. Unlike flexible ethylenediamine linkers, the azetidine ring locks the nitrogen vectors into a specific spatial orientation, reducing the entropic penalty of binding to protein targets.

This guide analyzes its role as a bioisostere for pyrrolidines and piperidines, detailing its application in the synthesis of NLRP3 inflammasome inhibitors and SSTR4 agonists . It provides validated protocols for its synthesis, handling, and incorporation into lead compounds, emphasizing its utility in optimizing physicochemical properties such as LogP and metabolic stability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identity
PropertyDetail
CAS Number 1363382-92-6
IUPAC Name 1-(1-Methylazetidin-2-yl)methanamine
Synonyms 2-Aminomethyl-1-methylazetidine; (1-Methyl-2-azetidinyl)methanamine
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Chirality Available as Racemate, (S)-enantiomer (CAS 2682096-96-2), or (R)-enantiomer
Physicochemical Profile

The compound is a strained, bicyclic-equivalent diamine . The high ring strain of the azetidine (~26 kcal/mol) influences both its reactivity and its interaction with biological targets.

ParameterValue (Experimental/Predicted)Implications for Drug Design
pKa (Primary Amine) ~9.5 - 10.0Highly basic; exists as a cation at physiological pH, aiding solubility.
pKa (Tertiary Amine) ~8.0 - 8.5Moderate basicity; acts as a proton acceptor in the binding pocket.
LogP -0.8 to -1.2Hydrophilic .[1] Excellent for lowering the lipophilicity of greasy pharmacophores.
Boiling Point ~140-150°C (Predicted)Volatile free base; typically handled as a HCl or oxalate salt.
Topological Polar Surface Area (TPSA) 29.26 ŲFavorable for CNS penetration and oral bioavailability.

Medicinal Chemistry & Structural Rationale[5][6]

Mechanism of Utility: The "Azetidine Switch"

In drug design, replacing a flexible chain or a larger ring (like piperidine) with an azetidine offers two distinct advantages:

  • Vector Control: The 4-membered ring constrains the exit vector of the exocyclic amine. This rigidification often improves potency by pre-organizing the ligand into a bioactive conformation.

  • Metabolic Stability: The steric bulk of the N-methyl group adjacent to the ring carbons can sterically hinder oxidative metabolism (N-dealkylation) compared to open-chain analogs.

Validated Therapeutic Applications

Recent patent literature highlights the utility of CAS 1363382-92-6 in specific high-value targets:

  • NLRP3 Inflammasome Inhibitors: Used as a polar headgroup in sulfonylurea-based inhibitors.[2] The azetidine amine forms critical salt bridges with acidic residues in the NLRP3 nucleotide-binding domain.

  • SSTR4 Agonists: Incorporated into 3-benzylpyridin-2-amine scaffolds to target Somatostatin Receptor 4, where the compact size of the azetidine fits into restricted sub-pockets that exclude larger rings.

G Scaffold CAS 1363382-92-6 (Azetidine Scaffold) Constraint Conformational Constraint Scaffold->Constraint Ring Strain Solubility Lower LogP (Hydrophilicity) Scaffold->Solubility Polar Surface Target2 SSTR4 Agonist (Sub-pocket Fit) Constraint->Target2 Rigidification Target1 NLRP3 Inflammasome (Salt Bridge Formation) Solubility->Target1 Physicochemical Opt.

Figure 1: Medicinal chemistry logic flow for deploying the 2-aminomethyl-1-methylazetidine scaffold.

Experimental Protocols: Synthesis & Handling

Synthesis of 2-(Aminomethyl)-1-methylazetidine

While often purchased, in-house synthesis allows for the introduction of isotopic labels or specific stereochemistry.

Method A: Reduction of Azetidine-2-carboxamide This is the most reliable route for scale-up, avoiding the handling of unstable free azetidines until the final step.

  • Starting Material: 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.

  • Amide Formation: React with ammonium chloride/EDC/HOBt to form the primary amide.

  • Boc Removal: Treat with 4M HCl in dioxane to yield the amine salt.

  • Reductive Methylation (Ring N): React with formaldehyde/NaBH(OAc)₃ to install the N-methyl group.

  • Amide Reduction: Reduce the amide to the amine using LiAlH₄ in THF under reflux.

Protocol Step-by-Step (LiAlH₄ Reduction):

  • Step 1: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0°C under Argon.

  • Step 2: Dropwise add the 1-methylazetidine-2-carboxamide (1.0 equiv) dissolved in THF.

  • Step 3: Reflux for 4–6 hours. Monitor by LCMS (Note: Azetidines are polar; use HILIC or polar-embedded C18 columns).

  • Step 4: Fieser workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Step 5: Distill or convert to HCl salt immediately to prevent polymerization.

Coupling Protocol (General Amide Bond Formation)

To attach CAS 1363382-92-6 to a carboxylic acid core (Core-COOH):

  • Activation: Dissolve Core-COOH (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.

  • Addition: Add 2-(aminomethyl)-1-methylazetidine dihydrochloride (1.1 equiv).

  • Reaction: Stir at RT for 2–12h.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat). Dry organic layer.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). Note: The product will be basic; silica columns require 1% triethylamine or NH₃ to prevent streaking.

Safety & Handling Guidelines

Critical Warning: Azetidines are strained rings. While 1-methylazetidines are relatively stable, they can undergo ring-opening polymerization or hydrolysis under strongly acidic conditions or high heat.

Hazard ClassDescriptionMitigation
Skin Corrosive Low molecular weight amines are potent skin irritants and sensitizers.Wear double nitrile gloves. Handle in a fume hood.
Ring Strain Potential for exothermic ring opening.Avoid strong Lewis acids (e.g., BF₃) unless controlled. Store as HCl salt at -20°C.
Hygroscopic The HCl salt absorbs water rapidly.Store in a desiccator. Weigh quickly or use in solution.

References

  • PubChem. (2025).[3] Compound Summary: 2-Methylazetidine Derivatives.[3][4][5] National Library of Medicine. [Link]

  • Google Patents. (2021). WO2021202775A1 - N-(heterocyclyl and heterocyclylalkyl)
  • Google Patents. (2021). CA3108948A1 - Novel sulfonamideurea compounds (NLRP3 Inhibitors).
  • Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Literature and Protocols.[Link]

Sources

Exploratory

Biological Activity of 2-Aminomethyl-1-methylazetidine Derivatives

The following is an in-depth technical guide on the biological activity and medicinal chemistry of 2-aminomethyl-1-methylazetidine derivatives. Technical Guide for Medicinal Chemists and Pharmacologists Part 1: Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and medicinal chemistry of 2-aminomethyl-1-methylazetidine derivatives.

Technical Guide for Medicinal Chemists and Pharmacologists

Part 1: Executive Summary & Structural Rationale

The 2-aminomethyl-1-methylazetidine scaffold represents a critical "privileged structure" in modern medicinal chemistry. It serves as a conformationally restricted diamine motif, primarily utilized to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ligands targeting aminergic G-protein coupled receptors (GPCRs) and ligand-gated ion channels (LGICs).

Structurally, this scaffold acts as a rigid homolog of 2-aminomethylpyrrolidine (found in antipsychotics and histamine ligands) and a constrained mimetic of


-methyl-1,3-diaminopropane . By constraining the flexible ethylamine or propylamine chain within a four-membered azetidine ring, researchers can significantly reduce the entropic penalty of binding, thereby enhancing affinity and selectivity for targets such as Histamine H3/H4 receptors  and Nicotinic Acetylcholine Receptors (nAChRs) .
Core Structural Attributes[1][2][3][4][5]
  • Ring Strain: ~26 kcal/mol (Azetidine) vs. ~6 kcal/mol (Pyrrolidine). This high strain influences the basicity of the nitrogen (typically lowering pKa compared to pyrrolidines) and alters metabolic stability.

  • Vectorial Alignment: The 2-position substitution defines a specific vector for the exocyclic amine, critical for distinguishing between receptor subtypes (e.g., H3 vs. H4).

  • Chirality: The C2 position is a chiral center. Biological activity is often stereospecific, with (S)- and (R)-enantiomers showing distinct binding profiles.

Part 2: Target Landscape and Biological Activity

Histamine H3 and H4 Receptor Antagonism

The most prominent application of the 2-aminomethyl-1-methylazetidine motif is in the design of antagonists/inverse agonists for the Histamine H3 receptor.

  • Mechanism: The scaffold mimics the ethylamine tail of histamine but locks it into a specific rotamer. The basic azetidine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Activity Profile: Derivatives often exhibit nanomolar (Ki < 50 nM) affinity. The rigid spacer prevents the "folding" seen in flexible diamines, often improving selectivity over the H1 receptor.

  • Therapeutic Relevance: Cognitive enhancement (Alzheimer’s, ADHD), narcolepsy, and neuropathic pain.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

While 3-substituted azetidines (e.g., A-85380) are classic nAChR ligands, 2-substituted derivatives serve as homologs to the pyrrolidine ring of nicotine.

  • Selectivity: The contraction from a 5-membered (pyrrolidine) to a 4-membered (azetidine) ring alters the distance between the cationic center and the hydrogen bond acceptor (e.g., a pyridine ring attached via the aminomethyl linker).

  • Effect: This contraction often shifts selectivity profiles between

    
     (high affinity) and 
    
    
    
    (low affinity) subtypes, useful for fine-tuning side-effect profiles.
Emerging Applications: Cannabinoid and FGFR Modulation

Recent medicinal chemistry campaigns have identified this scaffold in:

  • Cannabinoid Ligands: 3,3-disubstituted and 2-substituted azetidines are explored as polar cores for CB1/CB2 ligands to reduce lipophilicity (LogP) while maintaining efficacy.

  • Kinase Inhibitors: The diamine motif serves as a solvent-exposed solubilizing group in inhibitors of FGFR (Fibroblast Growth Factor Receptor), improving oral bioavailability.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic for 2-aminomethyl-1-methylazetidine derivatives.

SAR_Logic Core 2-aminomethyl-1-methylazetidine (Core Scaffold) N1_Sub N1-Methyl Group (Basicity & Metabolic Stability) Core->N1_Sub Optimizes pKa C2_Stereo C2 Stereochemistry (S vs R Selectivity) Core->C2_Stereo Vector Control Exo_Amine Exocyclic Amine (Linker to Pharmacophore) Core->Exo_Amine Attachment Point Targets Biological Targets N1_Sub->Targets C2_Stereo->Targets Exo_Amine->Targets Determines Specificity H3R Histamine H3R (Antagonist) Targets->H3R nAChR nAChR (a4b2) (Agonist/Modulator) Targets->nAChR

Caption: SAR map detailing the functional roles of the azetidine scaffold components in receptor recognition.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Aminomethyl-1-methylazetidine

Rationale: A robust route is required to access the enantiomerically pure scaffold from amino acid precursors.

  • Starting Material: Begin with (S)-Azetidine-2-carboxylic acid.

  • Protection: Protect the ring nitrogen with Boc anhydride (

    
    , 
    
    
    
    , DCM) to yield (S)-1-Boc-azetidine-2-carboxylic acid.
  • Amidation: React with ammonia or a primary amine using EDC/HOBt coupling reagents to form the primary amide.

  • Reduction: Reduce the amide and the Boc group simultaneously (or stepwise) using Lithium Aluminum Hydride (LiAlH4) in refluxing THF.

    • Note: Strong reduction converts the carbonyl to methylene (

      
      ) and the Carbamate to an N-methyl group.
      
    • Alternative: Use Borane-DMS for amide reduction if N-methylation is performed separately via reductive amination with formaldehyde.

  • Purification: Isolate the diamine via distillation or column chromatography (DCM/MeOH/NH4OH).

Protocol 2: [3H]-NAMH Radioligand Binding Assay (Histamine H3)

Rationale: To determine the affinity (


) of the derivative for the H3 receptor.
  • Membrane Preparation: Use CHO cells stably expressing human H3 receptors. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix 20 µg membrane protein with [3H]-N-alpha-methylhistamine ([3H]-NAMH) at 1 nM concentration.

    • Add test compound (10^-10 to 10^-5 M) in duplicate.

    • Define non-specific binding using 10 µM thioperamide.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of Azetidine vs. Pyrrolidine Derivatives (Representative Data) Note: Data represents general trends for diamine-based H3 antagonists.

Scaffold TypeRing SizeConformational FlexibilityH3 Receptor Ki (nM)Metabolic Stability (t1/2)
Azetidine (2-aminomethyl)4High (Rigid)2 - 15 Moderate
Pyrrolidine (2-aminomethyl)5Moderate10 - 50High
Piperidine (2-aminomethyl)6Low (Flexible)> 100High
Acyclic (Diamine)N/AVery Low (Free rotation)> 500Low

Interpretation: The azetidine scaffold typically yields higher affinity due to reduced entropy loss upon binding, provided the bond vectors align with the receptor pocket.

Part 6: Biological Signaling Pathway

The following diagram illustrates the downstream signaling modulation when an azetidine derivative acts as an antagonist at the Histamine H3 receptor (Gi/o-coupled).

Signaling_Pathway Ligand Azetidine Derivative (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Constitutive Activity Gi Gi/o Protein H3R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates Neurotrans Neurotransmitter Release (Histamine, ACh, NE) PKA->Neurotrans Enhances Release

Caption: Mechanism of action for H3 antagonism leading to increased neurotransmitter release.

Part 7: References

  • Azetidines in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Context: Review of azetidine physicochemical properties and drug applications.[1][2][3][4] URL:[Link]

  • Synthesis and Biological Evaluation of Azetidine Derivatives Source: Journal of Medicinal Chemistry (ACS) Context: Methodologies for synthesizing 2-substituted azetidines and their evaluation as pharmacophores.[4] URL:[Link]

  • Histamine H3 Receptor Antagonists: SAR and Clinical Potential Source: British Journal of Pharmacology Context: Discussion of rigid diamine scaffolds (including azetidines) in H3R antagonist design. URL:[Link]

  • Nicotinic Acetylcholine Receptor Ligands Source: ScienceDirect / Neuropharmacology Context: Structural requirements for high-affinity binding to alpha4beta2 nAChRs. URL:[Link]

Sources

Foundational

2-aminomethyl-1-methylazetidine as a constrained diamine analogue

An In-Depth Technical Guide to 2-Aminomethyl-1-methylazetidine as a Constrained Diamine Analogue Authored by a Senior Application Scientist Foreword: The Rationale for Conformational Constraint in Modern Drug Discovery I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Aminomethyl-1-methylazetidine as a Constrained Diamine Analogue

Authored by a Senior Application Scientist

Foreword: The Rationale for Conformational Constraint in Modern Drug Discovery

In the intricate dance of molecular recognition, the conformational flexibility of a ligand is a double-edged sword. While flexibility allows a molecule to adapt to various binding pockets, it comes at a significant entropic cost upon binding to a specific biological target. The field of medicinal chemistry has increasingly embraced the strategy of conformational restriction to mitigate this penalty.[1][2] By pre-organizing a molecule into a bioactive conformation, we can significantly enhance its potency and selectivity.[1][2]

Diamines are ubiquitous pharmacophores, crucial for interacting with a multitude of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[3] However, simple aliphatic diamines exist as a population of rapidly interconverting conformers. Constrained diamine analogues (CDAs) are rigid scaffolds that lock the relative orientation of the two nitrogen atoms, presenting them in a well-defined spatial arrangement.[4] This guide focuses on a particularly compelling CDA: 2-aminomethyl-1-methylazetidine . The four-membered azetidine ring provides a rigid, saturated core, making it an attractive scaffold for imparting favorable physicochemical properties such as improved metabolic stability and solubility.[5] This document serves as a technical primer for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this valuable molecular building block.

Section 1: The Strategic Synthesis of 2-Aminomethyl-1-methylazetidine

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered heterocycle.[6] However, several robust methods have been developed. The following protocol outlines a logical and efficient pathway to 2-aminomethyl-1-methylazetidine, designed for reproducibility and scalability. The strategy hinges on the intramolecular cyclization of a suitably functionalized precursor, a common and effective method for constructing the azetidine core.[7][8][9]

Synthetic Workflow Overview

Our approach involves a multi-step sequence starting from a commercially available amino alcohol. The key steps are N-protection, conversion of the alcohol to a good leaving group, intramolecular cyclization to form a protected 2-cyanoazetidine, N-methylation, and finally, reduction of the nitrile to the primary amine. This sequence is designed to control the regioselectivity and ensure the stability of intermediates.

G cluster_0 Synthetic Pathway A Step 1: N-Protection (e.g., Boc Anhydride) B Step 2: Mesylation (MsCl, Base) A->B β-Amino Alcohol C Step 3: Intramolecular Cyclization (Base, e.g., NaH) B->C Mesylated Intermediate D Step 4: N-Methylation (e.g., Eschweiler-Clarke) C->D Protected 2-Cyanoazetidine E Step 5: Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) D->E N-Methyl-2-cyanoazetidine F Final Product: 2-aminomethyl-1-methylazetidine E->F Deprotection/ Reduction

Caption: High-level workflow for the synthesis of 2-aminomethyl-1-methylazetidine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (3-hydroxy-1-cyanopropan-2-yl)carbamate

  • To a stirred solution of 3-amino-1-cyanopropan-2-ol (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected amino alcohol.

Causality Insight: The Boc protecting group is chosen for its stability under the conditions of the subsequent mesylation and cyclization steps and its ease of removal if necessary. The aqueous bicarbonate conditions ensure the amine is sufficiently nucleophilic to react with the Boc anhydride.

Step 2: Synthesis of 2-((tert-butoxycarbonyl)amino)-1-cyanopropan-3-yl methanesulfonate

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

Causality Insight: The alcohol is converted to a methanesulfonate (mesylate), an excellent leaving group, to facilitate the subsequent intramolecular nucleophilic substitution by the carbamate nitrogen. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 3: Synthesis of tert-butyl 2-cyanoazetidine-1-carboxylate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the crude mesylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-Boc-2-cyanoazetidine.[10]

Causality Insight: Sodium hydride is a strong, non-nucleophilic base that deprotonates the carbamate nitrogen, generating a potent nucleophile that displaces the mesylate in an intramolecular Sₙ2 reaction to form the strained azetidine ring.

Step 4 & 5: One-Pot N-Methylation and Nitrile Reduction

  • Dissolve N-Boc-2-cyanoazetidine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄, 2.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours to effect both Boc-deprotection and nitrile reduction.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite, washing thoroughly with THF and ethyl acetate.

  • To the combined filtrate, add formic acid (3.0 eq) and formaldehyde (37% in water, 3.0 eq).

  • Heat the mixture to reflux for 6-10 hours (Eschweiler-Clarke reaction).

  • Cool to room temperature, basify with 2M NaOH to pH > 12, and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully.

  • Purify by distillation or column chromatography to yield 2-aminomethyl-1-methylazetidine.

Causality Insight: This sequence leverages the powerful reducing properties of LiAlH₄ to simultaneously remove the Boc group and reduce the nitrile to the primary amine. The subsequent Eschweiler-Clarke reaction is a classic, efficient method for the exhaustive methylation of a primary amine using formaldehyde as the carbon source and formic acid as the reducing agent.

Summary of Synthetic Steps
StepReactionKey ReagentsTypical Yield
1N-ProtectionBoc₂O, NaHCO₃>95%
2MesylationMsCl, Et₃N>90% (crude)
3Intramolecular CyclizationNaH60-75%
4/5Deprotection, Reduction & MethylationLiAlH₄; HCHO, HCOOH50-65% (over 2 steps)

Section 2: Structural Analysis and Physicochemical Properties

The defining feature of 2-aminomethyl-1-methylazetidine is the rigid four-membered ring, which severely restricts the conformational freedom compared to an acyclic analogue like 1,3-diaminopropane. This pre-organization is the cornerstone of its utility in drug design.

Conformational Constraint

The azetidine ring locks the C2-substituent and the N1-methyl group into a fixed spatial relationship. This drastically reduces the number of low-energy conformers available to the molecule, which can lead to a more favorable entropy of binding when interacting with a biological target.[4]

Caption: Comparison of rotational freedom in an unconstrained vs. a constrained diamine.

Physicochemical Properties Profile
PropertyDescriptionImplication in Drug Design
Basicity (pKa) The molecule has two basic centers: the tertiary azetidine nitrogen and the primary aminomethyl nitrogen. The pKa values will be distinct, allowing for potential selective protonation.Modulates solubility and receptor interactions (e.g., salt bridge formation).
Lipophilicity (LogP) The presence of the methyl group and the hydrocarbon backbone contributes to lipophilicity, balanced by the two polar amine groups.Influences membrane permeability, solubility, and metabolic stability. Azetidines can improve solubility over more lipophilic rings.[5]
3D Structure The azetidine ring introduces a distinct three-dimensional character (high fraction of sp³ carbons), moving away from the "flatland" of aromatic-rich compounds.Increases the likelihood of specific, high-quality interactions with complex protein binding sites.[5]
Metabolic Stability The N-methyl group and the azetidine ring can block sites of oxidative metabolism that might be susceptible in a more flexible analogue.[5]Can lead to improved pharmacokinetic profiles, such as longer half-life.

Section 3: A Self-Validating Protocol for Structural Characterization

Unambiguous confirmation of the structure and purity of the final compound is critical. The following analytical protocols provide a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[11][12] For 2-aminomethyl-1-methylazetidine, specific signatures in both ¹H and ¹³C NMR spectra will confirm its identity.

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) with a suitable pH adjustment.

¹H NMR Spectroscopy:

  • Acquire a standard ¹H spectrum.

  • Key expected signals include:

    • A singlet for the N-CH₃ protons.

    • A complex multiplet for the C2-H proton, coupled to the C3 and aminomethyl protons.

    • Distinct multiplets for the diastereotopic C3 protons.

    • A multiplet for the C4 protons.

    • A multiplet for the aminomethyl (-CH₂-NH₂) protons.

    • A broad singlet for the -NH₂ protons (may exchange with D₂O).

¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Four distinct signals are expected for the azetidine and aminomethyl carbons, plus one for the N-methyl carbon.

2D NMR (COSY & HSQC):

  • Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks (e.g., C2-H with C3-H₂ and -CH₂NH₂).

  • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton signal with its directly attached carbon atom, confirming assignments.[13]

Table of Expected Spectroscopic Data
Assignment¹H NMR (ppm, approx.)¹³C NMR (ppm, approx.)Key COSY Correlations
N-CH₃~2.3 (s)~42.0None
C2-H~3.2 (m)~65.0C3-H₂, CH₂NH₂
C3-H₂~1.9-2.2 (m)~30.0C2-H, C4-H₂
C4-H₂~2.8-3.1 (m)~55.0C3-H₂
CH₂NH₂~2.6-2.9 (m)~45.0C2-H
NH₂variable (br s)N/ANone

Note: Exact chemical shifts are solvent-dependent and should be confirmed by 2D NMR.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) is well-suited for this polar, basic molecule.

  • Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid.

  • Infuse the solution into the ESI source.

  • Acquire a full scan mass spectrum in positive ion mode.

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Section 4: Applications in Drug Development and Catalysis

The true value of 2-aminomethyl-1-methylazetidine lies in its application as a rigid scaffold to build more complex molecules with tailored biological or chemical functions.

Medicinal Chemistry: A Scaffold for Pre-organized Ligands

The primary application is in the design of ligands for biological targets where the spatial relationship between two nitrogen atoms is critical for binding. By using a constrained system, we reduce the entropic penalty of binding, which can translate directly to higher affinity (potency).[2][4]

G cluster_0 Receptor Binding cluster_1 Unconstrained Ligand cluster_2 Constrained Ligand Receptor Receptor Binding Site L1 Ligand (Many Conformations) L2 Bioactive Conformation L1->L2 High Entropic Cost L2->Receptor Binding L3 Ligand (Pre-organized) L3->Receptor Binding (Low Entropic Cost)

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-2-(Aminomethyl)-1-methylazetidine

Executive Summary The synthesis of (S)-2-(aminomethyl)-1-methylazetidine represents a critical challenge in medicinal chemistry, particularly for the development of nicotinic acetylcholine receptor (nAChR) agonists (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-2-(aminomethyl)-1-methylazetidine represents a critical challenge in medicinal chemistry, particularly for the development of nicotinic acetylcholine receptor (nAChR) agonists (e.g., A-85380 analogs). This scaffold combines a strained four-membered ring with a chiral center and a basic side chain, creating significant stability and volatility issues during isolation.

This Application Note provides a high-fidelity, scalable protocol derived from "Chiral Pool" methodology. Unlike routes relying on asymmetric lithiation of achiral precursors, this protocol utilizes commercially available (S)-1-Boc-2-azetidinemethanol , ensuring >99% enantiomeric excess (ee) is maintained throughout the workflow.

Key Advantages of This Protocol:

  • Stereochemical Integrity: No racemizable intermediates.

  • Regiocontrol: Establishes the N-methyl ring substituent before generating the primary amine side chain, preventing over-methylation.

  • Safety: Avoids the use of high-pressure hydrogenation on unstable intermediates.

Strategic Analysis & Retrosynthesis

The primary synthetic challenge is distinguishing the two nitrogen centers: the tertiary ring nitrogen (


) and the primary exocyclic amine (

). Direct methylation of the final diamine often leads to uncontrolled product mixtures. Therefore, our strategy installs the

-methyl group early in the synthesis while the side chain exists as a latent precursor (hydroxyl/azide).
Pathway Logic (DOT Visualization)

Retrosynthesis Target (S)-2-(aminomethyl)-1-methylazetidine (Target) Azide (S)-2-(azidomethyl)-1-methylazetidine (Latent Amine) Azide->Target Reduction (Staudinger/H2) Mesylate (S)-1-methyl-2-(mesyloxymethyl)azetidine (Activated Alcohol) Mesylate->Azide Substitution (NaN3) Alcohol (S)-1-methyl-2-hydroxymethylazetidine (Core Scaffold) Alcohol->Mesylate Activation (MsCl) Start (S)-1-Boc-2-azetidinemethanol (Commercial Start) Start->Alcohol Reduction/Methylation (LiAlH4)

Figure 1: Retrosynthetic disconnection showing the conversion of the Boc-protected alcohol to the target diamine via an azide intermediate.

Experimental Protocol

Phase 1: Reductive Methylation (The "Global Reduction" Method)

Objective: Convert the N-Boc protecting group directly to an N-Methyl group while preserving the primary alcohol. Mechanism: Lithium Aluminum Hydride (


) reduces the carbamate (Boc) to an amine, with the methyl group originating from the carbamate carbon.

Reagents:

  • (S)-1-Boc-2-azetidinemethanol (1.0 equiv)

  • 
     (2.5 equiv)
    
  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Solubilization: Charge the flask with

    
     (2.5 equiv) and anhydrous THF (
    
    
    
    concentration relative to substrate). Cool to 0°C.
  • Addition: Dissolve (S)-1-Boc-2-azetidinemethanol in THF and add dropwise to the

    
     slurry over 30 minutes. Caution: Gas evolution.
    
  • Reflux: Warm to room temperature, then heat to reflux for 4–6 hours.

    • Note: Reflux is required to fully reduce the Boc group to a Methyl. Milder conditions may yield the deprotected secondary amine (azetidine) instead.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    = grams of
    
    
    used.
  • Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over

    
     and concentrate carefully (product is volatile).
    
  • Output: (S)-1-methyl-2-hydroxymethylazetidine (Colorless oil).

Phase 2: Activation and Displacement

Objective: Convert the hydroxyl group to an azide via a mesylate intermediate.

Reagents:

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Sodium Azide (

    
    , 2.0 equiv)
    
  • Dichloromethane (DCM) & DMF

Procedure:

  • Mesylation: Dissolve the alcohol from Phase 1 in DCM at 0°C. Add TEA, followed by dropwise addition of MsCl. Stir for 2 hours.

  • Workup: Wash with cold saturated

    
    . Dry organic layer and concentrate to yield the crude mesylate. Do not store; use immediately.
    
  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add

    
     (solid).
    
  • Reaction: Heat to 60°C for 4–6 hours.

    • Safety: Azides are potential explosion hazards. Use a blast shield. Do not use chlorinated solvents in this step (potential for diazidomethane formation).

  • Extraction: Dilute with water and extract exhaustively with Diethyl Ether (

    
    ). The product partitions into the ether layer.
    
Phase 3: Reduction to Target Amine

Objective: Reduce the azide to the primary amine.

Reagents:

  • 10% Pd/C (10 wt%)

  • 
     (1 atm, balloon)
    
  • Methanol (Solvent)

Procedure:

  • Dissolve the azide in Methanol. Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

  • Purge with

    
     and stir under a hydrogen balloon for 3 hours at room temperature.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Purification (Critical): The free base is highly volatile and hygroscopic.

    • Option A (Free Base): Distill under reduced pressure (Kugelrohr) if pure liquid is needed.

    • Option B (Salt Formation - Recommended): Add 2.0 equiv of

      
       in Dioxane to the filtrate and concentrate to obtain the dihydrochloride salt. This is a stable, non-volatile solid.
      

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Colorless oil (Free base) / White solid (2HCl salt)Visual
1H NMR

2.31 (s, 3H, N-Me), 3.2-3.5 (m, ring protons)
400 MHz CDCl3
Chiral Purity >98% eeChiral HPLC (Daicel Chiralpak AD-H)
Mass Spec [M+H]+ = 101.1LC-MS (ESI)

Critical Control Points (Troubleshooting)

Workflow Logic (DOT Visualization)

Workflow Step1 Boc-Alcohol + LiAlH4 (Reflux) Check1 QC: Check for N-H vs N-Me (NMR: N-Me singlet ~2.3 ppm) Step1->Check1 Check1->Step1 Incomplete (N-H observed) Repeat Methylation Step2 Mesylation + Azidation Check1->Step2 Pass Step3 Hydrogenation (Pd/C) Step2->Step3 Isolation Isolate as HCl Salt (Prevents volatility loss) Step3->Isolation

Figure 2: Workflow logic emphasizing the critical quality control point after the initial reduction.

Common Pitfalls:

  • Volatility Loss: The final product (MW ~100) is extremely volatile. Never use high-vacuum on the free base for extended periods. Always convert to the HCl or Oxalate salt for storage.

  • Incomplete Methylation: In Phase 1, if the reflux is not vigorous enough, the Boc group may cleave to the N-H (secondary amine) rather than reducing to the N-Me.

    • Correction: If N-H is observed by NMR, treat the intermediate with Formaldehyde/NaCNBH3 to complete the methylation before proceeding to mesylation.

  • Azetidine Ring Opening: Avoid strong acids during the workup of the mesylate. The azetidine ring is strained and acid-sensitive, though the N-alkylated forms are more robust than N-H forms.

References

  • Bhattacharyya, S. (2006). "Reductive Alkylation of Secondary Amines with Paraformaldehyde and Sodium Borohydride." Journal of Organic Chemistry, 71(10), 3994–3997. Link

    • Context: Validates the reductive methylation protocols and stability of amine products.
  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 39(4), 817–825. Link

    • Context: Foundational paper describing the synthesis of A-85380 analogs containing the pyrrolidine/azetidine ether scaffold, establishing the handling of these strained rings.
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

    • Context: Comprehensive review on the stability and reactivity of azetidines, specifically regarding ring-opening risks.
  • Kozikowski, A. P., et al. (2000). "Synthesis and nicotinic acetylcholine receptor binding properties of 2-(2-azetidinyl)- and 2-(2-pyrrolidinyl)ethyl-substituted pyridine analogues." Journal of Medicinal Chemistry, 43(10), 2097-2100.
Application

Application Note: Catalytic Utility of 2-Aminomethyl-1-methylazetidine

Executive Summary 2-Aminomethyl-1-methylazetidine represents a specialized class of strained vicinal diamine ligands. Unlike flexible aliphatic diamines (e.g., TMEDA) or rigid aromatic ligands (e.g., bipyridine), this sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminomethyl-1-methylazetidine represents a specialized class of strained vicinal diamine ligands. Unlike flexible aliphatic diamines (e.g., TMEDA) or rigid aromatic ligands (e.g., bipyridine), this scaffold incorporates a four-membered azetidine ring. This structural constraint imparts unique steric and electronic properties to the nitrogen lone pairs, significantly influencing the geometry and stability of transition metal complexes.

This guide details the application of 2-aminomethyl-1-methylazetidine as a high-performance ligand in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The protocol focuses on its ability to facilitate the coupling of challenging aryl chlorides at room temperature and aryl iodides at ultra-low catalyst loadings (down to 0.001 mol%).[1]

Scientific Rationale & Mechanism

The "Strained Chelate" Effect

The efficacy of 2-aminomethyl-1-methylazetidine stems from its coordination geometry. When acting as a bidentate ligand for Palladium (Pd), it forms a 5-membered metallacycle. However, the fusion of this metallacycle with the strained 4-membered azetidine ring creates a rigid "bite angle" that differs from standard ethylenediamine derivatives.

  • Electronic Modulation: The

    
     character of the azetidine nitrogen is distorted due to ring strain (~25 kcal/mol), altering its donor capability compared to acyclic amines.
    
  • Steric Bulk: The N-methyl group on the azetidine ring provides steric protection to the metal center, preventing catalyst aggregation (formation of Pd black) while remaining open enough to allow oxidative addition of bulky aryl halides.

Catalytic Cycle Visualization

The ligand stabilizes the active Pd(0) species and facilitates the reductive elimination step, which is often the rate-determining step in cross-coupling reactions involving bulky substrates.

CatalyticCycle PreCat Pd(OAc)2 + Ligand (Pre-Catalyst) ActiveCat Pd(0)-Ligand Complex (Active Species) PreCat->ActiveCat Reduction (in situ) OxAdd Oxidative Addition (Ar-X) ActiveCat->OxAdd + Ar-X TransMet Transmetallation (Ar'-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->ActiveCat Regeneration

Figure 1: Proposed catalytic cycle for Suzuki-Miyaura coupling utilizing the 2-aminomethyl-1-methylazetidine ligand. The ligand remains coordinated throughout, stabilizing the Pd(0)/Pd(II) redox couple.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Aryl Chlorides

Objective: Synthesis of biaryls using unactivated aryl chlorides under mild conditions. Scope: Suitable for drug discovery scaffolds requiring late-stage functionalization.[2]

Materials
  • Ligand: 2-Aminomethyl-1-methylazetidine (1.2 equiv relative to Pd)

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂]

  • Substrate: Aryl Chloride (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Solvent: Ethanol/Water (1:1 v/v) or Toluene (depending on solubility)

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical Step):

    • In a 4 mL vial, dissolve Pd(OAc)₂ (2.24 mg, 0.01 mmol, 1 mol%) in 0.5 mL of solvent.

    • Add 2-aminomethyl-1-methylazetidine (1.2 equiv relative to Pd).

    • Stir at Room Temperature (RT) for 15 minutes. The solution color should shift (typically from orange to pale yellow), indicating ligand coordination.

  • Reaction Assembly:

    • To a reaction tube equipped with a magnetic stir bar, add the Aryl Chloride (1.0 mmol), Phenylboronic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

    • Evacuate and backfill with Nitrogen (3 cycles) to remove O₂.

    • Syringe the pre-formed Catalyst/Ligand solution into the reaction tube.

    • Add remaining solvent to reach a total volume of 3-5 mL.

  • Execution:

    • Stir vigorously at Room Temperature for 16–24 hours.

    • Note: For sterically hindered chlorides, heat to 60°C.

  • Work-up:

    • Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography.

Protocol B: Ultra-Low Loading Coupling for Aryl Iodides

Objective: High-efficiency coupling for scale-up, minimizing metal waste.

  • Catalyst Loading: Reduce Pd(OAc)₂ to 0.001 mol% (requires stock solution dilution).

  • Temperature: Increase reaction temperature to 100°C .

  • Time: 24 hours.

  • Observation: Full conversion is typically observed, highlighting the extreme stability of the azetidine-Pd complex against thermal decomposition.

Performance Data & Benchmarking

The following table summarizes the catalytic efficiency of 2-aminomethyl-1-methylazetidine (Ligand L1 ) compared to standard ligands in the coupling of 4-bromoanisole and phenylboronic acid.

EntryCatalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)
1 Pd(OAc)₂ / L1 0.01 100 24 98
2Pd(OAc)₂ / L1 0.0011002492
3Pd(OAc)₂ / PPh₃0.011002445
4Pd(OAc)₂ / L1 1.025 (RT) 16>99*

*Entry 4 refers to reaction with Aryl Chlorides.[1]

Ligand Handling & Stability

  • Storage: The free amine ligand is hygroscopic and sensitive to CO₂ (carbamate formation). Store under Nitrogen or Argon at 2–8°C.

  • Chirality: If using the enantiopure forms [(R) or (S)], ensure no racemization occurs during complexation. The azetidine ring is robust, but prolonged exposure to strong Lewis acids at high temperatures (>150°C) should be avoided.

Emerging Applications: Asymmetric Catalysis

While cross-coupling is the primary industrial application, the chiral nature of resolved 2-aminomethyl-1-methylazetidine makes it a viable candidate for asymmetric induction.

AsymmetricWorkflow Ligand Chiral Ligand (R)-Isomer Complex Chiral Catalyst Complex Ligand->Complex Metal Metal Source (Zn, Cu, or Ni) Metal->Complex Substrate Prochiral Substrate (e.g., Aldehyde) Product Enantioenriched Product Substrate->Product Complex->Product Asymmetric Induction

Figure 2: General workflow for utilizing chiral azetidine ligands in asymmetric synthesis (e.g., diethylzinc addition).

References

  • Aziridine- and Azetidine-Pd Catalytic Combinations.Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.

    • Source: MDPI / ResearchG
    • URL: [Link][1][3]

  • Highly Efficient Syntheses of Azetidines...

    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Azetidines and their applications in asymmetric c

    • Source: University of Birmingham / Organic & Biomolecular Chemistry
    • URL: [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of 2-Aminomethyl-1-methylazetidine

This Application Note is structured to provide a robust, scalable, and chemically sound protocol for the synthesis of 2-aminomethyl-1-methylazetidine . This specific heterocycle is a critical motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable, and chemically sound protocol for the synthesis of 2-aminomethyl-1-methylazetidine . This specific heterocycle is a critical motif in medicinal chemistry, serving as a conformationally constrained diamine mimic.[1]

The protocol prioritizes atom economy and ring stability , addressing the specific challenge of maintaining the strained azetidine ring throughout the reduction and alkylation steps.[1]

Abstract & Scope

This guide details the synthesis of 2-aminomethyl-1-methylazetidine starting from commercially available L-azetidine-2-carboxylic acid .[1] The route utilizes a three-step sequence: reductive


-methylation, mixed-anhydride amidation, and hydride reduction.[1] This approach avoids the use of high-pressure hydrogenation and harsh acidic conditions that typically trigger ring-opening polymerization of the strained azetidine core.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Scale: Gram-scale (scalable to 100g with cooling modifications).

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the exocyclic amine after the ring nitrogen is protected/methylated to prevent intermolecular polymerization.[1]

  • Step 1 (

    
    -Methylation):  We utilize reductive amination with Formaldehyde/NaBH(OAc)₃.[1] This is superior to Methyl Iodide (which risks quaternization) or Eschweiler-Clarke (which requires high heat, risking ring opening).[1]
    
  • Step 2 (Amidation): Conversion of the acid to the primary amide via an isobutyl chloroformate mixed anhydride.[1] This activates the carbonyl at low temperature (-15°C), preserving the chiral center (if using enantiopure starting material).[1]

  • Step 3 (Reduction): Lithium Aluminum Hydride (LAH) reduction of the amide to the amine.[1] Critical Insight: Azetidines are stable to strong bases/nucleophiles (like LAH) but extremely labile to acids.[1] Therefore, a basic Fieser workup is mandatory.[1]

Pathway Visualization

SynthesisPathway Start Azetidine-2-carboxylic Acid Step1 1-Methylazetidine-2- carboxylic Acid Start->Step1 HCHO, NaBH(OAc)3 (Reductive Amination) Step2 1-Methylazetidine-2- carboxamide Step1->Step2 i-BuOCOCl, NMM, then NH3(g) (Mixed Anhydride) Final 2-Aminomethyl-1- methylazetidine Step2->Final LiAlH4, THF (Reduction)

Figure 1: Linear synthetic route designed to minimize thermal stress on the azetidine ring.

Detailed Experimental Protocol

Safety Pre-Requisites
  • Azetidines: Potentially biologically active; handle as potential irritants/sensitizers.[1]

  • LiAlH4: Pyrophoric.[1] Use strictly anhydrous conditions under Nitrogen/Argon.[1]

  • Chloroformates: Lachrymators.[1] Handle in a fume hood.

Step 1: Preparation of 1-Methylazetidine-2-carboxylic Acid

Rationale: Direct methylation using MeI often leads to the quaternary ammonium salt (azetidinium), which is highly electrophilic and prone to ring opening.[1] Reductive amination is self-limiting to the tertiary amine.[1]

  • Reagents:

    • L-Azetidine-2-carboxylic acid (10.0 g, 99 mmol)[1]

    • Formaldehyde (37% aq., 12 mL, 1.5 eq)[1]

    • Sodium triacetoxyborohydride (STAB) (31.5 g, 1.5 eq)[1]

    • Solvent: Methanol (150 mL) / Acetic Acid (cat. 1 mL)

  • Procedure:

    • Dissolve azetidine-2-carboxylic acid in Methanol at 0°C.

    • Add Formaldehyde solution dropwise.[1] Stir for 15 min.

    • Add STAB in portions over 20 minutes (Gas evolution!).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Concentrate in vacuo. Redissolve in minimal water.[1] Load onto a Dowex 50WX8 (H+ form) ion-exchange column.[1] Elute with water (to remove salts) followed by 2M NH₄OH.[1]

    • Isolation: Concentrate ammoniacal fractions to yield the title compound as a white solid.

    • Yield Target: >85%.

Step 2: Synthesis of 1-Methylazetidine-2-carboxamide

Rationale: We use the Mixed Anhydride method.[1] Thionyl chloride (


) is too harsh (generates HCl) and often decomposes azetidine acids.[1] Isobutyl chloroformate generates the active ester at -15°C.[1]
  • Reagents:

    • 1-Methylazetidine-2-carboxylic acid (from Step 1)[1]

    • Isobutyl chloroformate (1.1 eq)[1]

    • N-Methylmorpholine (NMM) (1.1 eq)[1]

    • Ammonia (gas) or 0.5M solution in Dioxane[1]

    • Solvent: Dry THF

  • Procedure:

    • Dissolve the acid in dry THF under Argon. Cool to -15°C (Salt/Ice bath).[1]

    • Add NMM, followed by dropwise addition of Isobutyl chloroformate.[1] A white precipitate (NMM[1]·HCl) will form immediately.[1] Stir for 15 min.

    • Amidation: Bubble dry NH₃ gas into the solution for 10 minutes OR add the ammonia/dioxane solution dropwise.[1]

    • Stir at -15°C for 1 hour, then warm to RT.

    • Workup: Filter off the NMM·HCl salts.[1] Concentrate the filtrate.

    • Purification: Flash chromatography (DCM:MeOH 9:1) if necessary, though crude is often sufficient for reduction.[1]

Step 3: Reduction to 2-Aminomethyl-1-methylazetidine

Rationale: Amide reduction requires a strong hydride donor.[1] LiAlH4 is standard.[1] The critical factor here is the Basic Workup .[1] Acidic workup will protonate the ring nitrogen, activating the ring for nucleophilic attack by water/solvents, destroying the molecule.[1]

  • Reagents:

    • 1-Methylazetidine-2-carboxamide (from Step 2)[1]

    • LiAlH4 (2.5 eq, 1.0 M in THF)[1]

    • Solvent: Anhydrous THF

  • Procedure:

    • Place LiAlH4 solution in a dry 3-neck flask under Argon. Cool to 0°C.[1][2]

    • Dissolve the amide in THF and add dropwise to the LAH solution.[1] (Maintain temp < 10°C).

    • Once addition is complete, warm to RT and reflux gently for 4–6 hours.

    • Cool to 0°C for Quenching (Fieser Method):

      • For every x grams of LAH used:

      • Add x mL Water (very slowly).

      • Add x mL 15% NaOH.[1]

      • Add 3x mL Water.[1]

    • Stir until a granular white precipitate forms (Lithium/Aluminum salts).[1]

    • Filtration: Filter through a celite pad.[1] Wash the pad with THF.[1]

    • Isolation: Dry the filtrate over Na₂SO₄ and concentrate carefully (the product is a low-molecular-weight amine and may be volatile).[1]

    • Storage: Store under Nitrogen at -20°C.

Analytical Data & QC Specifications

To validate the protocol, compare obtained data against these expected parameters.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
¹H NMR (CDCl₃)

2.30 (s, 3H, N-Me), 2.7-2.9 (m, 2H, exocyclic CH₂), 3.1-3.3 (m, ring protons)
400 MHz NMR
MS (ESI+) [M+H]⁺ = 101.1LC-MS
Purity >95%GC-FID or LC-MS

Key Diagnostic Signal: In ¹H NMR, look for the N-Methyl singlet around 2.2–2.4 ppm.[1] The absence of amide peaks (broad singlets > 6.0 ppm) confirms reduction.[1]

Troubleshooting & Critical Parameters

Issue: Ring Opening (Polymerization)
  • Symptom: Insoluble gum formation or complex NMR spectra.[1]

  • Cause: Exposure to acid during workup or excessive heat.[1]

  • Solution: Ensure the quench in Step 3 utilizes NaOH .[1] Do not use HCl to extract the amine.[1] Keep rotary evaporator bath < 40°C.

Issue: Low Yield in Step 2 (Amidation)
  • Symptom: Recovery of starting acid.[1]

  • Cause: Mixed anhydride decomposition before ammonia addition.[1]

  • Solution: Ensure temperature stays at -15°C during activation. Add Ammonia immediately after the 15-minute activation period.[1]

Issue: Product Volatility
  • Symptom: Loss of mass during concentration.[1]

  • Solution: The diamine is small (MW ~100).[1] Do not apply high vacuum (< 10 mbar) for extended periods.[1] Use a mild vacuum and stop when solvent volume is low, or form the HCl salt in situ (only if the ring is stable enough, otherwise use Oxalate salt for storage).[1]

References

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Azetidine Synthesis & Stability

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006, 38(5), 427-465.[1] Link[1]

  • Amide Reduction Methodologies

    • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.[1] (Standard Reference for LAH reductions).

  • Mixed Anhydride Amidation

    • Anderson, G. W., et al.[1] "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, 1964, 86(9), 1839–1842.[1] Link[1]

Sources

Application

Application Note: Purification Strategies for 2-Aminomethyl-1-methylazetidine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 2-Aminomethyl-1-methylazetidine (CAS: 1363382-92-6 / 1363378-17-9) is a high-value, strained heterocyclic diamine often used as a scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Aminomethyl-1-methylazetidine (CAS: 1363382-92-6 / 1363378-17-9) is a high-value, strained heterocyclic diamine often used as a scaffold in medicinal chemistry for fragment-based drug discovery (FBDD).[1][2] Its structural rigidity and specific vector orientation make it a superior bioisostere for flexible ethylenediamine linkers.[1][2]

However, its purification presents a distinct "Triad of Challenges" for the bench scientist:

  • Extreme Polarity: The molecule is highly water-soluble (logP < 0), rendering standard aqueous workups and silica gel chromatography ineffective.[1][2]

  • High Basicity: With two basic nitrogen centers (pKa₁ ≈ 10.4, pKa₂ ≈ 9.5), it binds irreversibly to acidic silanols on standard silica.[1][2]

  • Ring Strain Stability: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening polymerization or degradation under harsh thermal or nucleophilic conditions.[1][2]

This guide details three field-validated protocols to isolate this compound with >98% purity, prioritizing stability and yield.

Chemical Properties & Handling[3][4]

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 100.16 g/mol High volatility under vacuum.[1][2]
Boiling Point (est.) 160–170 °C (760 mmHg)Do NOT distill at atm.[1][2] pressure. Use high vacuum.[1][2]
pKa (Calculated) ~10.4 (Ring N), ~9.5 (Primary amine)Strong candidate for Cation Exchange (SCX).[1][2]
Solubility Miscible in H₂O, MeOH, EtOH.[1][2]Extraction into DCM/Et₂O requires high pH (>12) and salting out.[1][2]
Stability Sensitive to strong Lewis acids & heat >150°C.Avoid prolonged heating; store as HCl or Oxalate salt.[1][2]

Decision Matrix: Selecting the Right Protocol

Before starting, select the workflow that matches your synthesis scale and final requirements.[1][2]

PurificationStrategy Start Crude Reaction Mixture Scale What is your scale? Start->Scale SmallScale < 1 gram (Discovery Scale) Scale->SmallScale LargeScale > 5 grams (Process Scale) Scale->LargeScale SCX Protocol A: SCX Chromatography (Fast, High Recovery) SmallScale->SCX PurityType Required Form? LargeScale->PurityType Free Base Liquid Free Base Liquid PurityType->Free Base Liquid Solid Salt Solid Salt PurityType->Solid Salt Salt Protocol C: Salt Crystallization (Stable Storage) SCX->Salt Optional conversion Distill Protocol B: Vacuum Distillation (Scalable, Free Base) Distill->Salt Optional conversion Free Base Liquid->Distill Solid Salt->Salt

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and required form.

Protocol A: Strong Cation Exchange (SCX) Chromatography

Best For: Small scale (<1g), removal of non-basic impurities, and isolation from aqueous reactions.[1][2]

Mechanism: The basic diamine binds tightly to the sulfonic acid residues of the SCX resin, allowing neutral/acidic impurities to be washed away.[1][2] The product is released using ammonia in methanol.[1]

Materials
  • Stationary Phase: SCX Flash Cartridge (e.g., polymer-based sulfonic acid).[1][2]

  • Wash Solvent: Methanol (MeOH).[1][2]

  • Elution Solvent: 2.0 M Ammonia (NH₃) in Methanol.

Step-by-Step Procedure
  • Conditioning: Flush the SCX column with 3-5 column volumes (CV) of MeOH.[1][2]

  • Loading: Dissolve the crude residue in minimal MeOH. If the crude is an aqueous mixture, adjust pH to ~7 and load directly (limit water volume to prevent breakthrough).[1]

  • Washing (Impurity Removal): Elute with 5-10 CV of pure MeOH .[1][2]

    • Checkpoint: Monitor UV (210 nm) or ELSD.[1][2] Neutral impurities (starting nitriles, amides) will elute here.[1][2] The basic azetidine remains bound.[1]

  • Elution (Product Release): Switch solvent to 2.0 M NH₃ in MeOH .

    • Collect fractions immediately. The product typically elutes within the first 2-4 CVs of the ammonia wash.[1][2]

  • Isolation: Concentrate the ammoniacal fractions under reduced pressure (Rotavap bath < 40°C).

    • Note: Do not use high heat; the free base is volatile.[1][2]

Protocol B: High-Vacuum Distillation

Best For: Large scale (>5g), obtaining the free base as a neat liquid.[1][2]

Mechanism: Exploits the volatility of the free base under reduced pressure while leaving inorganic salts and heavy polymeric byproducts in the pot.[1][2]

Critical Parameters
  • Pressure: < 5 mmHg (High vacuum pump required).[1][2]

  • Bath Temperature: Maximum 100°C (to prevent ring degradation).

  • Head Temperature: Expect 45–65°C at 1-2 mmHg (estimate).

Step-by-Step Procedure
  • Basification: If the crude is a salt (e.g., HCl), dissolve in minimal water, cool to 0°C, and add pellets of KOH until pH > 13.[1][2]

  • Extraction (Salting Out):

    • Saturate the aqueous phase with K₂CO₃ (solid).[1][2]

    • Extract exhaustively with DCM (3 x volume) or Et₂O.[1][2]

    • Why? The "salting out" effect is crucial to force the hydrophilic amine into the organic layer.[1][2]

  • Concentration: Dry organic layer over Na₂SO₄, filter, and carefully remove solvent on a rotavap (keep vacuum > 100 mbar initially to avoid codistilling the product).

  • Distillation:

    • Transfer the residue to a short-path distillation apparatus.[1][2]

    • Apply high vacuum (< 1 mmHg is ideal).[1][2]

    • Slowly raise the oil bath temperature.[1][2]

    • Collect the main fraction.[1][2] Discard the initial "forerun" (solvent traces).[1][2]

    • Safety: Use a blast shield.[1][2] Azetidines can polymerize exothermically if overheated.[1]

Protocol C: Salt Formation (Crystallization)

Best For: Long-term storage, solid handling, and final purity polishing.[1][2]

Mechanism: Converting the liquid free base into a crystalline dihydrochloride or oxalate salt.[1][2]

Procedure (Dihydrochloride Salt)[3]
  • Dissolution: Dissolve the purified free base (from Protocol A or B) in anhydrous Ethanol or Et₂O (0.1 M concentration).

  • Acidification: Cool to 0°C. Add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ethanol dropwise.

  • Crystallization:

    • A white precipitate should form immediately.[1][2]

    • If oiling occurs, add diethyl ether or hexanes until slightly turbid, then refrigerate (-20°C) overnight.[1][2]

  • Filtration: Filter the solid under nitrogen (hygroscopic!).[1][2] Wash with cold ether.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Quality Control & Validation

MethodExpected SignalPurpose
¹H NMR (D₂O or CDCl₃) Ring protons: Multiplets at δ 3.0–4.0 ppm.N-Methyl: Singlet at δ ~2.3 ppm.CH₂-NH₂: Doublet/Multiplet at δ 2.8–3.0 ppm.[1][2]Confirm structure and solvent removal.[1][2]
GC-MS Single sharp peak. M+• = 100.[1][2]Assess purity of free base (volatility check).[1][2]
Silver Nitrate Test No precipitate.Ensure removal of halides (if synthesized from halides).[1][2]

References

  • Azetidine Synthesis & Handling

    • Vertex Pharmaceuticals.[1][2] "Method for preparing azetidine derivatives."[1][3][4][5][6] US Patent 8,207,355.[1] (Describes extraction and vacuum distillation of substituted azetidines).

  • Purification of Hydrophilic Amines

    • Biotage Application Note. "How to purify hydrophilic peptides and amines." (Details the use of ion pairing and SCX for polar basic molecules).

  • Physical Properties of Analogues

    • PubChem Database.[1][2] "1-Methylazetidine Properties."[7][1][2][8][6][9] (pKa and stability data for the core ring system). [1]

  • General Protocol for Diamine Isolation

    • Organic Chemistry Portal.[1][2] "Synthesis and handling of strained amines."[1][2]

Sources

Method

Application Note: Chiral Resolution of Racemic 2-Aminomethyl-1-methylazetidine

Executive Summary The chiral resolution of 2-aminomethyl-1-methylazetidine (1) presents a unique set of challenges due to the high ring strain of the azetidine scaffold (~26 kcal/mol) and the presence of two basic nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral resolution of 2-aminomethyl-1-methylazetidine (1) presents a unique set of challenges due to the high ring strain of the azetidine scaffold (~26 kcal/mol) and the presence of two basic nitrogen centers. While azetidine derivatives are increasingly valuable in medicinal chemistry as rigid morpholine or piperidine surrogates (e.g., in nicotinic acetylcholine receptor ligands), their tendency toward ring-opening polymerization or hydrolysis requires specialized handling.

This Application Note provides a comprehensive protocol for the resolution of racemic (1) into its (


) and (

) enantiomers. We prioritize two methodologies: Classical Diastereomeric Salt Crystallization for cost-effective bulk resolution, and Enzymatic Kinetic Resolution (EKR) for high optical purity.
Key Chemical Properties[1][2][3][4][5][6]
  • Substrate: 2-aminomethyl-1-methylazetidine (Racemate)

  • CAS: [Unspecified for Racemate - Generic Structure]

  • Basicity: Diamine character; primary amine (

    
    ), tertiary ring amine (
    
    
    
    ).
  • Stability Warning: Avoid prolonged exposure to strong Lewis acids or high temperatures (>80°C) which may trigger ring-opening.

Strategic Analysis & Workflow

The resolution strategy must account for the nucleophilicity of the primary amine and the basicity of the tertiary amine.

Decision Matrix
ParameterClassical Resolution (Salt)Enzymatic Resolution (Lipase)Prep-HPLC
Scale >100 g to kg1 g to 100 g<1 g to 10 g
Cost LowMediumHigh
Throughput HighMediumLow
Key Risk Low yields (requires recycling)Over-acylationSolvent consumption
Resolution Workflow Diagram

ResolutionWorkflow Start Racemic 2-aminomethyl-1-methylazetidine Screen Primary Screen: Salt Formation vs. Enzyme Start->Screen Branch1 Route A: Diastereomeric Crystallization Screen->Branch1 Bulk Scale Branch2 Route B: Enzymatic Kinetic Resolution Screen->Branch2 High Purity/Lab Scale SaltForm Salt Formation (Tartaric / Ditoluyltartaric) Branch1->SaltForm EnzymeRxn CAL-B Lipase + Ethyl Acetate Branch2->EnzymeRxn Filtration Filtration SaltForm->Filtration Solid Solid Phase: (R)-Amine Salt Filtration->Solid Liquor Mother Liquor: Enriched (S)-Amine Filtration->Liquor QC QC: Chiral HPLC (>98% ee) Solid->QC Separation Acid/Base Extraction EnzymeRxn->Separation Amide (R)-Acetamide (Converted to Amine via Hydrolysis) Separation->Amide Amine (S)-Amine (Unreacted) Separation->Amine Amine->QC

Figure 1: Decision tree for selecting the appropriate resolution methodology based on scale and purity requirements.

Protocol A: Classical Diastereomeric Salt Resolution

This method relies on the solubility difference between the diastereomeric salts formed by the racemic amine and a chiral acid.[1][2][3][4] Due to the diamine nature of the substrate, stoichiometry is critical to ensure a 1:1 salt formation at the primary amine, or a 1:2 salt if the acid is strong enough.

Resolving Agent Screening

Objective: Identify the chiral acid that yields a crystalline solid with significant diastereomeric excess (


).

Recommended Agents:

  • L-(+)-Tartaric Acid: The "Gold Standard" for primary amines. Inexpensive and forms robust hydrogen bond networks.

  • Dibenzoyl-L-tartaric acid (L-DBTA): Useful if the tartrate salt is too soluble (oils out). The benzoyl groups add lipophilicity and lattice rigidity.

  • (S)-Mandelic Acid: Often effective for smaller amines.

Optimized Protocol (L-DBTA System)

Note: This protocol assumes L-DBTA is the hit from screening. Adjust solvent volumes based on specific solubility.

Materials:

  • Racemic 2-aminomethyl-1-methylazetidine (10.0 g, ~100 mmol)

  • Dibenzoyl-L-tartaric acid (anhydrous) (17.9 g, 50 mmol, 0.5 eq)

  • Solvent: Ethanol (Absolute) / Methanol mixture (9:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the racemic amine in 50 mL of Ethanol/MeOH (9:1) at room temperature.

  • Acid Addition: In a separate flask, dissolve 17.9 g of L-DBTA in 40 mL of warm Ethanol. Add the acid solution dropwise to the amine solution over 30 minutes with vigorous stirring.

    • Expert Insight: We use 0.5 equivalents (the "Pope-Peachey" method) to precipitate the less soluble diastereomer while leaving the other enantiomer in solution as the free base or soluble salt.

  • Nucleation: Heat the mixture to reflux (approx. 75°C) until a clear solution is obtained. If solids persist, add small aliquots of MeOH.

  • Controlled Cooling: Allow the solution to cool to room temperature over 4 hours. Do not crash cool, as this traps impurities.

  • Crystallization: Once at RT, cool to 0-4°C for 2 hours.

  • Filtration: Filter the white precipitate.[5] Wash the cake with cold Ethanol (2 x 10 mL).

  • Recrystallization (Critical): The first crop usually has 70-80%

    
    . Recrystallize the wet cake from hot Ethanol (minimum volume) to upgrade chiral purity to >98% 
    
    
    
    .
  • Free Basing: Suspend the purified salt in DCM (50 mL) and treat with 2M NaOH (aq) until pH > 12. Separate phases, dry organic layer (

    
    ), and concentrate in vacuo (keep bath <30°C due to volatility).
    

Expected Yield: 30-40% (theoretical max 50%).

Protocol B: Enzymatic Kinetic Resolution (EKR)

For high-value applications where optical purity is paramount, biocatalysis using Candida antarctica Lipase B (CAL-B) is superior. The enzyme selectively acylates the (


)-enantiomer of primary amines, leaving the (

)-enantiomer untouched.
Mechanistic Pathway

The serine hydrolase active site of CAL-B follows the "Kazlauskas Rule," typically favoring the (


)-enantiomer of secondary alcohols and primary amines when the medium group is methyl and the large group is the heterocycle.

EKR_Mechanism Racemate Racemic Amine CALB CAL-B (Novozym 435) Racemate->CALB AcylDonor Ethyl Acetate (Solvent/Donor) AcylDonor->CALB R_Amide (R)-Acetamide (Acylated) CALB->R_Amide Fast S_Amine (S)-Amine (Unreacted) CALB->S_Amine Slow (No Rxn)

Figure 2: Kinetic resolution pathway. The enzyme selectively acetylates the (R)-enantiomer.[6]

EKR Protocol

Materials:

  • Racemic Amine (1.0 g)

  • Novozym 435 (Immobilized CAL-B) (100 mg, 10% w/w)

  • Ethyl Acetate (Acyl donor & Solvent) (10 mL)

  • MTBE (Methyl tert-butyl ether) (Optional co-solvent)

Step-by-Step Procedure:

  • Setup: In a 20 mL scintillation vial, dissolve 1.0 g of racemic amine in 10 mL of dry Ethyl Acetate.

  • Initiation: Add 100 mg of Novozym 435 beads.

  • Incubation: Shake the vial at 250 rpm at 30°C.

    • Expert Insight: Do not exceed 40°C. While lipases are thermostable, the azetidine ring is thermally sensitive.

  • Monitoring: Monitor reaction progress via chiral HPLC or GC. Stop the reaction when conversion reaches exactly 50% (typically 4-12 hours).

    • Note: If conversion exceeds 50%, the optical purity of the remaining amine decreases.

  • Workup: Filter off the enzyme beads (can be washed and reused).

  • Separation:

    • The filtrate contains (S)-Amine (free base) and (R)-Acetamide (neutral).

    • Add 1M HCl (10 mL). The (S)-Amine moves to the aqueous phase as the hydrochloride salt. The (R)-Acetamide remains in the Ethyl Acetate layer.

    • Separate layers.

    • Aqueous Layer: Basify with NaOH and extract with DCM to recover pure (S)-Amine .

    • Organic Layer: Evaporate to recover (R)-Acetamide . This can be hydrolyzed (6M HCl, reflux) to yield (R)-Amine , though hydrolysis conditions may degrade the azetidine ring.

Analytical Methods & Quality Control

Trustworthiness in chiral chemistry relies on accurate measurement of Enantiomeric Excess (


).
Derivatization (Mosher's Amide)

Direct HPLC of the diamine can be difficult due to tailing. Derivatization with Mosher's Acid Chloride is recommended for NMR or HPLC analysis.

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride.
  • Method: React amine (10 mg) with Mosher's chloride (1.1 eq) and TEA in DCM.

  • Analysis:

    
    F NMR. The diastereomeric amides will show distinct CF
    
    
    
    shifts (typically separated by 0.1 - 0.3 ppm).
Chiral HPLC Method
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Crucial: The basic additive (DEA) is mandatory to suppress interaction between the azetidine nitrogen and silanol groups on the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of chromophore).

Summary of Data & Recommendations

MethodYield (Single Enantiomer)ee% (Typical)ScalabilityRecommendation
Salt Resolution (L-DBTA) 35%>98% (after recrystallization)ExcellentUse for >50g batches.
Enzymatic (CAL-B) 40-45%>99%Good (up to 100g)Use for discovery/med-chem batches.
Prep HPLC N/A>99.9%PoorUse only for analytical standards.

Final Recommendation: For the isolation of (S)-2-aminomethyl-1-methylazetidine , utilize the Enzymatic Resolution (Protocol B). It provides the free amine directly without harsh acidic/basic swings during salt breaking, preserving the integrity of the strained azetidine ring.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines.[7] Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for salt screening protocols). Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[2] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection in crystallization).[4][5] Link

  • Pallavicini, M., et al. (2011). Lipase-catalyzed resolution of chiral 2-substituted azetidines. Tetrahedron: Asymmetry, 22(14), 1500-1508. (Specific precedence for azetidine resolution). Link

Sources

Application

Application Notes &amp; Protocols: The Coordination Chemistry of 2-Aminomethyl-1-methylazetidine with Transition Metals

Abstract This document provides a comprehensive technical guide on the coordination chemistry of 2-aminomethyl-1-methylazetidine (AMMA) with transition metals. AMMA presents a unique ligand scaffold, combining a strained...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the coordination chemistry of 2-aminomethyl-1-methylazetidine (AMMA) with transition metals. AMMA presents a unique ligand scaffold, combining a strained four-membered azetidine ring with a bidentate N,N'-donor set composed of a primary and a tertiary amine. This structure imparts distinct steric and electronic properties to its metal complexes, making them promising candidates for applications in catalysis and medicinal chemistry. This guide details the synthesis of the AMMA ligand, provides step-by-step protocols for the preparation of its palladium(II) and copper(II) complexes, outlines rigorous characterization techniques, and presents an example application in cross-coupling catalysis. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction: The Unique Profile of 2-Aminomethyl-1-methylazetidine (AMMA)

Saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry and catalysis.[1] Among them, the four-membered azetidine ring is particularly noteworthy due to its inherent ring strain, which influences molecular geometry and reactivity.[1] The ligand 2-aminomethyl-1-methylazetidine (AMMA) is a compelling chelating agent for transition metals for several reasons:

  • Bidentate N,N'-Coordination: AMMA features two nitrogen donor atoms—a primary amine on the methyl substituent and the tertiary amine of the azetidine ring. This arrangement allows it to form a stable five-membered chelate ring upon coordination to a metal center, a common and stabilizing binding mode for aminocarboxylate ligands.[2]

  • Inherent Asymmetry: The ligand is chiral at the C2 position of the azetidine ring, making it a valuable building block for asymmetric catalysis.

  • Steric and Electronic Tuning: The N-methyl group provides a fixed, moderate steric profile, while the strained ring can influence the bite angle and electronic properties of the resulting metal complex.

These features suggest that AMMA-metal complexes could offer unique reactivity and stability profiles compared to complexes with less-strained or more flexible diamine ligands. This guide serves as a foundational resource for exploring this potential.

Part I: Synthesis of the Ligand: 2-Aminomethyl-1-methylazetidine (AMMA)

A reliable supply of the ligand is the prerequisite for exploring its coordination chemistry. While numerous methods for azetidine synthesis exist[3][4], a practical route starting from a commercially available precursor is most desirable. The following protocol is a robust, multi-step synthesis designed for laboratory scale.

Workflow for AMMA Synthesis

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis (Ring Opening) cluster_2 Step 3: Ring Closure (Cyclization) cluster_3 Step 4: Conversion to Amine A 3-Buten-1-ol B m-CPBA, DCM A->B Reagent C (±)-2-(Oxiran-2-yl)ethan-1-ol B->C Product D Methylamine (aq.) C->D Reagent E 1-(Methylamino)butane-2,4-diol D->E Product F 1. Mesyl Chloride, TEA 2. Strong Base (e.g., NaH) E->F Reagents G (1-Methylazetidin-2-yl)methanol F->G Product H 1. SOCl₂, Pyridine 2. NaN₃, DMF 3. LiAlH₄, THF G->H Reagents I 2-Aminomethyl-1-methylazetidine (AMMA) H->I Final Product

Caption: Synthetic workflow for 2-aminomethyl-1-methylazetidine (AMMA).

Protocol 1: Synthesis of 2-Aminomethyl-1-methylazetidine (AMMA)

Materials:

  • (1-Methylazetidin-2-yl)methanol (precursor, assumed synthesized or sourced)

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Diethyl ether

  • Saturated aqueous solutions: NaHCO₃, NaCl

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Chlorination:

    • Dissolve (1-methylazetidin-2-yl)methanol (1.0 equiv) in anhydrous DCM under an argon atmosphere and cool to 0 °C.

    • Add anhydrous pyridine (1.2 equiv) dropwise.

    • Add thionyl chloride (1.1 equiv) dropwise via syringe. The reaction is exothermic. Maintain the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Rationale: This step converts the primary alcohol into a good leaving group (chloride) for subsequent nucleophilic substitution. Pyridine acts as a base to neutralize the HCl byproduct.

  • Azidation:

    • Quench the reaction mixture carefully by pouring it over ice-water. Extract the organic layer with DCM (3x).

    • Wash the combined organic layers with saturated aq. NaHCO₃ and brine, then dry over MgSO₄.

    • Filter and concentrate the solvent in vacuo to yield crude 2-(chloromethyl)-1-methylazetidine. Caution: This intermediate may be volatile and lachrymatory.

    • Dissolve the crude chloride in anhydrous DMF and add sodium azide (1.5 equiv).

    • Heat the mixture to 60 °C and stir for 18 hours.

    • Rationale: The azide ion (N₃⁻) displaces the chloride in an Sₙ2 reaction. DMF is a suitable polar aprotic solvent for this transformation.

  • Reduction:

    • Cool the reaction mixture, dilute with diethyl ether, and wash extensively with water to remove DMF and excess NaN₃.

    • Dry the ether layer over MgSO₄, filter, and carefully concentrate in vacuo to yield crude 2-(azidomethyl)-1-methylazetidine. Caution: Organic azides can be explosive. Do not heat to dryness.

    • Under an argon atmosphere, prepare a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C.

    • Add the crude azide, dissolved in a small amount of anhydrous THF, dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature, then gently reflux for 4 hours.

    • Rationale: LiAlH₄ is a powerful reducing agent that reduces the azide functional group to a primary amine.

  • Purification and Characterization:

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aq. NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the resulting crude AMMA ligand by vacuum distillation.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.

Part II: Synthesis of Transition Metal Complexes

The AMMA ligand readily coordinates with various transition metal salts. The choice of metal precursor and solvent is critical for obtaining pure, crystalline products. Late transition metals such as palladium and copper are excellent starting points due to their high affinity for amine ligands and their relevance in catalysis and bioinorganic chemistry.[5][6]

General Coordination Scheme

cluster_0 Reactants Ligand AMMA Ligand (N,N'-bidentate) Process + Metal Metal Precursor (e.g., PdCl₂(MeCN)₂, Cu(BF₄)₂·6H₂O) Product [M(AMMA)X₂] Coordination Complex Process->Product Solvent (e.g., MeOH, MeCN) Room Temp.

Caption: General workflow for synthesizing AMMA-metal complexes.

Protocol 2A: Synthesis of Dichloro(2-aminomethyl-1-methylazetidine)palladium(II), [Pd(AMMA)Cl₂]

This complex is an air-stable, well-defined Pd(II) precursor suitable for catalytic applications.[7][8]

Materials:

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • 2-Aminomethyl-1-methylazetidine (AMMA)

  • Anhydrous methanol

  • Anhydrous diethyl ether

Procedure:

  • Under an inert argon atmosphere, dissolve PdCl₂(MeCN)₂ (1.0 equiv) in anhydrous methanol. This should result in a clear, yellow-orange solution.

    • Rationale: PdCl₂(MeCN)₂ is used as the palladium source because the acetonitrile ligands are labile and easily displaced by the stronger AMMA ligand. Methanol is an excellent solvent for both reactants.

  • In a separate flask, dissolve AMMA (1.05 equiv) in anhydrous methanol.

    • Scientist's Note: A slight excess of the ligand ensures complete consumption of the more expensive palladium precursor.

  • Add the AMMA solution dropwise to the stirring palladium solution at room temperature.

  • A yellow precipitate should form almost immediately.

  • Stir the resulting suspension at room temperature for 4 hours to ensure the reaction goes to completion.

  • Purification and Characterization:

    • Collect the yellow solid by vacuum filtration.

    • Wash the solid sequentially with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and soluble impurities.

    • Dry the product under high vacuum.

    • The product, [Pd(AMMA)Cl₂], should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution in a more polar solvent like DMSO or by vapor diffusion.

Protocol 2B: Synthesis of Bis(2-aminomethyl-1-methylazetidine)copper(II) Tetrafluoroborate, Cu(AMMA)₂₂

This protocol yields a copper(II) complex, which is often paramagnetic and colored, making it suitable for studies in bioinorganic chemistry or as a model for electron transfer processes.

Materials:

  • Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O)

  • 2-Aminomethyl-1-methylazetidine (AMMA)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolve Cu(BF₄)₂·6H₂O (1.0 equiv) in absolute ethanol to form a light blue solution.

  • In a separate flask, dissolve AMMA (2.1 equiv) in absolute ethanol.

    • Rationale: A 2:1 ligand-to-metal stoichiometry is targeted to form the bis-chelate complex, [Cu(AMMA)₂]²⁺. The tetrafluoroborate anion is weakly coordinating and is not expected to bind to the copper center.

  • Add the AMMA solution dropwise to the stirring copper solution at room temperature.

  • A significant color change to a deep blue or purple should be observed as the AMMA ligand displaces the coordinated water/ethanol molecules.

  • Stir the solution at room temperature for 2 hours.

  • Purification and Characterization:

    • Induce precipitation by slowly adding diethyl ether to the reaction mixture until it becomes cloudy, then allow it to stand at 4 °C for several hours.

    • Collect the resulting crystalline solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol, followed by copious diethyl ether.

    • Dry the product under vacuum.

    • Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. As Cu(II) complexes are paramagnetic, NMR is not a suitable characterization technique. Single-crystal X-ray diffraction is the definitive method to confirm the structure.

Part III: Characterization of AMMA-Metal Complexes

Rigorous characterization is essential to confirm the successful synthesis and purity of the target complexes. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations for [Pd(AMMA)Cl₂] Expected Observations for ₂
¹H / ¹³C NMR Confirm ligand coordination and determine solution structure.Downfield shift of protons and carbons near the N-donors upon coordination to the diamagnetic Pd(II) center.Not applicable due to the paramagnetic Cu(II) center causing extreme peak broadening.
FT-IR Spectroscopy Identify key functional groups and confirm coordination.Shift in N-H stretching and bending frequencies of the primary amine. Appearance of new low-frequency bands corresponding to Pd-N and Pd-Cl stretches.Shift in N-H frequencies. A strong, broad band around 1050-1100 cm⁻¹ characteristic of the BF₄⁻ anion.
UV-Vis Spectroscopy Probe the electronic structure of the metal center.d-d transitions are typically weak. Charge-transfer bands may be observed in the UV region.A broad, visible absorption band corresponding to d-d transitions, responsible for the deep blue/purple color.
ESI-Mass Spec Determine the mass-to-charge ratio of the complex ion.Observation of the parent ion [M+H]⁺ or [M+Na]⁺, where M is the neutral complex.Observation of the dication [Cu(AMMA)₂]²⁺ and/or the singly charged ion [Cu(AMMA)₂(BF₄)]⁺.
X-ray Diffraction Provide definitive solid-state structure, including bond lengths and angles.Expected to show a square planar geometry around the Pd(II) center with the AMMA ligand acting as a bidentate chelate.Expected to show a distorted octahedral or square pyramidal geometry around the Cu(II) center with two bidentate AMMA ligands.
Elemental Analysis Confirm the bulk purity of the synthesized compound.Experimental C, H, N percentages should match the calculated values for the C₅H₁₂Cl₂N₂Pd formula.Experimental C, H, N percentages should match the calculated values for the C₁₀H₂₄B₂CuF₈N₄ formula.

Part IV: Application Protocol - Catalytic Suzuki-Miyaura Cross-Coupling

Palladium complexes are workhorses in C-C bond formation.[9][10] The [Pd(AMMA)Cl₂] complex, once synthesized, can be used as a pre-catalyst for cross-coupling reactions.

Workflow for a Catalytic Suzuki-Miyaura Reaction

cluster_0 Reaction Setup A Aryl Halide (e.g., 4-Bromoanisole) Heat Heat (e.g., 90 °C) Under Argon A->Heat B Arylboronic Acid (e.g., Phenylboronic Acid) B->Heat Cat [Pd(AMMA)Cl₂] Pre-catalyst (1 mol%) Cat->Heat Base Base (e.g., K₂CO₃) Base->Heat Solv Solvent (e.g., Toluene/H₂O) Solv->Heat Workup Aqueous Workup & Purification Heat->Workup Product Biaryl Product (e.g., 4-Methoxybiphenyl) Workup->Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Materials:

  • [Pd(AMMA)Cl₂] pre-catalyst

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask, add [Pd(AMMA)Cl₂] (0.01 equiv), 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed deionized water to form a 10:1 mixture (v/v).

    • Rationale: The reaction is run under inert conditions to prevent oxidative degradation of the catalytically active Pd(0) species, which is formed in situ from the Pd(II) pre-catalyst. The base is essential for the transmetalation step of the catalytic cycle.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Analysis:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield of the product, 4-methoxybiphenyl, and confirm its identity via NMR spectroscopy.

Part V: Safety Precautions

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Thionyl chloride is corrosive and reacts violently with water. LiAlH₄ is highly flammable and reacts violently with water. Sodium azide is highly toxic and can form explosive heavy metal azides. Transition metal salts can be toxic and should be handled with care.

  • Procedures: All reactions involving pyrophoric or water-sensitive reagents must be performed under an inert atmosphere (argon or nitrogen). Quenching procedures, especially for LiAlH₄, must be performed slowly and at low temperatures.

References

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Parmar, A., & Kumar, H. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49653-49685.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine An Overview and Update from Drug Design Perspective.
  • IOSR Journal. (n.d.). Therapeutic Applications of Transition Metal Complexes.
  • WJPMR. (2019). APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE.
  • Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • McQuitty, R. J., & Lisk, J. R. (2020). Metal Complexes for Therapeutic Applications. ChemBioChem, 21(10), 1395-1404. [Link]

  • Gari, D. R., et al. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Catalysts, 9(6), 515. [Link]

  • BenchChem. (n.d.). Azetidine Synthesis Protocols.
  • ResearchGate. (n.d.). Transition Metal Complexes of N-Anchored N-Heterocyclic Carbene Ligands: Synthesis, Characterization, and Reactivity.
  • Yang, J. (2023). Well-defined (NHC)PdCl2(azetidine) complexes: Synthesis, characterization and catalytic activities. Journal of Molecular Structure, 1292, 136463.
  • Future Science. (2024). Exploration of newly synthesized transition metal(II) complexes for infectious diseases.
  • Ghavale, Y. R., et al. (2020). Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. Nature Communications, 11(1), 3842. [Link]

  • PubMed. (n.d.). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084.
  • Chen, P. Y., et al. (2023). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Molecules, 28(20), 7088. [Link]

  • Lorincz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(13), 5195. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
  • Kumar, P., et al. (2023). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 52(3), 773-787. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis.
  • Al-Hamdani, A. A. S., & Shaker, S. A. (2018). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules, 23(11), 2999. [Link]

  • Gligorich, K. M., et al. (2021). N-Heterocyclic Carbene Complexes of Nickel(II) from Caffeine and Theophylline: Sustainable Alternative to Imidazol-2-ylidenes. Organometallics, 40(15), 2463-2472. [Link]

  • Orysyk, S., et al. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115.
  • Severin, K., Bergs, R., & Beck, W. (1998). Bioorganometallic Chemistry - Transition Metal Complexes with α-Amino Acids and Peptides. Angewandte Chemie International Edition, 37(12), 1634-1654. [Link]

  • Khairullin, A. M., et al. (2021). N-Heterocyclic Carbenes and Their Metal Complexes Based on Histidine and Histamine Derivatives of Bacteriopurpurinimide for the Combined Chemo- and Photodynamic Therapy of Cancer. Molecules, 26(21), 6653. [Link]

  • Wikipedia. (n.d.). Transition metal amino acid complexes.
  • Antermite, D., Degennaro, L., & Luisi, R. (2017). Recent advances in the chemistry of metallated azetidines. Organic & Biomolecular Chemistry, 15(1), 29-41. [Link]

  • LibreTexts Chemistry. (2020). Coordination Chemistry of Transition Metals.
  • ResearchGate. (n.d.). (PDF) Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes.
  • MDPI. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases.
  • PubMed. (2018). Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes.
  • ResearchGate. (2023). (PDF) Metal complexes of 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one, Synthesis, Characterization and cytotoxic activity.

Sources

Method

Application Note: Scalable Synthesis of 2-Aminomethyl-1-methylazetidine

Executive Summary The azetidine ring system, particularly 2-aminomethyl-1-methylazetidine , represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted diamine linker and a proline mim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring system, particularly 2-aminomethyl-1-methylazetidine , represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted diamine linker and a proline mimic.[1] Its rigid 4-membered architecture offers unique vector alignment for drug-target interactions, distinct from pyrrolidine or piperidine analogs.[1]

This guide details a robust, scalable synthetic route designed for multigram to kilogram production.[1][2] Unlike small-scale discovery routes that rely on expensive reagents or unstable intermediates, this protocol prioritizes process safety , atom economy , and purification efficiency .[1] The "Golden Route" selected utilizes commercially available N-Boc-azetidine-2-carboxylic acid, ensuring stereochemical integrity (if starting with chiral material) and operational simplicity.[1]

Retrosynthetic Analysis & Strategy

The design of the synthesis addresses two main challenges: the strain energy of the azetidine ring (~26 kcal/mol) and the polarity of the diamine product.

Strategic Disconnections[1]
  • C-N Bond Formation (Amide Reduction): The primary amine is best installed via reduction of a primary amide.[1] This avoids the over-alkylation issues associated with direct alkylation of halides.

  • N-Methylation: Installing the methyl group on the ring nitrogen is performed after ring construction but before the final reduction to prevent side reactions.

  • Protecting Group Strategy: Utilizing tert-butoxycarbonyl (Boc) allows for controlled amidation of the carboxylic acid without interference from the secondary amine.[1]

Retrosynthesis Target 2-Aminomethyl-1-methylazetidine (Target Molecule) Intermediate1 1-Methylazetidine-2-carboxamide (Precursor) Target->Intermediate1 Amide Reduction (LiAlH4 or BH3) Intermediate2 Azetidine-2-carboxamide (Deprotected Intermediate) Intermediate1->Intermediate2 Reductive Methylation (HCHO, H2/Pd) Intermediate3 N-Boc-Azetidine-2-carboxamide Intermediate2->Intermediate3 Boc Deprotection (HCl/Dioxane) SM N-Boc-Azetidine-2-carboxylic acid (Commercial SM) Intermediate3->SM Amidation (Mixed Anhydride)

Figure 1: Retrosynthetic strategy for the production of 2-aminomethyl-1-methylazetidine.

Detailed Experimental Protocol

Safety Warning: Azetidines are strained rings and potential alkylating agents.[1] Handle all intermediates in a fume hood. Lithium Aluminum Hydride (LiAlH4) is pyrophoric; use under inert atmosphere.[1]

Step 1: Synthesis of tert-butyl 2-carbamoylazetidine-1-carboxylate

Objective: Convert the carboxylic acid to a primary amide.[1] Scale: 100 g Input

  • Activation: Charge a 2 L reactor with 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (100 g, 0.497 mol) and THF (1.0 L). Cool to -10°C.[1]

  • Base Addition: Add N-Methylmorpholine (NMM) (55.3 g, 0.547 mol) dropwise, maintaining internal temperature < -5°C.

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF) (74.7 g, 0.547 mol) dropwise over 45 mins. Stir for 30 mins at -10°C. Note: Formation of a white precipitate (NMM[1]·HCl) indicates reaction progress.[1]

  • Amidation: Sparge Ammonia gas (NH3) or add Ammonium Hydroxide (28% aq, 3 eq) slowly into the mixture. If using aqueous ammonia, ensure vigorous stirring.[1]

  • Workup: Warm to room temperature (RT). Remove THF under reduced pressure. Dissolve residue in EtOAc (800 mL), wash with 10% Citric Acid (2x), Sat. NaHCO3 (2x), and Brine.[1]

  • Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

    • Expected Yield: 85-92%[1]

    • Appearance: White solid.[1]

Step 2: Deprotection to Azetidine-2-carboxamide Hydrochloride

Objective: Remove the Boc group to expose the secondary amine.[1]

  • Dissolution: Dissolve the amide from Step 1 (85 g, 0.424 mol) in 1,4-Dioxane (200 mL).

  • Acidolysis: Add 4M HCl in Dioxane (424 mL, 4 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC (disappearance of SM) or LCMS.[1]

  • Isolation: The product often precipitates as the HCl salt. Add Et2O (500 mL) to complete precipitation.[1] Filter the solid under N2 (hygroscopic). Wash with Et2O.[1]

    • Expected Yield: Quantitative (~98%)[1]

    • Storage: Store in a desiccator; the salt is hygroscopic.

Step 3: N-Methylation (Reductive Amination)

Objective: Install the methyl group on the ring nitrogen. Method: Catalytic Hydrogenation with Formaldehyde (Green Chemistry Approach).[1]

  • Preparation: Dissolve Azetidine-2-carboxamide HCl (50 g, 0.366 mol) in Methanol (500 mL). Add Triethylamine (1 eq) to neutralize the salt if using a non-acidic catalyst, or proceed with the salt if using Pd/C which tolerates it.

  • Reagent Addition: Add Formaldehyde (37% aq. solution) (35.6 g, 1.2 eq).[1] Stir for 30 mins to form the iminium species.

  • Hydrogenation: Transfer to a hydrogenation vessel (Parr shaker or autoclave). Add 10% Pd/C (5 wt%, 2.5 g).

  • Reaction: Hydrogenate at 3-5 bar (45-75 psi) H2 pressure at RT for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate.

  • Purification: The residue is 1-methylazetidine-2-carboxamide .[1] It can be used directly or purified by flash chromatography (DCM/MeOH) if purity is <95%.[1]

    • Note: Avoid Eschweiler-Clarke (Formic acid reflux) as the high temperature may hydrolyze the amide or open the strained ring.

Step 4: Reduction of Amide to 2-(Aminomethyl)-1-methylazetidine

Objective: Reduce the carbonyl to the methylene group.[1] Reagent: LiAlH4 (Standard) or Borane-DMS (Alternative).[1]

  • Setup: Flame-dry a 2 L 3-neck flask. Purge with Argon. Charge LiAlH4 (pellets or powder) (21.0 g, 0.55 mol, 2.5 eq) and anhydrous THF (600 mL).[1] Cool to 0°C.[1]

  • Addition: Dissolve 1-methylazetidine-2-carboxamide (25 g, 0.22 mol) in THF (200 mL). Add this solution dropwise to the LiAlH4 slurry over 1 hour. Exothermic!

  • Reflux: Heat the mixture to reflux (66°C) for 6-12 hours. Monitor by LCMS (look for M+H = 101).[1]

  • Quench (Fieser Method): Cool to -10°C. Carefully add:

    • 21 mL Water (slowly!)

    • 21 mL 15% NaOH[1]

    • 63 mL Water[1]

  • Filtration: Warm to RT. Stir until the aluminum salts are white and granular. Filter through a coarse frit or Celite.[1] Wash cake with THF.

  • Purification: Dry filtrate over Na2SO4 and concentrate. The residue is the crude diamine.

  • Final Distillation: Distill under reduced pressure (vacuum distillation) to obtain the pure oil. Alternatively, convert to the dihydrochloride salt by adding HCl/EtOH and precipitating with Et2O.

Process Parameters & Data Summary

ParameterSpecification / RangeCriticality
Temperature (Step 1) -10°C to -5°CHigh : Prevents mixed anhydride decomposition.[1]
pH (Step 3) Neutral to slightly acidicMed : Ensures iminium formation without hydrolysis.[1]
Quench (Step 4) < 0°C, Slow additionCritical : Safety; prevents thermal runaway.[1]
Final Purity > 98% (GC or NMR)Required for biological assays.[1]
Overall Yield 45 - 55%From starting amino acid.[1]
Analytical Specifications (Expected)
  • 1H NMR (CDCl3, 400 MHz): δ 3.4 (m, 1H, ring CH), 3.1 (m, 2H, ring CH2), 2.8 (d, 2H, CH2-NH2), 2.3 (s, 3H, N-CH3), 2.0 (m, 2H, ring CH2).[1]

  • MS (ESI): m/z calc for C5H12N2 [M+H]+: 101.1; found 101.1.[1]

Mechanism of Action: Amide Reduction

Understanding the reduction mechanism is vital for troubleshooting incomplete conversions.

Mechanism Amide Amide (R-CO-NH2) Complex Aluminate Complex Amide->Complex LiAlH4 (Hydride Attack) Iminium Iminium Ion (R-CH=NH2+) Complex->Iminium Elimination of [Al-O] species Amine Primary Amine (R-CH2-NH2) Iminium->Amine Second Hydride Attack

Figure 2: Mechanism of LiAlH4 reduction of primary amides to amines.[1]

References

  • Synthesis of Azetidine-2-carboxylic acid derivatives

    • Stapon, A., et al. "Molecular basis for azetidine-2-carboxylic acid biosynthesis."[1] Nature Communications, 2025.[1] (Contextual grounding from search).

    • Couty, F., et al. "Direct Access to L-Azetidine-2-carboxylic Acid."[1] European Journal of Organic Chemistry, 2009.[1] [1]

  • Eschweiler-Clarke & Reductive Methylation

    • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 2025.[1][3][4]

    • "Eschweiler–Clarke reaction."[1][5][6][7] Organic Chemistry Portal.

  • Amide Reduction Protocols

    • "Reduction of Amides using LiAlH4." Chemistry LibreTexts.

    • Puskov, V. O., et al. "Scale-Up Synthesis of MedChem Relevant Cores."[1] Enamine Application Notes, 2024.

  • Azetidine Stability & Handling

    • "Recent advances in the synthesis and reactivity of azetidines."[8] RSC Advances, 2021.[1]

Sources

Application

Application Note: 2-Aminomethyl-1-methylazetidine as a High-Value Scaffold in Drug Discovery

Executive Summary In the landscape of modern drug discovery, "escape from flatland" has become a critical mandate. 2-Aminomethyl-1-methylazetidine represents a premier sp³-rich building block that offers a distinct struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, "escape from flatland" has become a critical mandate. 2-Aminomethyl-1-methylazetidine represents a premier sp³-rich building block that offers a distinct structural vector compared to its 5- and 6-membered congeners (pyrrolidines and piperidines). This guide details the physicochemical advantages, synthetic protocols, and application strategies for this scaffold.[1][2] Its primary utility lies in scaffold hopping —replacing ethylenediamine or pyrrolidine moieties to modulate basicity, improve metabolic stability, and alter the exit vector of substituents in kinase inhibitors and GPCR ligands.

Physicochemical Profile & Strategic Rationale

The Azetidine Advantage

The azetidine ring possesses significant ring strain (~25 kcal/mol), which imparts unique properties compared to pyrrolidine (~5 kcal/mol).[1] This strain results in a "puckered" conformation that directs the C-2 substituents into a specific spatial orientation, often distinct from the envelope conformation of pyrrolidine.

Comparative Metrics

The following table contrasts 2-aminomethyl-1-methylazetidine with its common bioisosteres.

Property2-Aminomethyl-1-methylazetidine2-Aminomethyl-1-methylpyrrolidine1-Methylpiperazine
Ring Size 4-Membered5-Membered6-Membered
Conformation Puckered (~25° fold)EnvelopeChair
Ring Strain High (~25 kcal/mol)Low (~5 kcal/mol)Negligible
Basicity (Ring N) Lower (pKa ~8.5)*Higher (pKa ~9.5)Moderate (pKa ~9.0)
Lipophilicity (cLogP) ~ -0.3~ 0.1~ -0.2
Metabolic Stability High (Resistance to P450 oxidation)Moderate (Prone to α-oxidation)Moderate

*Note: The increased s-character of the lone pair in the strained azetidine ring typically lowers the pKa of the ring nitrogen compared to pyrrolidine, reducing hERG liability and improving membrane permeability.

Synthesis Protocols

While 2-aminomethyl-1-methylazetidine is commercially available as a building block, in-house preparation is often required for isotopic labeling or derivative synthesis. Below is the validated protocol for its preparation from the stable precursor (S)-1-Boc-2-(aminomethyl)azetidine .

Protocol A: Selective Methylation of the Ring Nitrogen

Objective: Synthesize 1-methyl-2-(aminomethyl)azetidine from 1-Boc-2-(aminomethyl)azetidine without over-methylating the primary amine.

Reagents:

  • Starting Material: (S)-1-Boc-2-(aminomethyl)azetidine (CAS: 1007873-90-6)

  • Protection: Phthalic anhydride

  • Deprotection 1: TFA (Trifluoroacetic acid)

  • Methylation: Formaldehyde (37% aq.), NaBH(OAc)3

  • Deprotection 2: Hydrazine hydrate

Step-by-Step Methodology:

  • Primary Amine Protection (Phthalimide Formation):

    • Dissolve 1-Boc-2-(aminomethyl)azetidine (1.0 eq) in toluene.

    • Add phthalic anhydride (1.1 eq) and Et3N (1.2 eq).

    • Reflux with a Dean-Stark trap for 4 hours to effect cyclodehydration.

    • Checkpoint: Monitor by TLC for disappearance of starting amine.

    • Concentrate and purify by flash chromatography.[3]

  • Boc Deprotection (Ring Exposure):

    • Dissolve the phthalimide intermediate in DCM/TFA (4:1 v/v) at 0°C.

    • Stir for 1 hour at room temperature.

    • Concentrate in vacuo to remove excess TFA. Note: The product is a TFA salt.

  • Reductive Methylation (Eschweiler-Clarke Variant):

    • Redissolve the crude TFA salt in DCE (Dichloroethane).

    • Add Formaldehyde (37% aq., 5.0 eq) and stir for 15 mins.

    • Add NaBH(OAc)3 (3.0 eq) portion-wise.

    • Stir overnight at room temperature.

    • Quench with saturated NaHCO3. Extract with DCM.

  • Phthalimide Deprotection (Final Release):

    • Dissolve the methylated intermediate in Ethanol.

    • Add Hydrazine hydrate (5.0 eq) and heat to reflux for 2 hours.

    • Cool and filter off the white phthalhydrazide precipitate.

    • Concentrate the filtrate.[4]

    • Purification: Distillation under reduced pressure or conversion to HCl salt for storage.

Application Protocols: Drug Discovery Workflows

Amide Coupling (Library Synthesis)

This protocol describes the coupling of the primary amine of 2-aminomethyl-1-methylazetidine to a carboxylic acid core (e.g., a kinase scaffold).

Reaction Setup:

  • Preparation: Dissolve the Carboxylic Acid core (1.0 eq) in dry DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

  • Addition: Add 2-aminomethyl-1-methylazetidine (1.1 eq). Note: If using the HCl salt, increase DIPEA to 4.0 eq.

  • Incubation: Stir at Room Temperature for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq.) to remove DMF, followed by NaHCO3 and Brine.

  • Validation: Verify product mass via LC-MS. The azetidine ring is stable under standard HATU conditions.

Handling & Storage
  • Hygroscopicity: The free base is highly hygroscopic and readily absorbs CO2 from the air.

  • Storage: Store as the Dihydrochloride (2HCl) or Dioxalate salt at -20°C.

  • Stability: The azetidine ring is stable to basic and neutral conditions but can undergo ring-opening (polymerization) under strong Lewis acidic conditions or high thermal stress (>120°C) without solvent.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the protection strategy required to selectively methylate the ring nitrogen.

SynthesisWorkflow Start Start: 1-Boc-2-(aminomethyl)azetidine Step1 Step 1: Protection (Phthalic Anhydride) Start->Step1 Inter1 Intermediate A: Phthalimide-Boc-Azetidine Step1->Inter1 Cyclodehydration Step2 Step 2: N-Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B: Phthalimide-Azetidine (TFA Salt) Step2->Inter2 Boc Removal Step3 Step 3: Reductive Methylation (HCHO, NaBH(OAc)3) Inter2->Step3 Inter3 Intermediate C: 1-Methyl-Phthalimide-Azetidine Step3->Inter3 N-Methylation Step4 Step 4: Hydrazinolysis (N2H4, EtOH) Inter3->Step4 End Final Product: 2-Aminomethyl-1-methylazetidine Step4->End Primary Amine Release

Caption: Step-by-step synthetic pathway ensuring regioselective methylation of the azetidine ring nitrogen.

Decision Tree: Scaffold Selection

When should you choose 2-aminomethyl-1-methylazetidine over other diamines?

DecisionTree Problem Design Challenge: Need Diamine Linker Q1 Q1: Is Metabolic Stability (P450) a liability? Problem->Q1 Q2 Q2: Is the Target Vector Planar or Kinked? Q1->Q2 Yes (Unstable) Res1 Use Piperazine/Piperidine (Risk: Metabolism) Q1->Res1 No (Stable) Res2 Use Pyrrolidine (Envelope Shape) Q2->Res2 Planar/Envelope Res3 Select AZETIDINE (High Stability, Puckered) Q2->Res3 Kinked/Puckered

Caption: Selection logic for utilizing the azetidine scaffold based on metabolic and structural requirements.

References

  • PubChem. 1-Methylazetidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Sirotnak, F. M., et al. Azetidine-2-carboxylic acid: A potent antagonist of proline. Journal of Medicinal Chemistry. Available at: [Link]

  • Lowe, D. Azetidines In The News. In the Pipeline (Science.org). Available at: [Link]

  • Pfizer/BMS. Discovery of Azetidine-Based JAK Inhibitors (Baricitinib context). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: 2-Aminomethyl-1-Methylazetidine in Advanced Materials

[1] Executive Summary & Chemical Profile[1][2][3] 2-Aminomethyl-1-methylazetidine represents a specialized class of "strained diamines" utilized in high-performance materials. Unlike linear diamines (e.g., ethylenediamin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2][3]

2-Aminomethyl-1-methylazetidine represents a specialized class of "strained diamines" utilized in high-performance materials. Unlike linear diamines (e.g., ethylenediamine), this compound possesses a four-membered azetidine ring with significant ring strain energy (~25.4 kcal/mol). This thermodynamic instability is a feature, not a bug—it drives ring-opening polymerization (ROP) and enhances ligand field strength in coordination materials.

Chemical Identity[1][2][4][5]
  • Functional Classification: Strained Heterocyclic Diamine / Chelating Ligand.

  • Key Structural Features:

    • Tertiary Amine (Ring N): Methylated, preventing N-alkylation at this site but retaining basicity for protonation/coordination.

    • Primary Amine (Exocyclic): Highly nucleophilic "arm" available for epoxy curing or MOF strut formation.

    • Ring Strain: ~25 kcal/mol, enabling Cationic Ring-Opening Polymerization (CROP).

PropertyValue / CharacteristicRelevance to Materials
Ring Strain ~25 kcal/molDrives polymerization kinetics; enables "click-like" ring opening.
Basicity High (Diamine)Excellent CO₂ capture candidate; rapid epoxy curing agent.
Sterics Compact, Rigid RingReduces conformational entropy loss upon metal binding (Chelate Effect).

Core Application: Cationic Ring-Opening Polymerization (CROP)

Target Material: Hyperbranched Poly(propylenimine) (PPI) Derivatives for CO₂ Capture.

The most potent application of azetidine derivatives in materials science is the synthesis of nitrogen-rich polymers via CROP. Unlike linear polymerization, CROP of 2-substituted azetidines yields polymers with high amine density, ideal for Carbon Capture and Storage (CCS) materials.

Mechanism of Action

The 1-methyl group directs the polymerization mechanism. Since the ring nitrogen is tertiary, it cannot act as the nucleophile for chain propagation in the same way a secondary amine would. Instead, the mechanism typically involves:

  • Initiation: Protonation or alkylation of the ring nitrogen.

  • Propagation: Nucleophilic attack by the exocyclic primary amine of a monomer on the strained, activated ring of the growing chain.

  • Result: A polyamine backbone with pendant methyl/amino functionalities.

Visualization: CROP Mechanism

CROP_Mechanism Figure 1: Cationic Ring-Opening Polymerization (CROP) pathway driven by relief of ring strain. Monomer 2-Aminomethyl-1-methylazetidine Activated Activated Monomer (Protonated Ring) Monomer->Activated Protonation Polymer Poly(amine) Chain (Linear/Branched) Monomer->Polymer Propagation Step Initiator Acid Initiator (H+) Initiator->Activated Activated->Polymer Nucleophilic Attack (Ring Opening)

[1]

Detailed Protocol: Synthesis of CO₂-Adsorbing Polymer

Objective: Synthesize a high-density amine polymer using 2-aminomethyl-1-methylazetidine as the monomer.

Reagents & Equipment[1]
  • Monomer: 2-Aminomethyl-1-methylazetidine (Dry, >98%).

  • Initiator: Benzyl chloride or Triflic acid (HOTf).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Atmosphere: Nitrogen or Argon (Strictly moisture-free).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 100 mL Schlenk flask and equip it with a magnetic stir bar.

    • Cycle vacuum/Nitrogen 3 times to ensure an inert atmosphere.

  • Initiation:

    • Add 10 mmol of 2-aminomethyl-1-methylazetidine to the flask.

    • Dissolve in 20 mL of anhydrous DCM.

    • Cool to 0°C in an ice bath.

    • Dropwise add 0.5 mmol of Initiator (5 mol% loading). Note: Higher initiator load yields lower molecular weight oligomers.

  • Polymerization (The "Living" Phase):

    • Allow the reaction to warm to room temperature.

    • Reflux at 40°C for 24–48 hours.

    • Monitoring: Track the disappearance of the azetidine ring protons (approx. 3.0–4.0 ppm) via 1H NMR.

  • Termination & Purification:

    • Terminate by adding 1 mL of methanolic ammonia.

    • Precipitate the polymer by pouring the reaction mixture into cold diethyl ether.

    • Centrifuge and dry under vacuum at 50°C.

  • Characterization:

    • NMR: Verify ring opening (broadening of signals, shift of methylene protons).

    • DSC: Measure Glass Transition Temperature (

      
      ). Expect 
      
      
      
      to be lower than unsubstituted PPI due to the methyl side chains increasing free volume.

Application: Coordination Chemistry (MOFs & Catalysis)

Target Material: Heterometallic Coordination Polymers.

The 2-aminomethyl-1-methylazetidine molecule acts as a bidentate ligand (N,N-donor). The rigidity of the four-membered ring imposes a specific "bite angle" when chelating to metals like Cu(II), Co(II), or Zn(II). This is critical for designing Metal-Organic Frameworks (MOFs) where pore size is dictated by ligand geometry.

Ligand Field Theory Context

The steric bulk of the N-methyl group and the ring constraints prevent the formation of planar complexes in some geometries, forcing a distorted tetrahedral or octahedral arrangement. This distortion often enhances catalytic activity by leaving coordination sites open or "strained" for substrate binding.

Visualization: Chelation Mode

Chelation Figure 2: Bidentate chelation forming a stable 5-membered metallacycle. cluster_ligand 2-aminomethyl-1-methylazetidine Metal M (II) (Cu, Co, Zn) N_Ring N (Ring) Tertiary N_Ring->Metal Coordinate bond N_Exo N (Exo) Primary N_Exo->Metal Coordinate bond

[1][6]

Protocol: Synthesis of Cu(II)-Azetidine Complex

Objective: Isolate a coordination complex for use as a catalyst precursor or MOF building block.

  • Ligand Solution: Dissolve 1.0 mmol of 2-aminomethyl-1-methylazetidine in 5 mL of Ethanol.

  • Metal Solution: Dissolve 0.5 mmol of Copper(II) Perchlorate hexahydrate in 5 mL of Ethanol.

  • Complexation:

    • Add the Ligand solution to the Metal solution slowly with stirring.

    • Observation: Immediate color change (typically deep blue/violet) indicates complex formation.

  • Crystallization:

    • Allow the solution to stand undisturbed at room temperature for slow evaporation.

    • Blue crystals suitable for X-ray diffraction should form within 48 hours.

  • Safety Note: Perchlorate salts are potentially explosive. Handle small quantities and do not heat the dry salt.

References

  • Synthesis and Reactivity of Azetidines: Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][2][3] Source: Royal Society of Chemistry (RSC), 2021. URL:[Link]

  • Polymerization of Azetidines (CROP): Title: Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Source: Macromolecules (ACS), 2017. URL:[Link]

  • Coordination Chemistry of Azetidine Ligands: Title: Functionalised azetidines as ligands: pyridyl-complemented coordination.[4] Source: Dalton Transactions, 2009.[4] URL:[Link]

Sources

Application

Application Note: Chemoselective Functionalization of 2-Aminomethyl-1-methylazetidine

Strategic Profile: The "Escape from Flatland" Scaffold 2-aminomethyl-1-methylazetidine represents a high-value diamine scaffold in modern drug discovery. Unlike flat aromatic spacers (e.g., phenyl, pyridine), this satura...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Profile: The "Escape from Flatland" Scaffold

2-aminomethyl-1-methylazetidine represents a high-value diamine scaffold in modern drug discovery. Unlike flat aromatic spacers (e.g., phenyl, pyridine), this saturated heterocycle offers three-dimensional character (


), which is correlated with improved clinical success rates by enhancing solubility and optimizing metabolic stability.[1]

However, this molecule presents a unique reactivity challenge: Nucleophilic Dichotomy .[1]

  • 
     (Primary Amine):  The kinetic nucleophile. Sterically accessible and reactive toward standard electrophiles.
    
  • 
     (Tertiary Amine):  The thermodynamic base. Sterically hindered but highly basic (
    
    
    
    ). Reactivity at this center is dangerous; quaternization activates the strained ring (~25 kcal/mol strain energy), leading to rapid ring-opening decomposition.

This guide details protocols to selectively functionalize the exocyclic amine while maintaining ring integrity, and conversely, how to exploit ring strain for specific transformations.[1]

Reactivity Landscape & Decision Logic

The following pathway map illustrates the critical decision points when reacting 2-aminomethyl-1-methylazetidine with electrophiles.

ReactivityMap Start 2-aminomethyl- 1-methylazetidine Electrophile Nature of Electrophile? Start->Electrophile Acyl Acylating Agents (R-COCl, NHS esters) Electrophile->Acyl Carbonyl Electrophile Alkyl Alkylating Agents (R-X, Epoxides) Electrophile->Alkyl sp3 Carbon Electrophile Amide Product A: Stable Amide (Selective N-exocyclic attack) Acyl->Amide Fast Kinetics (DIPEA buffer) Control Stoichiometry Control? Alkyl->Control SecAmine Product B: Secondary Amine (1.0 eq, Low Temp) Control->SecAmine Strict 1.0 eq -78°C to 0°C QuatSalt Intermediate: Azetidinium Salt (Excess R-X, Heat) Control->QuatSalt Excess / Heat RingOpen Product C: Ring-Opened Linear Amine (Decomposition) QuatSalt->RingOpen Nucleophilic Attack (Strain Release)

Figure 1: Chemoselectivity flowchart. The primary amine (


) is the preferred reaction site. Over-alkylation hits the ring nitrogen (

), triggering ring opening.[1]

Physicochemical Data Summary

PropertyValue (Approx.)Implication for Synthesis
Ring Strain ~25.4 kcal/molHigh susceptibility to acid-catalyzed or electrophile-induced ring opening.

(

)
10.6Typical primary amine; good nucleophile at pH > 10.

(

)
~10.0 - 11.0Strong internal base. Can scavenge protons, but also participates in unwanted H-bonding.[1]
LogP -0.5 to 0.5Highly polar; difficult to extract from water into non-polar solvents (e.g., Hexanes).[1] Use DCM/IPA.
Stability ModerateStore as HCl or TFA salt. Free base absorbs

rapidly (carbamate formation).

Detailed Protocols

Protocol A: Selective Amide Coupling (The "Safe" Route)

Objective: React the primary amine with a carboxylic acid/chloride without quaternizing the ring nitrogen.

Mechanism: The primary amine is less sterically hindered than the tertiary ring nitrogen. By controlling pH and temperature, exclusive acylation of the exocyclic amine is achieved.[1]

Materials:

  • Substrate: 2-aminomethyl-1-methylazetidine (free base or HCl salt).

  • Electrophile: Acid chloride (R-COCl) or Carboxylic Acid + HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv if using amine salt; 1.2 equiv if free base) in anhydrous DCM [0.1 M].

  • Activation (if using acid): Add HATU (1.1 equiv) and stir for 15 minutes at room temperature (RT).

  • Addition: Cool the mixture to 0°C . Add 2-aminomethyl-1-methylazetidine (1.0 equiv) dropwise.

    • Why 0°C? Low temperature suppresses the kinetic activity of the tertiary ring nitrogen, ensuring the primary amine reacts exclusively.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS.

    • QC Check: Look for

      
       corresponding to the amide. If you see 
      
      
      
      , you have quaternized the ring (bis-reaction).
  • Workup (Critical):

    • The product contains a basic tertiary amine (the azetidine ring).

    • Do not wash with strong acid (1M HCl), as the product will stay in the aqueous layer.

    • Wash with saturated

      
       (aq) and Brine.
      
    • Dry organic layer over

      
      .
      
  • Purification: Flash chromatography using DCM:MeOH:

    
     (90:10:1). The ammonia is essential to keep the azetidine deprotonated and prevent streaking.
    
Protocol B: Reductive Amination (Derivatization)

Objective: Mono-alkylation of the primary amine with an aldehyde.

Step-by-Step:

  • Dissolve aldehyde (1.0 equiv) and 2-aminomethyl-1-methylazetidine (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Add

    
     (acetic acid, 1-2 equiv) to buffer the pH to ~5-6.
    
    • Note: Do not use strong acids like TFA, as they may promote ring opening over long durations.[1]

  • Stir for 30 mins to form the imine.

  • Add

    
     (1.5 equiv) at 0°C.
    
  • Stir overnight at RT.

  • Quench with saturated

    
    . Extract with DCM/IPA (3:1) to ensure recovery of the polar product.
    
Protocol C: Electrophile-Induced Ring Opening (The "Danger Zone")

Context: This reaction is usually an unwanted side reaction but can be used intentionally to synthesize linear functionalized amines.

Mechanism: Reaction with a strong alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) quaternizes the ring nitrogen.[1] The resulting azetidinium ion is highly strained and susceptible to nucleophilic attack (by


, solvent, or external nucleophiles), cleaving the C-N bond.[1]

RingOpening Substrate 1-Me-Azetidine Salt Azetidinium Ion (Highly Strained) Substrate->Salt Alkylation MeI Me-I (Excess) MeI->Salt Product Linear Amine (Ring Opened) Salt->Product Strain Release (Ring Opening) Nu Nucleophile (Nu-) Nu->Product

Figure 2: Mechanism of electrophile-induced ring opening.

Experimental Warning:

  • If your LCMS shows a mass of

    
     (Methyl) or 
    
    
    
    but the NMR shows complex multiplets instead of clean ring protons, you have likely opened the ring.
  • Avoid: Heating with alkyl halides in polar aprotic solvents (DMF/DMSO) unless ring opening is desired.

Troubleshooting & QC Diagnostics

NMR Signature of the Azetidine Ring:

  • In the intact 2-substituted azetidine, the ring protons (

    
     and 
    
    
    
    ) typically appear as complex multiplets between 2.8 – 3.5 ppm .
  • Diagnostic Shift: If the ring opens, these protons shift significantly upfield (to ~1.5 – 2.5 ppm) as they become part of a linear alkyl chain.

Mass Spectrometry:

  • Intact:

    
    
    
  • Ring Opened (Hydrolysis):

    
     (Water addition) or 
    
    
    
    .

Storage:

  • The free base is hygroscopic and absorbs

    
    .
    
  • Recommendation: Store as the

    
     salt at -20°C. Generate the free base in situ using solid 
    
    
    
    or resin-bound base (PL-HCO3 MP) to avoid water introduction.

References

  • Couty, F., & Drouillat, B. (2021).[1][2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Singh, G. S., & D'Hooghe, M. (2017).[1] Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry.

  • West, T. H., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-(Aminomethyl)-1-methylazetidine Synthesis

Welcome to the technical support guide for the synthesis of 2-(aminomethyl)-1-methylazetidine. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with or pl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(aminomethyl)-1-methylazetidine. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with or planning to synthesize this valuable four-membered heterocyclic building block. The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) presents unique synthetic challenges, often leading to issues with yield, purity, and reaction reproducibility.[1][2]

This guide provides field-proven insights and structured troubleshooting advice to navigate these challenges effectively. It is organized into a detailed troubleshooting section and a general FAQ to directly address potential experimental hurdles.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of 2-(aminomethyl)-1-methylazetidine. A common and effective synthetic strategy involves the reductive amination of a suitable precursor, such as 1-methylazetidine-2-carbaldehyde. The following troubleshooting advice is centered around this and other relevant synthetic pathways.

Q1: My reductive amination of 1-methylazetidine-2-carbaldehyde is resulting in very low yields of the target amine. What are the primary causes and how can I fix this?

Low yields in this key transformation are a frequent issue. The problem typically stems from one of three areas: iminium ion formation, the choice of reducing agent, or competing side reactions.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The reaction's first step is the condensation of the aldehyde with an ammonia source to form an imine (or iminium ion), which is then reduced.[3] This is a dehydration process and can be slow or incomplete.

    • Solution: Ensure your ammonia source is adequate. Using ammonium acetate or a solution of ammonia in methanol can be effective. For challenging substrates, adding a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can catalyze imine formation.[4] Running the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can also drive the equilibrium towards the imine, though this is less common for one-pot reductive aminations.

  • Incorrect Choice or Handling of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[3][5][6] It is mild and generally will not reduce the aldehyde.[6] If you are using Sodium Borohydride (NaBH₄), it can reduce the starting aldehyde to 2-(hydroxymethyl)-1-methylazetidine. To mitigate this, allow sufficient time for the imine to form before adding the NaBH₄.[4][7] Sodium cyanoborohydride (NaCNBH₃) is also a good choice but introduces cyanide waste streams.[4][7]

  • Competing Side Reactions: The strained azetidine ring can be susceptible to opening, and over-alkylation can occur if the product amine reacts with the starting aldehyde.

    • Solution: Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. Over-alkylation can be minimized by using a large excess of the ammonia source.

Below is a troubleshooting workflow to systematically address low yield issues in this reaction.

G start Low Yield in Reductive Amination check_imine Was imine formation monitored? (e.g., via TLC/GC-MS) start->check_imine check_reductant Which reducing agent was used? start->check_reductant no_imine No/Poor Imine Formation check_imine->no_imine No reductant_nabh4 NaBH₄ check_reductant->reductant_nabh4 reductant_stab NaBH(OAc)₃ (STAB) check_reductant->reductant_stab add_catalyst Action: Add Lewis acid catalyst (e.g., Ti(OiPr)₄) or use NH₄OAc. no_imine->add_catalyst nabh4_issue Problem: Aldehyde reduction is a likely side reaction. reductant_nabh4->nabh4_issue stab_issue Problem: STAB is moisture-sensitive. reductant_stab->stab_issue nabh4_solution Action: Allow imine to form completely (1-2h) before adding NaBH₄. nabh4_issue->nabh4_solution stab_solution Action: Ensure anhydrous conditions and use a non-protic solvent (DCE, THF). stab_issue->stab_solution

Caption: Troubleshooting workflow for low reductive amination yields.

Q2: My reaction to form the azetidine ring via intramolecular cyclization is failing, and I'm isolating polymeric material or alkene byproducts. Why is this happening?

Intramolecular cyclization to form a four-membered ring is often kinetically and thermodynamically disfavored compared to intermolecular reactions or elimination.[1][8]

Potential Causes & Solutions:

  • Concentration is Too High: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to dimerization and polymerization.[8]

    • Solution: Employ high-dilution conditions. This is a critical parameter for favoring intramolecular cyclization. The reaction should be run at a low concentration (e.g., 0.01-0.05 M). You can achieve this by adding your precursor solution slowly via a syringe pump to a larger volume of refluxing solvent containing the base.

  • Poor Leaving Group: The Sₙ2 cyclization requires a good leaving group. If the leaving group is not sufficiently reactive (e.g., a hydroxyl group), the reaction will be slow, allowing side reactions to dominate.[1][8]

    • Solution: Convert hydroxyl groups into excellent leaving groups like mesylates (-OMs) or tosylates (-OTs) prior to the cyclization step. This is a standard and highly effective strategy.[1]

  • Base-Promoted Elimination: If your substrate has protons beta to the leaving group, a strong base can promote E2 elimination to form an alkene instead of the desired Sₙ2 substitution.[8]

    • Solution: Use a non-nucleophilic, sterically hindered base if elimination is a concern. However, for many azetidine cyclizations from γ-amino alcohols (via their mesylates), a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is necessary to deprotonate the amine/amide and initiate the cyclization. Careful control of temperature is key.

Frequently Asked Questions (FAQs)
Q1: What is a reliable, scalable synthetic route to 2-(aminomethyl)-1-methylazetidine?

A robust and frequently used pathway starts from commercially available N-Boc-azetidine-2-carboxylic acid. This multi-step synthesis offers good control at each stage.

G A N-Boc-Azetidine- 2-Carboxylic Acid B N-Boc-Azetidine- 2-Carboxamide A->B Amidation (e.g., EDC, NH₄Cl) C N-Boc-2-(aminomethyl) -azetidine B->C Reduction (e.g., LiAlH₄, THF) D 2-(Aminomethyl) -azetidine C->D Boc Deprotection (e.g., TFA, DCM) E 2-(Aminomethyl)-1- methylazetidine D->E N-Methylation (Reductive Amination w/ Formaldehyde)

Caption: A common synthetic pathway to the target molecule.

This route involves:

  • Amidation: Conversion of the carboxylic acid to the primary amide.

  • Reduction: Reduction of the amide to the primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Deprotection: Removal of the Boc protecting group, typically under acidic conditions (e.g., TFA).

  • N-Methylation: Introduction of the methyl group onto the ring nitrogen, often via reductive amination with formaldehyde and a suitable reducing agent.

Q2: How should I choose my reducing agent for converting an amide or nitrile precursor to the amine?

The choice of reducing agent is critical for both yield and safety.

ReagentPrecursorTypical SolventProsCons
LiAlH₄ Amide, NitrileTHF, Diethyl EtherHighly effective, powerfulHighly reactive, pyrophoric, requires strict anhydrous conditions, difficult workup
BH₃·THF Amide, NitrileTHFMilder than LiAlH₄, easier workupCan be less effective for hindered substrates
Catalytic Hydrogenation NitrileMethanol, EthanolClean, high-yielding, avoids metal wasteRequires specialized high-pressure equipment, catalyst can be poisoned

For laboratory-scale synthesis, LiAlH₄ is often the most effective choice for amide reduction despite its handling requirements. For nitrile reduction, both LiAlH₄ and catalytic hydrogenation are excellent options.

Q3: What is the best way to purify the final product, 2-(aminomethyl)-1-methylazetidine?

This product is a low-molecular-weight, polar, and basic amine, which can make purification challenging.

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure is an excellent method for purification on a larger scale, as it removes non-volatile impurities effectively.[1]

  • Column Chromatography: Standard silica gel can be problematic due to the basic nature of the amine, which can lead to streaking and poor recovery. It is highly recommended to use silica gel that has been treated with a base (e.g., by preparing a slurry with 1-2% triethylamine in the eluent) or to use a different stationary phase like alumina (basic or neutral).

Experimental Protocols
Protocol 1: Reductive Amination of 1-Methylazetidine-2-carbaldehyde

This protocol provides a robust method for the final step of an alternative synthesis.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methylazetidine-2-carbaldehyde (1.0 equiv) and anhydrous methanol (to make a 0.2 M solution).

  • Amine Source: Add ammonium acetate (5.0 equiv) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaCNBH₃) (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of 2 M HCl at 0 °C until the pH is ~2 (Caution: HCN gas evolution possible if pH drops too low too fast). Stir for 30 minutes.

  • Extraction (Base-Wash): Basify the aqueous solution to pH >12 with solid NaOH or 6 M NaOH solution, keeping the flask in an ice bath. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by distillation under high vacuum.

References
  • Technical Support Center: Azetidine Synthesis Protocols. 1

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. 9

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. 10

  • Reductive Amination - Common Conditions. 4

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. 5

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. 11

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 12

  • Troubleshooting low yields in azetidine synthesis. 8

  • Application Notes and Protocols: Reductive Amination of Azetidine Derivatives. 3

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 2

  • Recent advances in synthetic facets of immensely reactive azetidines. 13

  • Amine synthesis by reductive amination (reductive alkylation). 6

  • Reductive Amination, and How It Works. 7

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. 14

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. 15

  • Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis. 16

  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. 17

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. 18

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. 19

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. 20

  • Azetidine synthesis. 21

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. 22

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. 23

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. 24

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. 25

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). 26

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. 27

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. 28

  • Synthetic utility of the azetidine products. [a] ¹H NMR yield.... 29

Sources

Optimization

stability of 2-aminomethyl-1-methylazetidine under acidic or basic conditions

This guide serves as a comprehensive technical resource for researchers working with 2-aminomethyl-1-methylazetidine . It is designed to address stability challenges, specifically regarding pH sensitivity and ring strain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers working with 2-aminomethyl-1-methylazetidine . It is designed to address stability challenges, specifically regarding pH sensitivity and ring strain, which are critical for the successful handling of this building block.

Executive Stability Dashboard

Before initiating any workflow, consult this dashboard to assess risk factors associated with 2-aminomethyl-1-methylazetidine.

ParameterStability StatusCritical Notes
Acidic Media (pH < 4) 🔴 Critical Risk High susceptibility to hydrolytic ring opening. Rapid degradation observed in strong mineral acids (HCl, H₂SO₄).
Basic Media (pH > 8) 🟢 Stable The preferred state for extraction and short-term handling. Stable as a free base in the absence of alkylating agents.
Nucleophiles 🟡 Caution The strained ring is electrophilic when activated (protonated or Lewis acid-complexed). Avoid strong nucleophiles in acidic buffers.
Chlorinated Solvents 🟡 Caution Potential for slow quaternization (N-alkylation) with DCM/CHCl₃ upon prolonged storage.
Storage ❄️ Cold (-20°C) Store under inert atmosphere (Argon/Nitrogen). Hygroscopic; protect from moisture.

Technical Troubleshooting Guide (Q&A)

Issue 1: "I am losing product mass during acid-base extraction."

Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening). Mechanism: Azetidines possess significant ring strain (~26 kcal/mol). Under acidic conditions, the ring nitrogen protonates, converting the ring into an activated ammonium species. This electrophilic species is highly susceptible to nucleophilic attack by the solvent (water), leading to irreversible ring opening.

Corrective Protocol:

  • Avoid Strong Acids: Do not use 1M HCl or H₂SO₄ for pH adjustment. The localized low pH during dropwise addition is sufficient to trigger degradation.

  • Use Buffered Systems: If acidification is necessary, use weak buffers (e.g., Phosphate pH 5-6) or weak organic acids (Acetic acid) at low temperatures (0°C).

  • Fast Processing: Minimize the residence time in any acidic aqueous phase to < 5 minutes. Keep all solutions on ice.

Issue 2: "My LC-MS shows a peak with M+18 mass shift."

Diagnosis: Hydrolytic Degradation Product. Explanation: The M+18 peak corresponds to the addition of water (H₂O). This confirms the azetidine ring has opened to form a linear amino-alcohol derivative.

  • Parent Mass: 114.19 Da (approx for C₅H₁₂N₂)

  • Degradant Mass: 132.20 Da

  • Causality: Likely exposure to moisture in an acidic environment or prolonged storage of a salt form without proper desiccation.

Issue 3: "The compound turned into an insoluble gum during storage."

Diagnosis: Oligomerization or Carbonate Formation. Explanation:

  • Oligomerization: While 1-methyl substitution reduces dimerization risk compared to N-H azetidines, the exocyclic primary amine (-CH₂NH₂) is nucleophilic. In concentrated neat forms, intermolecular attack can occur, especially if the sample warms up.

  • Carbamate Formation: Primary amines avidly absorb atmospheric CO₂ to form carbamates/carbonates.

Corrective Protocol:

  • Re-purification: Attempt to dissolve in basic water (pH 10) and extract into ether/MTBE.

  • Future Storage: Store strictly as a dilute solution in a non-nucleophilic solvent (e.g., Toluene, THF) or as a solid under Argon at -20°C.

Mechanistic Visualization

Figure 1: Acid-Mediated Degradation Pathway

The following diagram illustrates the irreversible ring-opening mechanism triggered by protonation. The relief of ring strain drives the reaction forward.

AzetidineDegradation Start 2-Aminomethyl- 1-methylazetidine Protonated Protonated Intermediate (Activated Ring) Start->Protonated + H⁺ (pH < 4) TS Nucleophilic Attack (by H₂O at C4) Protonated->TS + H₂O Product Linear Amino-Alcohol (Degradation) TS->Product Ring Strain Relief (Irreversible)

Caption: Mechanism of acid-catalyzed hydrolysis. Protonation activates the strained ring, allowing water to attack the less hindered carbon (C4), resulting in irreversible ring opening.

Validated Stability Testing Protocol

Use this protocol to verify the integrity of your specific batch of 2-aminomethyl-1-methylazetidine before critical experiments.

Objective: Determine stability half-life (t½) in assay buffer.

Materials:

  • Buffer A (Acidic): 50 mM Acetate Buffer, pH 4.0

  • Buffer B (Neutral): 50 mM Phosphate Buffer, pH 7.4

  • Internal Standard: Caffeine (inert reference)

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO (do not use water for the stock).

  • Incubation: Spike the stock into Buffer A and Buffer B to a final concentration of 100 µM. Maintain at 25°C.

  • Sampling: Aliquot 50 µL samples at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately dilute acidic samples (Buffer A) into 200 µL of pH 10 Borate Buffer to stop acid hydrolysis before analysis.

  • Analysis: Analyze via LC-MS/MS or HPLC.

    • Pass Criteria (Neutral): >95% parent remaining at 24h.

    • Pass Criteria (Acidic): Document % degradation to establish "safe handling time" (typically < 10% loss in 1h is acceptable for fast workups).

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) for extraction? A: Use with caution. While standard for extractions, azetidines are nucleophilic amines. Prolonged contact with DCM (especially if stabilized with acid or stored warm) can lead to slow quaternization (reaction between the amine and DCM). Recommended alternative: MTBE (Methyl tert-butyl ether) or 2-MeTHF.

Q: Is it safe to make the HCl salt for storage? A: Generally, NO , unless performed under strictly anhydrous conditions (e.g., HCl in Dioxane/Ether) with immediate precipitation. Aqueous HCl will degrade the compound. If a salt is required for stability, consider less nucleophilic/acidic counterions like Oxalate or Fumarate , which are often gentler on strained rings.

Q: What is the pKa of this compound? A: While experimental values for this specific derivative are rare, based on class behavior:

  • Ring Nitrogen (Tertiary): pKa ~ 10.0 - 10.5

  • Exocyclic Amine (Primary): pKa ~ 9.5 - 10.0

  • Implication: At pH 7, both nitrogens are fully protonated (cationic). At pH 12, both are neutral.

References

  • BenchChem Technical Support . Azetidine Synthesis Protocols & Stability. Retrieved from BenchChem.com. Link

  • National Institutes of Health (NIH) . Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC Article. Link

  • Organic Chemistry Portal . Synthesis and Reactivity of Azetidines. Link

  • Royal Society of Chemistry (RSC) . Recent Advances in the Synthesis and Reactivity of Azetidines. Link

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Aminomethyl-1-methylazetidine

Welcome to our dedicated technical support center for the synthesis of 2-aminomethyl-1-methylazetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-aminomethyl-1-methylazetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter in your experiments.

Introduction: The Challenge of Stereochemical Control in Azetidine Synthesis

Azetidines are crucial four-membered nitrogen-containing heterocycles that serve as important scaffolds in medicinal chemistry.[1][2] The synthesis of enantiomerically pure substituted azetidines, such as 2-aminomethyl-1-methylazetidine, presents a significant synthetic challenge.[3] The inherent ring strain of the azetidine core can influence reactivity and stability, making stereocenters susceptible to racemization under various reaction conditions.[1] This guide will provide a focused approach to identifying and mitigating the causes of racemization in your synthetic route.

Troubleshooting Guide: Preventing Racemization

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Question 1: I'm observing significant racemization in my synthesis of 2-aminomethyl-1-methylazetidine. What are the most likely causes?

Answer: Racemization during the synthesis of chiral amines, including cyclic amines like your target molecule, can stem from several factors throughout the synthetic sequence. The most common culprits are related to the stability of key intermediates and the reaction conditions employed.

Potential Causes of Racemization:

  • Formation of Achiral Intermediates: The primary mechanism of racemization often involves the transient formation of a planar, achiral intermediate, such as an enamine or an iminium ion, at the stereocenter. This is particularly relevant if the carbon bearing the aminomethyl group is deprotonated and reprotonated.

  • Harsh Reaction Conditions:

    • Elevated Temperatures: Higher temperatures can provide the activation energy needed to overcome the barrier to racemization, especially for kinetically labile stereocenters.[4]

    • Strongly Basic or Acidic Conditions: Both extremes of pH can promote racemization. Strong bases can facilitate deprotonation at the chiral center, while strong acids can lead to the formation of resonance-stabilized cationic intermediates that are achiral.

  • Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to a gradual loss of enantiomeric excess (ee).[5]

  • Inappropriate Choice of Reagents:

    • Bases: The choice of base is critical. Bulky, non-nucleophilic bases are often preferred to minimize side reactions, but their basicity must be carefully controlled to avoid epimerization.[6]

    • Protecting Groups: The selection and removal of protecting groups for the amino functionality can introduce conditions that favor racemization.

Question 2: How can I modify my reaction conditions to minimize racemization?

Answer: Optimizing your reaction conditions is a crucial step in preserving the stereochemical integrity of your product. Here is a systematic approach to consider:

Strategies for Condition Optimization:

ParameterRecommendationRationale
Temperature Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.Lowering the temperature reduces the kinetic energy of the system, making it more difficult to overcome the activation barrier for racemization.[7]
pH Control Operate as close to neutral pH as the reaction allows. If a base is necessary, consider using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][8]Minimizes the formation of both anionic and cationic achiral intermediates that can lead to racemization.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.Reduces the exposure of the product to potentially racemizing conditions.[5]
Solvent Choice The choice of solvent can influence the stability of intermediates. A screening of aprotic solvents of varying polarity may be beneficial.The solvent can affect the solubility and reactivity of reagents and intermediates, thereby influencing the propensity for racemization.

Experimental Workflow for Condition Optimization:

Caption: A logical workflow for optimizing reaction conditions to minimize racemization.

Question 3: Are there specific synthetic strategies or reagents I should consider to enhance stereoselectivity?

Answer: Absolutely. A proactive approach to stereocontrol often involves the use of chiral auxiliaries or stereoselective synthetic routes.

Recommended Strategies:

  • Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to your starting material can effectively shield one face of the molecule, directing the stereochemical outcome of subsequent reactions.[7] For the synthesis of chiral azetidines, auxiliaries like (S)-1-phenylethylamine have been successfully employed.[9] The Ellman tert-butanesulfinamide chiral auxiliary is another excellent choice for the synthesis of chiral amines and has been used for the preparation of enantioenriched C2-substituted azetidines.[10]

    Workflow for Using a Chiral Auxiliary:

    Caption: A generalized workflow for the use of a chiral auxiliary in asymmetric synthesis.

  • Stereoselective Ring Formation: Instead of forming the stereocenter on a pre-existing azetidine ring, consider constructing the chiral azetidine ring itself through a stereoselective cyclization. Methods like intramolecular amination of chiral precursors can be highly effective.[11] For instance, the cyclization of a chiral 1,3-amino alcohol derivative can lead to the desired enantiomer of the azetidine.

  • Ring Expansion of Chiral Aziridines: The stereoselective ring expansion of readily available chiral aziridines can be a powerful strategy for accessing chiral azetidines.[12] This approach can transfer the stereochemistry from the starting aziridine to the final azetidine product.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the enantiomeric excess (ee) of my 2-aminomethyl-1-methylazetidine?

A1: Accurate determination of ee is crucial. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. You will need to develop a method using a suitable chiral stationary phase.

  • Chiral Gas Chromatography (GC): For volatile derivatives of your compound, chiral GC can provide excellent separation.[13][14]

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: The use of chiral lanthanide shift reagents or derivatizing agents like Mosher's acid can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[15]

Q2: My starting material has high enantiopurity. Can racemization still occur during the synthesis?

A2: Yes. Even with an enantiopure starting material, racemization can occur at any step where the chiral center is susceptible to epimerization. It is essential to evaluate each step of your synthetic route for conditions that might compromise stereochemical integrity.

Q3: Could the N-methylation step be a source of racemization?

A3: It is possible, depending on the conditions. If the N-methylation is performed under harsh conditions, or if the reagents used can act as a base to deprotonate the alpha-carbon, racemization could be a concern. Consider using milder methylating agents like methyl iodide with a non-nucleophilic base at low temperatures.

Q4: I am considering a resolution of a racemic mixture as an alternative. What are the key considerations?

A4: Classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization is a viable strategy. However, the theoretical yield for the desired enantiomer is limited to 50%. To improve upon this, you can implement a resolution-racemization-recycle (R3) process where the unwanted enantiomer is racemized and recycled.[4][16]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of your 2-aminomethyl-1-methylazetidine sample in a suitable solvent (e.g., isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a chiral stationary phase column known to be effective for the separation of chiral amines (e.g., a polysaccharide-based column like Chiralcel OD or Chiralpak AD).

  • Mobile Phase Optimization: Begin with a standard mobile phase such as a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. Optimize the ratio of the solvents to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers.

  • Calculation of ee:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Protocol 2: Stereoselective Synthesis using an Ellman Auxiliary (Conceptual)

This is a conceptual outline based on established methods for other chiral amines.[10]

  • Condensation: React a suitable 1,3-dielectrophilic propane equivalent with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine.

  • Nucleophilic Addition: Treat the N-sulfinylimine with a suitable aminomethylating reagent (e.g., a protected aminomethyl Grignard or organolithium reagent). The chiral sulfinyl group will direct the addition to one face of the imine, establishing the stereocenter.

  • Cyclization: The resulting intermediate, containing a leaving group at the 3-position, will undergo intramolecular cyclization to form the N-sulfinyl-2-aminomethyl-azetidine.

  • Deprotection: Cleavage of the sulfinyl group under acidic conditions will yield the desired enantiomer of 2-aminomethyl-azetidine.

  • N-Methylation: Perform N-methylation under mild conditions to obtain the final product.

References

  • Benoiton, N. L., Lee, Y. C., & Chen, F. M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • American Chemical Society Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • American Chemical Society Publications. (n.d.). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. [Link]

  • American Chemical Society Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. [Link]

  • Springer. (2007). Racemization, Enantiomerization and Diastereomerization. In: Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • American Chemical Society Publications. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. [Link]

  • American Chemical Society Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • American Chemical Society Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • American Chemical Society Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • PubMed. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. [Link]

  • PubMed Central. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. [Link]

  • PubMed Central. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. [Link]

  • PubMed. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • American Chemical Society Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

Sources

Optimization

improving yield and purity of 2-aminomethyl-1-methylazetidine

Topic: Optimization of Yield and Purity for 2-Aminomethyl-1-methylazetidine Synthesis Ticket ID: AZT-OPT-001 Support Tier: Senior Application Scientist Introduction You are likely encountering difficulties with 2-aminome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for 2-Aminomethyl-1-methylazetidine Synthesis Ticket ID: AZT-OPT-001 Support Tier: Senior Application Scientist

Introduction

You are likely encountering difficulties with 2-aminomethyl-1-methylazetidine due to three converging physicochemical factors:

  • High Water Solubility: The molecule is a polar diamine (tertiary ring nitrogen + primary exocyclic amine), making it difficult to extract from aqueous quench layers.

  • Ring Strain (~25 kcal/mol): The azetidine ring is susceptible to ring-opening polymerization or hydrolysis under acidic or high-thermal conditions.

  • Volatility: While the boiling point is higher than the parent azetidine, it is volatile enough to be lost during vacuum drying if not carefully monitored.

This guide moves beyond standard textbook protocols to address the specific "yield killers" associated with this strained heterocycle.

Module 1: Reaction Optimization (The Upstream)

Context: The most common route is the reduction of 1-methylazetidine-2-carboxamide (or nitrile) using Lithium Aluminum Hydride (LiAlH


).
Critical Control Points
ParameterRecommendationScientific Rationale
Reagent Quality Fresh LiAlH

(grey powder or pellets preferred over solution)
Older LiAlH

solutions often contain hydroxides that promote side reactions. Solid addition allows tighter stoichiometry control.
Solvent Anhydrous THF (freshly distilled or from SPS)Water content >50 ppm consumes hydride and generates heat, increasing the risk of thermal ring opening.
Temperature

to Reflux (Controlled)
Crucial: Add LiAlH

at

. Reflux is necessary to fully reduce the amide to the amine, but prolonged reflux (>12h) promotes ring opening.
Stoichiometry 2.5 - 3.0 equiv. HydrideExcess hydride is required to drive the reduction of the amide carbonyl, but massive excess complicates the quench.
Workflow Diagram: Reduction Protocol

ReactionWorkflow Start Precursor: 1-methylazetidine-2-carboxamide Setup Setup: Anhydrous THF, N2 atm Chill to 0°C Start->Setup Addition Addition: LiAlH4 (Solid/Soln) Rate: Maintain T < 5°C Setup->Addition Reflux Reaction: Warm to RT -> Reflux Time: 4-6 Hours Max Addition->Reflux Slow warming Check Checkpoint: TLC/LCMS Look for disappearance of amide Reflux->Check

Figure 1: Optimized reduction workflow emphasizing temperature control to prevent thermal ring strain release.

Module 2: Workup & Isolation (The Yield Killer)

The Problem: Standard acidic quenches (HCl) will protonate the amine, trapping it in water. Standard Fieser workups (


) often precipitate aluminum salts that occlude (trap) the polar diamine, leading to 20-40% yield loss.
Troubleshooting the Quench

Q: My aqueous layer contains all my product. How do I get it out? A: Do NOT use a standard separatory funnel extraction with ether.

  • Method A (Rochelle's Salt - Recommended): Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 4-12 hours. The tartrate chelates the aluminum, creating two clear phases. The amine remains in the organic phase (or is easily extracted with DCM).

  • Method B (Continuous Extraction): If you used a Fieser quench, the filtrate is likely aqueous. Basify to pH > 12 with pellets (NaOH) and perform continuous liquid-liquid extraction with Dichloromethane (DCM) or Chloroform for 24 hours.

Q: I see a "gum" instead of a solid precipitate. A: This is aluminum hydroxide gel trapping your amine.

  • Fix: Add Celite and filter through a sintered glass funnel. Then, wash the filter cake with boiling THF or MeOH:DCM (1:9). The hot solvent helps desorb the diamine from the aluminum salts.

Decision Logic: Workup Strategy

WorkupLogic Start Quench Strategy Choice Scale? Start->Choice Small < 1g Scale Choice->Small Large > 5g Scale Choice->Large Rochelle Rochelle's Salt Method (Long stir, clear separation) Small->Rochelle Fieser Fieser Method (n, n, 3n) (Fast, generates solids) Large->Fieser Trap Risk: Product trapped in Al-salts Fieser->Trap Rescue Action: Soxhlet extract solids OR Wash with hot THF Trap->Rescue

Figure 2: Decision matrix for selecting the appropriate quench method based on scale to maximize recovery.

Module 3: Purification & Stability (The Purity Issues)

Context: The product is a basic amine. Silica gel is acidic. Running this compound on a standard silica column will result in "streaking" and irreversible adsorption (0% yield).

Purification Protocols

Option 1: Distillation (High Purity, Risk of Loss)

  • Setup: Kugelrohr or Short-path distillation under high vacuum (< 1 mbar).

  • Caution: The boiling point of the 2-aminomethyl derivative is higher than the parent azetidine, but excessive pot temperature (>120°C) can cause polymerization.

  • Tip: Use a fraction collector cooled with dry ice/acetone to prevent re-evaporation of the distillate.

Option 2: Amine-Functionalized Silica (Recommended)

  • Stationary Phase: Use commercially available NH

    
    -Silica  or pre-treat standard silica with 2-5% Triethylamine (TEA) in the mobile phase.
    
  • Mobile Phase: DCM:MeOH (9:1) + 1% NH

    
    OH (aq).
    
  • Why: The TEA/NH

    
    OH blocks the acidic silanol sites, allowing the azetidine to pass through without sticking.
    
Storage & Stability
  • Atmosphere: Store under Argon/Nitrogen. Azetidines react with atmospheric CO

    
     to form carbamates.
    
  • Temperature:

    
    .
    
  • Container: Glass vials with Teflon-lined caps. Avoid ground glass joints without grease, as amines can "seize" the joint.

FAQ: Troubleshooting Specific Observations

Q: The product smells like ammonia, but NMR shows impurities. A: Azetidines have a natural ammoniacal odor. However, if the NMR shows a triplet at ~3.6 ppm and a multiplet at ~1.8 ppm, you have likely opened the ring to form


-methyl-1,3-diaminopropane derivatives . This comes from overheating during reduction or using strong acid during workup.

Q: My yield is >100%. A: You likely have residual solvent (THF/DCM) or water.

  • Fix: Azetidines are hygroscopic. Dry the oil over KOH pellets in a vacuum desiccator. Do not use heat.

Q: Can I use acidic deprotection (e.g., if I used a Boc-protected precursor)? A: Extreme Caution. While the azetidine ring is more stable than aziridine, strong acids (TFA, HCl) can open the ring, especially in nucleophilic solvents (water/alcohol).

  • Alternative: If you must deprotect, use anhydrous HCl in Dioxane at

    
     and quench immediately with base, or use TMS-I (Trimethylsilyl iodide) for neutral deprotection.
    

References

  • Padwa, A. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Couty, F., et al. (2016).[2] Synthesis of 2-cyanoazetidines and their reduction to 2-aminomethylazetidines. Journal of Organic Chemistry.

  • ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Purification and Workup of Polar Amines.

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) Reduction of Amides.

Sources

Troubleshooting

dealing with ring strain in 2-aminomethyl-1-methylazetidine reactions

Ticket #8492: Handling & Optimization of 2-Aminomethyl-1-methylazetidine Status: Open Priority: Critical (Synthesis Failure / Yield Loss) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Handling & Optimization of 2-Aminomethyl-1-methylazetidine Status: Open Priority: Critical (Synthesis Failure / Yield Loss) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Strain Challenge

You are working with 2-aminomethyl-1-methylazetidine . This is not a standard aliphatic amine. It is a high-energy scaffold driven by ~26 kcal/mol of ring strain [1].

The central challenge is the kinetic vs. thermodynamic dichotomy :

  • Thermodynamically: The ring "wants" to open to relieve angle strain (90° bond angles vs. ideal 109.5°).

  • Kinetically: The 1-methyl group provides steric protection and removes the acidic N-H proton, making it more stable than aziridines. However, acidic environments or strong nucleophiles (at elevated temperatures) will trigger rapid ring opening (polymerization or hydrolysis).

This guide replaces standard protocols with strain-aware methodologies.

Module 1: Storage & Pre-Reaction Handling

User Issue: "My reagent turned into a yellow gum/tar before I even used it."

Root Cause Analysis

The free base of 2-aminomethyl-1-methylazetidine is a volatile, hygroscopic tertiary amine.

  • Autopolymerization: The exocyclic primary amine is a nucleophile; the ring carbon (C2/C4) is an electrophile (activated by strain). In concentrated free-base form, intermolecular attack opens the ring, leading to oligomers.

  • 
     Scavenging:  Like all strong amines, it rapidly forms carbamates with atmospheric 
    
    
    
    , altering stoichiometry.
Protocol: The "Cold Salt" Standard
  • Storage Form: Always store as the dihydrochloride (

    
    )  or dihydrobromide  salt. The protonation of both nitrogens shuts down nucleophilicity, preventing polymerization.
    
  • Temperature:

    
     under Argon/Nitrogen.
    
  • Free-Basing (Just-in-Time): Do NOT free-base the entire stock.

    • Procedure: Suspend the salt in the reaction solvent (e.g., DCM or DMF). Add exactly 2.0-2.1 equivalents of DIPEA or

      
       immediately prior to adding the electrophile.
      

Module 2: Reaction Optimization (Amide Coupling)

User Issue: "Coupling with HATU gave low yields and a complex mixture by LCMS."

The Mechanism of Failure: Acid-Catalyzed Ring Opening

During amide coupling, if the pH drops (excess acid activation) or if strong Lewis acids are present, the ring nitrogen (


-Me) protonates. This transforms the ring carbons into potent electrophiles. The carbonyl oxygen of your newly formed amide can attack the ring (intramolecular) or the solvent can attack (intermolecular).
Visualizing the Risk (Graphviz)

AzetidineStability cluster_0 Danger Zone Start 2-aminomethyl- 1-methylazetidine Acid Acidic Conditions (H+) Start->Acid Exposure Stable Stable Amide Product Start->Stable Controlled pH (Base Excess) Protonation N-Protonation (Ring Activation) Acid->Protonation NuAttack Nucleophilic Attack (at C2 or C4) Protonation->NuAttack Relieve 26 kcal/mol Strain RingOpen Ring Opening (Linear Byproducts) NuAttack->RingOpen

Figure 1: The degradation pathway driven by ring strain under acidic conditions.

The "Strain-Safe" Coupling Protocol

Objective: Maintain the ring nitrogen in a neutral (unprotonated) state as much as possible.

ParameterRecommendationRationale
Base DIPEA (Hünig's Base) Steric bulk prevents it from acting as a nucleophile against the ring. Use 3.0 equiv if starting from

salt.
Coupling Agent HATU or COMU Fast kinetics are crucial. We want the amide bond to form faster than the ring can degrade.
Order of Addition Reverse Addition 1. Activate Acid + HATU + Base in solvent.2. Wait 5 mins.3. Add Azetidine solution LAST .
Temperature

Never heat above

during reaction. Heat accelerates ring opening.
Solvent DMF or DCM Avoid protic solvents (MeOH/EtOH) which can act as nucleophiles if the ring activates.

Module 3: Workup & Purification (The "Silica Trap")

User Issue: "My crude NMR looked good, but I lost everything on the column."

The Problem: Silica Gel Acidity

Standard silica gel is slightly acidic (


). As your azetidine product travels down the column, the local high concentration on the silica surface, combined with acidity, catalyzes ring opening (hydrolysis/alcoholysis).
Troubleshooting Guide: Purification
Option A: Deactivated Silica (Standard)
  • Prepare your eluent (e.g., DCM/MeOH).

  • Add

    
     (Triethylamine)  or 
    
    
    
    to the solvent system.
  • Flush the column with this basic solvent before loading your sample.

  • Why? This neutralizes the acidic silanol groups on the silica surface.

Option B: Alumina (Neutral or Basic)
  • Use Aluminum Oxide (Brockmann Grade III) instead of silica. It is far less likely to trigger ring opening.

Option C: Reverse Phase (C18)
  • Best for Polar Compounds. Use a C18 column with a basic buffer (e.g.,

    
    ).
    
  • Warning: Do not use TFA (Trifluoroacetic acid) in your mobile phase. The low pH will degrade the product during concentration/lyophilization. Use Formic Acid only if necessary, but basic buffers are safer [2].

FAQ: Rapid Diagnostics

Q: Can I use reductive amination (Aldehyde + Azetidine-amine)? A: Yes, but proceed with caution.

  • Risk: Imine formation requires acid catalysis.

  • Fix: Use

    
      as a Lewis acid dehydrating agent (milder than acetic acid for this substrate) followed by reduction with 
    
    
    
    . Avoid
    
    
    at low pH.

Q: I see a "dimer" peak in LCMS (


). What is it? 
A:  This is likely the result of the exocyclic amine of one molecule attacking the ring of another.
  • Fix: Dilution. Run the reaction at

    
     or lower concentration to favor intramolecular reaction (if applicable) or reaction with the electrophile over intermolecular polymerization.
    

Q: Can I remove the N-methyl group later? A: No. The


-methyl on an azetidine is extremely difficult to remove (demethylate) without destroying the ring. Standard methods (ACE-Cl, chloroformates) often shatter the strained ring. If you need an N-H azetidine, start with an 

-Boc or

-Cbz protected scaffold, not the

-methyl.

Decision Logic: Workflow Visualization

Workflow Start Start: 2-aminomethyl- 1-methylazetidine (Salt) Step1 Dissolve in DMF/DCM Add 3.0 eq DIPEA Start->Step1 Check Reaction Type? Step1->Check Amide Amide Coupling Check->Amide RedAm Reductive Amination Check->RedAm AmideCond Use HATU/EDC Add Azetidine LAST Keep T < 25°C Amide->AmideCond RedAmCond Use Ti(OiPr)4 Avoid AcOH < pH 5 RedAm->RedAmCond Purify Purification AmideCond->Purify RedAmCond->Purify Silica Silica Gel? Add 1% Et3N Purify->Silica Traditional C18 Reverse Phase? Use NH4HCO3 (pH 10) Purify->C18 Recommended

Figure 2: Decision tree for reaction planning and purification to minimize ring strain release.

References
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Dherange, B. D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50, 13541-13583. Link

  • Bai, G., et al. (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Link

Sources

Optimization

Technical Support Center: Catalysis with 2-Aminomethyl-1-methylazetidine

Current Status: Operational Topic: Catalyst Deactivation & Optimization Ticket ID: AZT-2024-SUP Introduction: The "Jekyll & Hyde" of Ligands Welcome to the Technical Support Center. You are likely here because your react...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Deactivation & Optimization Ticket ID: AZT-2024-SUP

Introduction: The "Jekyll & Hyde" of Ligands

Welcome to the Technical Support Center. You are likely here because your reaction involving 2-aminomethyl-1-methylazetidine has stalled, failed, or produced unexpected linear byproducts.

This molecule presents a unique challenge in catalysis due to its structural duality:

  • High Ring Strain (~25 kcal/mol): The azetidine ring is spring-loaded. Under thermal stress or Lewis acidic conditions, it is prone to ring-opening, generating linear amine poisons.

  • Perfect Chelation Geometry: The 1,2-diamine motif (N-C-C-N) forms thermodynamically stable 5-membered chelate rings with transition metals. While this makes it a potent ligand, it often leads to catalyst arrest by occupying coordination sites required for substrate turnover.

This guide provides diagnostic workflows and recovery protocols for the three most common failure modes.

Module 1: Homogeneous Catalysis (The Chelation Trap)

The Issue

Your cross-coupling (Suzuki, Buchwald-Hartwig) or oxidation reaction starts well but stalls at 20-40% conversion. Adding more catalyst does not restart the reaction.

The Mechanism: Bis-Chelation Arrest

In homogeneous systems, the metal center (M) requires open coordination sites to bind substrates (oxidative addition/transmetallation). 2-aminomethyl-1-methylazetidine acts as a bidentate ligand.

If the local concentration of the azetidine is too high relative to the metal, the system falls into a Thermodynamic Sink . The metal binds two molecules of the azetidine, forming a saturated [M(L)2] complex. This complex is too stable to dissociate and re-enter the catalytic cycle.

Visualization: The Deactivation Cycle

The following diagram illustrates how the active catalyst is siphoned off into an inactive "rest state."

ChelationTrap ActiveCat Active Catalyst [Pd(L)Solvent] ProductiveCycle Productive Cycle (Substrate Turnover) ActiveCat->ProductiveCycle Low [L] MonoChelate Mono-Chelate [Pd(L)(Substrate)] ActiveCat->MonoChelate + Ligand BisChelate INACTIVE SINK Bis-Chelate [Pd(L)2] (Saturated) MonoChelate->BisChelate + Excess Ligand (Irreversible at low T) BisChelate->MonoChelate Heat / High Dilution

Caption: Figure 1. The "Chelation Trap." Excess azetidine drives the equilibrium toward the catalytically inactive bis-chelate species.

Troubleshooting Protocol
VariableAdjustmentRationale
Ligand:Metal Ratio Reduce to 1:1 or 1.2:1 Prevents formation of the [ML2] species. Standard 2:1 ratios are fatal here.
Concentration High Dilution (<0.05 M) Entropy disfavors the assembly of the bis-complex at lower concentrations.
Temperature Increase (+10-20°C) Higher T increases ligand dissociation rates, shifting equilibrium back to the active mono-species.
Addition Mode Slow Addition (Syringe Pump) Keep free ligand concentration low to favor substrate binding over second ligand binding.

Module 2: Heterogeneous Catalysis (Poisoning & Leaching)

The Issue

You are attempting hydrogenation (Pd/C, Pt/C) or deprotection. The reaction never initiates, or the catalyst turns into a colored supernatant (leaching).

The Mechanism: Surface Saturation & Leaching
  • Chemisorption: The primary amine (

    
    ) and the tertiary ring nitrogen bind strongly to the metal surface. Unlike simple amines, the "bite" of the chelate effect makes desorption energetically costly. The surface is effectively "painted" with the molecule, blocking H₂ adsorption.
    
  • Leaching: The binding affinity is so high that the azetidine can rip metal atoms off the carbon support, forming soluble complexes. This turns a heterogeneous reaction into a (failed) homogeneous one.

Diagnostic Experiment: The "Poison Test"

Before committing valuable bulk material, run this test:

  • Take a standard reducible substrate (e.g., styrene).

  • Run a standard hydrogenation (Pd/C, 1 atm H₂). Record Time to Completion (

    
    ). 
    
  • Repeat with 10 mol% of 2-aminomethyl-1-methylazetidine added.

  • Result: If reaction time

    
    , your catalyst is being poisoned.
    
Recovery Protocol
  • Strategy A: Acidic Scavenging (The Proton Mask)

    • Action: Run the reaction in acidic media (e.g., acetic acid or with 1.1 equiv HCl).

    • Why: Protonating the primary amine (

      
      ) destroys its ability to coordinate to the metal. The ammonium salt does not poison the catalyst.
      
    • Caution: Ensure the azetidine ring is stable to acid (see Module 3).

  • Strategy B: Catalyst Loading & Pressure

    • Action: Increase catalyst loading to 20 wt% and H₂ pressure to >50 bar.

    • Why: Overwhelms the poison by providing more surface area than the amine can cover.

Module 3: Substrate Integrity (Ring Opening)

The Issue

The reaction proceeds, but LCMS shows a mass balance of correct MW but wrong retention time, or linear byproducts (allylamines).

The Mechanism: Lewis Acid-Mediated Ring Opening

Azetidines possess significant ring strain (~25.4 kcal/mol). While kinetically stable, they open rapidly if the ring nitrogen is activated.

  • Trigger: Strong Lewis Acids (e.g.,

    
    , 
    
    
    
    , or even electrophilic Pd(II) species).
  • Outcome: Nucleophilic attack (by solvent or counter-ion) opens the ring to form linear species.

Visualization: Stability Decision Tree

RingStability Start Start: Reaction Planning CheckLA Are Lewis Acids Present? (inc. high ox. state metals) Start->CheckLA CheckNu Are Strong Nucleophiles Present? CheckLA->CheckNu Yes Safe Safe Zone: Ring remains intact CheckLA->Safe No Risk1 High Risk: Ring Opening to Linear Amine CheckNu->Risk1 Yes Mitigation Mitigation: Use Non-Nucleophilic Counter-ions (e.g., OTf-, PF6-) CheckNu->Mitigation No Mitigation->Safe If T < 60°C

Caption: Figure 2. Decision tree for assessing the risk of azetidine ring opening.

Frequently Asked Questions (FAQ)

Q: Can I use 2-aminomethyl-1-methylazetidine as a chiral ligand for asymmetric catalysis? A: Yes, but proceed with caution. Because it is a 1,2-diamine equivalent, it mimics ligands like TMEDA or DACH. However, the N-methyl group on the ring creates significant steric bulk. If your enantioselectivity (ee) is low, it is likely because the bulky methyl group is forcing the ligand to dissociate, leading to a non-selective background reaction. Solution: Lower the temperature to -20°C to enforce rigid coordination.

Q: My reaction mixture turned black and precipitated Pd black. What happened? A: This is "Ostwald Ripening" accelerated by the amine. The amine solubilized Pd species from the catalyst surface, which then aggregated into large, inactive nanoparticles (Pd black) in solution. Fix: Add a stabilizer like maleic anhydride (10 mol%) or switch to a chelating solvent like DME (Dimethoxyethane) to compete gently with the amine.

Q: Is the ring opening reversible? A: generally, No . Once the strain energy is released (approx. 25 kcal/mol), the thermodynamic well is deep. You cannot re-close the ring under standard catalytic conditions. You must prevent opening by avoiding temperatures >80°C in the presence of Lewis Acids.

References

  • Catalyst Poisoning Mechanisms

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.
    • Link:[Link]

  • Azetidine Ring Strain & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[1]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • Link:[Link]

  • Deactivation by Amines

    • Title: Poisoning and deactivation of palladium catalysts.[2][3]

    • Source: Applied C
    • Link:[Link]

  • Chelation Effects

    • Title: Chelation in Metal Intoxication (Principles of Bident
    • Source: NIH / PubMed Central.
    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Aminomethyl-1-methylazetidine

Welcome to the technical support center for the synthesis of 2-aminomethyl-1-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminomethyl-1-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthesis. The procedures outlined herein are based on established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.

Introduction

The synthesis of 2-aminomethyl-1-methylazetidine, a valuable building block in medicinal chemistry, is most commonly achieved through the reduction of a suitable precursor, typically N-methyl-azetidine-2-carboxamide, using a powerful reducing agent like Lithium Aluminum Hydride (LAH). While the reaction appears straightforward, the work-up and purification of this small, polar, and volatile diamine can present significant challenges. This guide will walk you through a detailed work-up protocol and provide solutions to common problems encountered during the synthesis.

Core Synthesis Pathway: LAH Reduction

The primary synthetic route involves the reduction of the amide functionality of N-methyl-azetidine-2-carboxamide to a primary amine.

Synthesis Pathway Precursor N-methyl-azetidine-2-carboxamide Product 2-aminomethyl-1-methylazetidine Precursor->Product 1) LiAlH4, Anhydrous Solvent 2) Work-up

Caption: General reaction scheme for the synthesis of 2-aminomethyl-1-methylazetidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and work-up of 2-aminomethyl-1-methylazetidine.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Incomplete Reaction: Insufficient LAH, short reaction time, or low temperature. 2. Degradation of LAH: Reagent exposed to moisture. 3. Loss of Product During Work-up: Product is water-soluble and may be lost in the aqueous phase. Product is volatile and may be lost during solvent removal.1. Ensure Complete Reaction: Use a slight excess of LAH (typically 1.5-2.0 equivalents). Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reduction of amides can sometimes require elevated temperatures (refluxing in THF).[1] 2. Verify Reagent Quality: Use freshly opened or properly stored LAH. LAH reacts violently with water, so ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).[1] 3. Optimize Work-up and Isolation: Minimize the amount of water used during the quench. Saturate the aqueous layer with a salt (e.g., NaCl or K₂CO₃) to decrease the solubility of the amine and improve extraction efficiency. Use a low-boiling point solvent for extraction and remove it carefully on a rotary evaporator at low temperature and pressure. Consider distillation for final purification.
Formation of a Gelatinous Precipitate During Work-up Formation of Aluminum Hydroxide Gel: This is a common issue with LAH quenches and can make filtration extremely difficult.Employ the Fieser Work-up Method: This carefully controlled sequential addition of water, aqueous NaOH, and then more water is designed to produce granular aluminum salts that are easily filtered.[1] Use of Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can help to chelate the aluminum salts and break up emulsions or gels, resulting in a biphasic mixture that is easier to separate.
Difficulty in Product Purification 1. Co-distillation with Solvent: The product is a low molecular weight, volatile amine. 2. Presence of Impurities: Unreacted starting material or side-products.1. Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method for purifying volatile amines. 2. Column Chromatography (with caution): Amines can be challenging to purify by standard silica gel chromatography due to their basicity causing tailing. If this method is necessary, consider treating the silica gel with a small amount of a base like triethylamine in the eluent system.
Suspected Ring-Opening of the Azetidine Ring Acidic Conditions: The strained azetidine ring can be susceptible to ring-opening under acidic conditions, which can be inadvertently generated during work-up if an acid quench is used.Avoid Acidic Work-up: Use a basic work-up procedure like the Fieser method. Maintain a basic pH throughout the extraction and purification process to ensure the stability of the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the LAH reduction of N-methyl-azetidine-2-carboxamide?

A1: The reduction of an amide with LAH proceeds through a two-step hydride addition. First, a hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, and the oxygen atom, coordinated to aluminum, is expelled as a leaving group, forming a transient iminium ion. A second hydride ion then attacks the iminium carbon to yield the final amine product.[1]

LAH Reduction Mechanism cluster_0 Step 1: First Hydride Attack cluster_1 Step 2: Formation of Iminium Ion cluster_2 Step 3: Second Hydride Attack cluster_3 Step 4: Work-up Amide Amide Tetrahedral_Intermediate Tetrahedral_Intermediate Amide->Tetrahedral_Intermediate H⁻ (from LiAlH₄) Iminium_Ion Iminium_Ion Tetrahedral_Intermediate->Iminium_Ion - [OAlH₃]⁻ Product Product Iminium_Ion->Product H⁻ (from LiAlH₄) Final_Product Final_Product Product->Final_Product H₂O

Caption: Simplified mechanism of LAH reduction of an amide.

Q2: Why is the Fieser work-up recommended for LAH reductions?

A2: The Fieser work-up is a widely adopted and reliable method for quenching LAH reactions. It involves the careful, sequential addition of water, a 15% aqueous sodium hydroxide solution, and then a final portion of water. This procedure is designed to convert the aluminum byproducts into a granular, easily filterable solid, thus avoiding the formation of gelatinous aluminum hydroxide precipitates that can complicate product isolation.[1]

Q3: My product appears to be soluble in water. How can I effectively extract it?

A3: Small, polar amines like 2-aminomethyl-1-methylazetidine can have significant water solubility. To improve extraction efficiency into an organic solvent (like dichloromethane or diethyl ether), you can employ the "salting out" technique. By saturating the aqueous layer with a salt such as potassium carbonate (K₂CO₃) or sodium chloride (NaCl), you decrease the polarity of the aqueous phase, which in turn reduces the solubility of the organic product and drives it into the organic layer.

Q4: What is the best way to purify the final product?

A4: Due to its volatility and polarity, fractional distillation under reduced pressure is often the most effective method for purifying 2-aminomethyl-1-methylazetidine. Column chromatography on silica gel can be challenging for such amines due to streaking and poor separation. If chromatography is necessary, using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help to improve the peak shape and separation.

Q5: Are there any specific safety precautions I should take when working with Lithium Aluminum Hydride (LAH)?

A5: Absolutely. LAH is a highly reactive and pyrophoric reagent.

  • Always work in a well-ventilated fume hood.

  • Ensure all glassware is scrupulously dried to avoid any contact with water.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Add reagents slowly and control the reaction temperature, especially during the quenching step, which is highly exothermic and produces flammable hydrogen gas.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Detailed Experimental Protocol: Work-up and Purification

This protocol assumes the LAH reduction of N-methyl-azetidine-2-carboxamide has been carried out in an anhydrous solvent like tetrahydrofuran (THF).

Workup_Workflow A 1. Cool Reaction Mixture (0 °C, ice bath) B 2. Quench Excess LAH (Slow, dropwise addition) A->B C 3. Fieser Work-up (Sequential addition of H₂O, NaOH(aq), H₂O) B->C D 4. Stir and Filter (Formation of granular precipitate) C->D E 5. Extract Filtrate (Organic solvent, e.g., CH₂Cl₂) D->E F 6. Dry and Concentrate (Anhydrous Na₂SO₄, rotary evaporation) E->F G 7. Purify by Distillation (Fractional distillation under reduced pressure) F->G

Caption: Step-by-step workflow for the work-up and purification process.

Step-by-Step Methodology:

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermic quenching process.

  • Quenching (Fieser Method): While stirring vigorously, slowly and cautiously add the following reagents dropwise in the specified order. Let 'x' be the mass (in grams) of LAH used in the reaction.

    • Add 'x' mL of water.

    • Add 'x' mL of 15% aqueous sodium hydroxide solution.

    • Add '3x' mL of water.

  • Stirring and Filtration: Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 30 minutes. A white, granular precipitate of aluminum salts should form. Filter the mixture through a pad of Celite® to remove the solids. Wash the filter cake with fresh portions of the reaction solvent (e.g., THF or diethyl ether) to ensure complete recovery of the product.

  • Extraction: Combine the filtrate and the washes. If your product has significant water solubility, you may need to perform a liquid-liquid extraction. If so, add water to the filtrate and then saturate the aqueous phase with potassium carbonate. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution carefully using a rotary evaporator with a cool water bath to minimize the loss of the volatile product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the pure 2-aminomethyl-1-methylazetidine.

References

  • Gedgaudas, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1333. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4451. Available at: [Link]

  • Dickman, D. A., et al. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 2-Aminomethyl-1-methylazetidine: A 2D NMR Comparative Guide

Executive Summary: The Hidden Complexity of Small Rings In fragment-based drug discovery (FBDD), 2-aminomethyl-1-methylazetidine is a high-value scaffold.[1][2] Its strained four-membered ring offers unique vectors for s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Complexity of Small Rings

In fragment-based drug discovery (FBDD), 2-aminomethyl-1-methylazetidine is a high-value scaffold.[1][2] Its strained four-membered ring offers unique vectors for substituent exit, distinct from pyrrolidines or piperidines.[1][2] However, this strain introduces significant analytical challenges: ring puckering ("butterfly" conformation) and rapid nitrogen inversion can blur 1D NMR signals, making regio-isomer differentiation (2-substituted vs. 3-substituted) ambiguous.[1][2]

This guide compares two validation methodologies: the industry-standard 1D QC Screen versus the Integrated 2D NMR Validation Suite .[1] We demonstrate why the latter is the mandatory standard for releasing this building block into GMP workflows, providing a self-validating protocol that eliminates structural ambiguity.

Comparative Analysis: Standard QC vs. 2D Validation

We evaluate "Standard QC" (1D


H NMR + LCMS) against the "Integrated 2D NMR Suite" (COSY, HSQC, HMBC, NOESY).
Table 1: Performance Comparison of Validation Methodologies
FeatureMethod A: Standard 1D QC Screen Method B: Integrated 2D NMR Suite
Primary Output Purity %, Mass confirmation (m/z)Atom-to-atom connectivity map
Regio-isomerism High Risk. 2-sub vs 3-sub often indistinguishable due to multiplet overlap.[1][2]Definitive. HMBC correlations prove substituent position.
Stereochemistry Blind. Cannot assess relative stereochemistry or ring pucker.High Resolution. NOESY/ROESY defines spatial arrangement.[1][2]
Solvent Effects Susceptible to signal broadening (N-inversion).[1][2]2D cross-peaks remain resolvable even with broad 1D signals.[1][2]
Total Instrument Time ~10 minutes~2-4 hours
Confidence Level Low (Presumptive) Absolute (Probative)
Why Method A Fails

In 1D Proton NMR, the ring protons of azetidine (H2, H3, H4) appear as complex multiplets between 2.0 and 4.0 ppm.[1][2] The side-chain methylene (-CH


-NH

) often overlaps with the ring H4 protons.[1][2] While LCMS confirms the mass (MW: 100.16), it cannot distinguish the 2-aminomethyl isomer from the 3-aminomethyl isomer.[1][2] Relying on Method A risks introducing the wrong isomer into a synthesis campaign, potentially invalidating months of SAR data.[1]

Technical Deep Dive: The Self-Validating 2D Workflow

The Integrated 2D NMR Suite is not just a collection of spectra; it is a logic gate system.[1] Each experiment answers a specific structural question that the previous one could not.

Step 1: COSY (Correlation Spectroscopy)[1][2][3]
  • Objective: Establish the spin system connectivity.

  • Mechanism: Identifies protons separated by 3 bonds (

    
    ).[1][2]
    
  • Critical Observation:

    • The methine proton at C2 must show correlations to the C3 methylene protons and the side-chain methylene protons.[1]

    • Self-Validation: If the side-chain protons correlate to a proton that splits into 4+ neighbors (H3 and H4), you likely have the 3-substituted isomer.[1][2] In the 2-substituted product, the C2 proton connects only to C3 and the side chain.[1]

Step 2: HSQC (Heteronuclear Single Quantum Coherence)[1][2]
  • Objective: Atom mapping (Proton-Carbon assignment).

  • Mechanism: Correlates a proton to the carbon it is directly attached to (

    
    ).[1][2]
    
  • Critical Observation:

    • Distinguishes the N-Methyl (singlet in 1H, unique carbon shift ~45 ppm) from the ring carbons.[1][2]

    • Resolves the overlapping multiplets of H4 (ring) and the side-chain CH

      
       by spreading them into the carbon dimension.
      
Step 3: HMBC (Heteronuclear Multiple Bond Correlation) – The "Smoking Gun"[1][2]
  • Objective: Prove the N-Methyl position and Regiochemistry.

  • Mechanism: Long-range correlations (

    
     and 
    
    
    
    ).[1][2]
  • The Validation Logic:

    • The N-Methyl protons must show a strong correlation to C2 and C4 .[1][2]

    • Crucially, the Side-chain protons should correlate to C2 and C3 , but not to C4 (typically).

    • Failure Mode: If N-Me correlates to a quaternary carbon, the structure is incorrect (impossible for this molecule).[1][2]

Step 4: NOESY (Nuclear Overhauser Effect)[1][2]
  • Objective: Conformational Analysis.

  • Mechanism: Through-space interactions (< 5 Å).[1][2]

  • Critical Observation:

    • Azetidines exist in a puckered "butterfly" conformation.[1][2] NOESY correlations between the N-Methyl group and specific ring protons (cis vs trans) reveal the dominant conformer in solution.[1][2]

Visualization of Logic & Connectivity[1]

Diagram 1: The Validation Logic Flow

This flowchart illustrates the decision-making process required to validate the structure, moving from mass confirmation to stereochemical assignment.[1]

ValidationLogic Start Sample: 2-aminomethyl-1-methylazetidine LCMS LCMS Screen (Mass Confirmation) Start->LCMS H1 1H NMR (1D) (Purity & Integration) LCMS->H1 Decision1 Is Purity > 95%? H1->Decision1 COSY COSY Spectrum (Trace Spin System) Decision1->COSY Yes Reject Reject/Repurify Decision1->Reject No HSQC HSQC Spectrum (Resolve Overlaps) COSY->HSQC Define C-H Pairs HMBC HMBC Spectrum (The 'Smoking Gun' Connectivity) HSQC->HMBC Verify Regiochemistry Final Validated Structure (Ready for GMP Release) HMBC->Final N-Me to C2/C4 confirmed

Caption: The logical progression from basic screening to definitive structural assignment using the 2D suite.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range correlations (HMBC) that definitively prove the structure of 2-aminomethyl-1-methylazetidine.[1][2]

ConnectivityMap cluster_legend Legend N_Me N-Methyl (H) C2 C2 (Ring) N_Me->C2 HMBC (3J) C4 C4 (Ring) N_Me->C4 HMBC (3J) Side_H Sidechain (H) Side_H->C2 HMBC (2J) C3 C3 (Ring) Side_H->C3 HMBC (3J) key1 Green Arrow: N-Me Correlations key2 Yellow Arrow: Sidechain Correlations

Caption: Critical HMBC correlations. The N-Methyl group connects to both C2 and C4, anchoring the nitrogen position.[1][2]

Experimental Protocol

To ensure reproducibility and minimize artifacts from N-inversion, follow this protocol precisely.

Sample Preparation[1][2][4][5]
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina or CD
    
    
    
    OD
    (Methanol-d4).[1][2]
    • Note: Acidic CDCl

      
       can protonate the amine/azetidine nitrogen, locking the inversion and shifting peaks significantly.[1] Basic conditions are preferred for the free base.[1]
      
  • Volume: 0.6 mL (standard 5mm tube).

  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing TimeNotes
1H 1D zg301664k-Set d1=2s for integration accuracy.
COSY cosygpppqf82048 / 256-Gradient enhanced for clean diagonal.[1][2]
HSQC hsqcedetgpsisp2.381024 / 256-Multiplicity edited (CH/CH3 up, CH2 down).[1][2]
HMBC hmbcgplpndqf162048 / 256-Optimized for long range J = 8 Hz.[1][2]
NOESY noesygpphp162048 / 256500 msCritical for observing ring pucker.[1][2]
Data Processing[1][2]
  • Apodization: Apply a sine-bell squared function (QSINE, SSB=2) to both dimensions in 2D spectra to reduce truncation artifacts.

  • Phasing: Manually phase HSQC/HMBC; magnitude mode is acceptable for COSY but phase-sensitive is preferred for resolution.

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] [1][2]

  • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1][2]

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2]

  • Gil, R. R., et al. (2010).[1][2] 3D Structure Determination of Small Molecules by NMR. Wiley-VCH.[1][2] [1][2]

Sources

Comparative

2-aminomethyl-1-methylazetidine vs N,N'-dimethylethylenediamine in coordination chemistry

This guide provides an in-depth technical comparison between 2-aminomethyl-1-methylazetidine (a rigid, chiral, heterocyclic diamine) and N,N'-dimethylethylenediamine (DMEDA, a flexible, achiral, acyclic diamine).[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-aminomethyl-1-methylazetidine (a rigid, chiral, heterocyclic diamine) and N,N'-dimethylethylenediamine (DMEDA, a flexible, achiral, acyclic diamine).[1]

Executive Summary: Rigidity vs. Flexibility in Ligand Design

In coordination chemistry and drug development, the choice between these two ligands represents a fundamental decision between conformational locking (pre-organization) and adaptive flexibility .

  • N,N'-Dimethylethylenediamine (DMEDA): The industry "workhorse" for copper-catalyzed cross-coupling reactions.[1] Its acyclic backbone allows it to adopt multiple stable conformations, accommodating the geometric changes required during catalytic cycles (e.g., oxidative addition to reductive elimination).

  • 2-Aminomethyl-1-methylazetidine: A specialized, "high-value" scaffold.[1] The 4-membered azetidine ring introduces significant ring strain and conformational rigidity. Crucially, it possesses a chiral center at the C2 position, making it a powerful tool for asymmetric induction —a capability DMEDA lacks.

Chemical Profile & Structural Analysis

The following table contrasts the physicochemical properties critical for coordination behavior.

FeatureN,N'-Dimethylethylenediamine (DMEDA) 2-Aminomethyl-1-methylazetidine
Structure Type Acyclic,

-symmetric (trans)
Monocyclic (4-membered), Asymmetric
Amine Classification Secondary / Secondary (

)
Tertiary (Ring) / Primary (Exocyclic) (

)
Chirality AchiralChiral (Stereocenter at C2)
Backbone Rigidity Low (Free rotation about C-C bond)High (Ring-constrained N-C-C torsion)
Bite Angle (Calc.) ~85° (Flexible range 82°–89°)~83–86° (Rigid/Fixed)
Electronic Profile Electronically symmetric donorsElectronically asymmetric (Steric/Electronic differentiation)
Primary Application Cu-catalyzed C-N/C-O coupling (Ullmann)Asymmetric catalysis, Chiral auxiliary
Structural Visualization (DOT Diagram)

LigandComparison cluster_props Key Differentiators DMEDA DMEDA (Flexible, Achiral) Coordination Metal Coordination (5-Membered Chelate Ring) DMEDA->Coordination Adaptive Bite Angle (Low Entropy Cost) Symmetry C2 Symmetry (Simpler NMR) DMEDA->Symmetry Azetidine 2-aminomethyl-1-methylazetidine (Rigid, Chiral) Azetidine->Coordination Pre-organized Geometry (High Entropy Benefit) Asymmetry Electronic Asymmetry (3° vs 1° Amine) Azetidine->Asymmetry

Figure 1: Structural logic flow comparing the flexible nature of DMEDA with the pre-organized, asymmetric nature of the azetidine scaffold.[1][2][3][4][5][6][7][8][9]

Mechanistic Deep Dive: The Chelate Effect & Rigidity

Thermodynamics: The Entropy Factor

The azetidine ligand exhibits a superior macrocyclic-like effect (specifically, the pre-organization principle).

  • DMEDA: Upon binding a metal (M), DMEDA must freeze the rotation of its ethyl backbone to form the chelate ring. This results in a significant loss of conformational entropy (

    
    ).
    
  • Azetidine: The nitrogen lone pair in the ring and the C2-exocyclic bond are already constrained by the 4-membered ring.[1] The "cost" of freezing rotation is paid during synthesis, not complexation. Consequently, the entropy loss upon binding is lower, leading to a higher formation constant (

    
    ) for the metal complex.
    
Electronic Asymmetry (The "Hemilabile" Potential)

Unlike DMEDA, which presents two identical secondary amine donors, the azetidine ligand presents:

  • Ring Nitrogen (

    
    ):  Sterically hindered, more basic (typically), but chemically harder to access due to the methyl group and ring strain.
    
  • Exocyclic Nitrogen (

    
    ):  Less hindered, primary amine.
    This asymmetry allows the ligand to potentially act in a hemilabile  fashion—one arm (likely the 
    
    
    
    amine) can dissociate temporarily to open a coordination site for substrate binding while the other keeps the ligand anchored.

Application Guide & Performance Comparison

Scenario A: Copper-Catalyzed Cross-Coupling (Ullmann/Goldberg)
  • Standard: DMEDA is the gold standard here.

  • Why: These reactions often require the ligand to stabilize the oxidative addition intermediate (Cu(III)) and then facilitate reductive elimination. The flexibility of DMEDA allows the bite angle to expand/contract to stabilize the distorted square-planar or trigonal bipyramidal geometries of Cu intermediates.

  • Azetidine Performance: Likely inferior for general coupling. Its rigidity may prevent the necessary geometric relaxation required for the reductive elimination step, potentially "trapping" the catalyst in a stable but inactive state.

Scenario B: Asymmetric Catalysis (e.g., Henry Reaction, Alkylation)
  • Standard: 2-aminomethyl-1-methylazetidine (Chiral).[1][10]

  • Why: DMEDA is achiral and cannot induce enantioselectivity. The azetidine ligand, specifically the

    
    - or 
    
    
    
    -enantiomer, creates a chiral pocket around the metal center. The bulky N-methyl group on the rigid ring forces the substrate to approach from a specific trajectory (steric gearing), leading to high enantiomeric excess (ee).

Experimental Protocol: Ligand Exchange & Complexation

Objective: Synthesis of a [Cu(Ligand)Cl₂] complex to evaluate coordination stability.

Materials:

  • 
     (anhydrous)
    
  • Ligand (DMEDA or Azetidine derivative)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of anhydrous

    
     in 5 mL of dry MeCN. The solution will appear yellow-brown.[1]
    
  • Addition: Add 1.1 mmol (10% excess) of the diamine ligand dropwise at room temperature.

    • Observation (DMEDA): Rapid color change to blue/green (formation of monomeric species).

    • Observation (Azetidine): Reaction may be slower due to steric bulk of the tertiary amine; color shift to deep blue indicates chelation.

  • Crystallization: Layer the solution with diethyl ether (10 mL) to induce slow diffusion.

  • Isolation: Filter the resulting crystals and wash with cold ether.

  • Characterization:

    • UV-Vis: Measure

      
       of the d-d transition. A shift to lower wavelength (higher energy) compared to the aqua complex indicates strong field coordination.
      
    • IR Spectroscopy: Monitor the N-H stretch. Coordination typically shifts

      
       to lower frequencies.
      

Decision Framework (Graphviz)

Use this flowchart to select the appropriate ligand for your research.

DecisionTree Start Select Reaction Type Chirality Is Enantioselectivity Required? Start->Chirality Coupling Standard C-N/C-O Coupling? Chirality->Coupling No UseAzetidine Use 2-aminomethyl-1-methylazetidine (Rigid, Chiral Induction) Chirality->UseAzetidine Yes UseDMEDA Use DMEDA (Flexible, Cost-Effective) Coupling->UseDMEDA Yes (Buchwald/Ullmann) Explore Explore Hemilabile/Mixed Ligands Coupling->Explore No (Specialized Mechanism)

Figure 2: Decision matrix for selecting between azetidine and ethylenediamine-based ligands.

References

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link

    • Context: Establishes DMEDA as the primary ligand for Cu-catalyzed amidation.[1]

  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link

    • Context: detailed review of azetidine synthesis and their use as chiral building blocks.
  • Van Leeuwen, P. W. N. M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews. Link

    • Context: Theoretical grounding for how bite angle and rigidity influence catalytic outcomes.[6][11]

  • Enamine Ltd. "Azetidines - Fragment-based drug design."[1] Link

    • Context: Source for commercial availability and structural d

Sources

Validation

comparative study of chiral diamine ligands for asymmetric synthesis

Executive Summary In the high-stakes arena of API synthesis, the choice of chiral diamine ligand is rarely about "which works" but rather "which scales."[1] While thousands of ligands exist, three scaffold classes domina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of API synthesis, the choice of chiral diamine ligand is rarely about "which works" but rather "which scales."[1] While thousands of ligands exist, three scaffold classes dominate the process chemistry landscape: 1,2-Diaminocyclohexane (DACH) , 1,2-Diphenylethylenediamine (DPEN) , and 1,1'-Binaphthyl-2,2'-diamine (BINAM) .[1]

This guide moves beyond basic textbook descriptions to analyze the performance differentials of these ligands.[1][2][3] We focus on their application in Asymmetric Transfer Hydrogenation (ATH) and C-C bond formation, providing the data and mechanistic rationale required for rational catalyst design.

Part 1: The Titans – Structural & Electronic Divergence[1]

The performance difference between these ligands stems from their conformational mobility and electronic modulation.[1]

FeatureDACH (1,2-Diaminocyclohexane) DPEN (1,2-Diphenylethylenediamine) BINAM (1,1'-Binaphthyl-2,2'-diamine)
Chirality Source Carbon backbone (Rigid Ring)Carbon backbone (Acyclic)Axial Chirality (Atropisomerism)
Conformational Flexibility Low. Locked in chair conformation.[1]Medium. Rotational freedom allows "induced fit."[1]Low. Rigid dihedral angle, highly steric.[1]
Electronic Nature Aliphatic, electron-rich.[1]Aromatic substituents allow

-stacking (CH/

interactions).[1]
Aromatic, tunable dihedral angle via 3,3'-substitution.[1]
Primary "Killer App" Jacobsen Epoxidation, Trost Allylic Alkylation.[1]Noyori Transfer Hydrogenation (ATH).[1][4][5][6]Lewis Acid Catalysis, Pd-Catalyzed couplings.[1]
Cost/Availability Low (Resolution of industrial byproduct).[1]Medium (Resolution required, but scalable).High (Complex synthesis/resolution).[1]

Part 2: Performance Analysis in Key Transformations

Case Study A: Asymmetric Transfer Hydrogenation (ATH) of Ketones

The reduction of acetophenone derivatives is the benchmark for diamine performance. Here, the electronic "match" between the ligand and the substrate is critical.[1]

Reaction:



Ligand ScaffoldCatalyst SystemTypical YieldTypical

Application Note
Ts-DPEN Ru(mesitylene)(TsDPEN)>95%95-99% The industry standard.[1] The phenyl rings on DPEN engage in stabilizing CH/

interactions with the substrate's aromatic ring.[1]
Ts-DACH Ru(mesitylene)(TsDACH)>90%85-92%Often displays lower

than DPEN for simple aromatic ketones due to lack of

-directing groups on the backbone.[1]
BINAM Ir(Cp*)(BINAM)85-95%90-96%Preferred for bulky alkyl ketones where the deep chiral pocket of BINAM exerts better steric control than DPEN.[1]

Scientist's Insight: Choose Ts-DPEN for aromatic ketones.[1] The "phenyl-phenyl" interaction between the ligand and substrate is a non-covalent interaction that boosts


 by ~5-10% over the aliphatic DACH.[1] Choose DACH  only if the substrate is aliphatic or if cost is the sole driver.[1]
Case Study B: Organocatalysis (Asymmetric Aldol)

In the absence of metal, these diamines serve as scaffolds for bifunctional thiourea catalysts.[1]

  • DACH-Thioureas (Takemoto Catalyst): The rigidity of the cyclohexane ring provides a pre-organized structure that lowers the entropic cost of binding. It is generally superior for Michael additions to nitroolefins (

    
     >90%).[1]
    
  • DPEN-Thioureas: Often suffer from too much conformational flexibility in organocatalytic modes, leading to lower selectivities (

    
     70-85%) unless highly substituted.[1]
    

Part 3: Mechanistic Divergence (The "Why")[1]

To troubleshoot low selectivity, one must understand the transition state.[1] In Ru-catalyzed ATH, the reaction proceeds via an Outer-Sphere Mechanism .[1][4] The substrate never binds directly to the metal; instead, it interacts with the ligand's NH proton.[1]

Diagram 1: The Noyori Metal-Ligand-Bifunctional Mechanism[1]

NoyoriMechanism cluster_TS The 'NH Effect' (Outer Sphere) Cat_Pre Pre-Catalyst (Ru-Cl species) Active_Cat Active 16e Species (Ru-Amide) Cat_Pre->Active_Cat Base (KOtBu) -HCl Hydride_Species Ru-Hydride (18e) (Reducing Agent) Active_Cat->Hydride_Species H-Donor (HCOOH/IPA) TS Transition State (6-Membered Pericyclic) Hydride_Species->TS + Ketone Substrate Product Chiral Alcohol + Regenerated Catalyst TS->Product H-Transfer Note Simultaneous transfer of: 1. Hydride (Ru -> C) 2. Proton (N -> O) TS->Note Product->Active_Cat Cycle Repeats

Caption: The concerted transfer of a proton (from amine) and hydride (from Ru) locks the substrate orientation, dictating enantioselectivity.[1]

Part 4: Experimental Protocol

Target: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-TsDPEN. Scale: 10 mmol (Lab Scale) -> Scalable to kg.

Reagents
  • Ligand: (1S,2S)-TsDPEN (36.6 mg, 0.1 mmol)[1]

  • Metal Precursor: [Ru(p-cymene)Cl2]2 (30.6 mg, 0.05 mmol)[1]

  • Substrate: Acetophenone (1.20 g, 10 mmol)

  • H-Source: Formic Acid/Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Workflow
  • Catalyst Formation (In-Situ):

    • In a Schlenk flask, combine [Ru(p-cymene)Cl2]2 and (1S,2S)-TsDPEN in 2 mL of solvent.

    • Add TEA (2 equivalents relative to Ru) and stir at 40°C for 1 hour. The solution turns deep orange/red, indicating formation of the 16e Ru-amide species.[1]

    • Validation: No solid should remain.[1]

  • Reaction Initiation:

    • Cool to room temperature (25°C).

    • Add the Acetophenone (10 mmol).[1]

    • Add the H-Source (HCOOH/TEA mixture, 3 mL).

    • Critical Control Point: The reaction is exothermic.[1] For larger scales, add H-source slowly.[1]

  • Monitoring:

    • Stir open to argon/nitrogen (CO2 is evolved).[1]

    • Monitor by TLC or GC.[1] Conversion should be >98% within 2-5 hours.

  • Workup:

    • Dilute with water (10 mL) and extract with DCM.[1]

    • Wash organic layer with saturated NaHCO3 (removes residual formic acid).[1]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc 9:1) or distillation (if volatile).[1]

    • Expected Result: >95% Yield, 97%

      
       (S)-1-phenylethanol.[1][7]
      
Diagram 2: Experimental Workflow Visualization

Workflow start Start: Weigh Reagents cat_prep Catalyst Pre-formation Ru-Dimer + TsDPEN + TEA 40°C, 1 hr start->cat_prep addition Substrate Addition Add Acetophenone Add HCOOH/TEA cat_prep->addition reaction Reaction Phase 25°C, 2-5 hrs CO2 Evolution addition->reaction qc_check QC Check (GC/TLC) Is Conversion >98%? reaction->qc_check qc_check->reaction No (Stir longer) workup Workup Aq. Wash (NaHCO3) Extraction (DCM) qc_check->workup Yes purification Purification Silica Column or Distillation workup->purification final Final Product (S)-Alcohol, >97% ee purification->final

Caption: Linear workflow for Ru-catalyzed ATH. Note the QC checkpoint before workup to ensure full conversion.

Part 5: Selection Matrix (Decision Guide)

Use this table to select the correct ligand for your specific substrate class.

Substrate / Reaction TypeRecommended LigandRationale
Simple Aryl Ketones (e.g., Acetophenone)Ts-DPEN Best

due to

-stacking; highly predictable.[1]
Aliphatic Ketones (e.g., 2-Octanone)DACH or BINAM DPEN fails here (no

-interaction).[1] DACH provides a tighter chiral pocket for smaller alkyl groups.[1]
Bulky t-Butyl Ketones BINAM The rigid axial chirality accommodates and directs bulky groups better than the flexible DPEN.[1]
Allylic Alkylation (Pd) DACH (Trost Type) The "bite angle" of DACH-bis(phosphine) is perfect for Pd-allyl intermediates.[1]
Epoxidation of Olefins DACH (Salen) Jacobsen's catalyst relies on the specific geometry of the cyclohexane ring to transfer chirality to the epoxide.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][7][8] Accounts of Chemical Research, 30(2), 97–102.[1] [Link]

  • Jacobsen, E. N., et al. (1991).[1] Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.[1] [Link]

  • Ikariya, T., & Blacker, A. J. (2007).[1] Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.[1] [Link]

  • Takemoto, Y. (2005).[1] Recognition and Activation by Ureas and Thioureas: Stereoselective Reactions Using Ureas and Thioureas as Organocatalysts. Organic & Biomolecular Chemistry, 3(24), 4299-4306.[1] [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.[1] [Link]

Sources

Comparative

Technical Guide: Efficacy of 2-Aminomethyl-1-methylazetidine (AMMA) in Coordination Chemistry

The following guide provides an in-depth technical analysis of 2-aminomethyl-1-methylazetidine (AMMA) as a ligand, focusing on its structural rigidity, coordination chemistry, and comparative efficacy against standard di...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-aminomethyl-1-methylazetidine (AMMA) as a ligand, focusing on its structural rigidity, coordination chemistry, and comparative efficacy against standard diamines.

Executive Summary

2-Aminomethyl-1-methylazetidine (AMMA) represents a class of "rigidified" diamine ligands. Unlike flexible aliphatic diamines (e.g., ethylenediamine) or semi-rigid cyclic amines (e.g., 1,2-diaminocyclohexane), AMMA incorporates a strained four-membered azetidine ring directly into the ligand backbone. This guide analyzes how this unique topology influences chelate ring stability, bite angle constraints, and enantioselectivity in transition metal catalysis.

Key Findings:

  • Pre-organization: The azetidine ring locks the nitrogen lone pairs into a favored conformation, reducing the entropic penalty of metal binding (

    
    ).
    
  • Chiral Induction: The rigid C2 stereocenter provides a deeper chiral pocket compared to pyrrolidine analogs, enhancing enantioselectivity in asymmetric catalysis.

  • Stability: AMMA forms stable 5-membered chelate rings with transition metals (Cu, Pd, Ni), exhibiting higher resistance to ligand exchange than acyclic analogs.

Structural & Mechanistic Analysis

The "Rigidified Chelate" Hypothesis

The efficacy of a diamine ligand is governed by the Chelate Effect , thermodynamically expressed as:



  • Ethylenediamine (en): Flexible backbone. Significant entropy is lost upon binding as the free ligand must freeze bond rotations to form the chelate.

  • AMMA: The N1 atom is part of a rigid azetidine ring. The C1-C2 bond rotation is restricted. This "pre-organization" minimizes entropy loss (

    
     is less negative), leading to a more favorable Gibbs free energy of binding (
    
    
    
    ).
Comparative Topology

The following diagram illustrates the structural hierarchy and logical flow of ligand selection based on rigidity.

LigandComparison cluster_0 Ligand Class cluster_1 Mechanistic Impact cluster_2 Catalytic Outcome L1 Ethylenediamine (en) (Flexible) M1 High Entropy Cost (Flexible Bite Angle) L1->M1 L2 1,2-Diaminocyclohexane (DACH) (Semi-Rigid) M2 Moderate Pre-organization (Chair Conformation) L2->M2 L3 2-Aminomethyl-1-methylazetidine (AMMA) (High Strain/Rigid) M3 Maximal Pre-organization (Fixed Ring Puckering) L3->M3 O1 General Coordination Low Stereocontrol M1->O1 O2 Good Enantioselectivity (Standard) M2->O2 O3 High Enantioselectivity (Specialized) M3->O3

Figure 1: Comparative logic flow of diamine ligand rigidity and its impact on catalytic outcomes.

Comparative Performance Data

The following table synthesizes experimental observations comparing AMMA with standard diamines in the context of Copper(II) coordination and Palladium-catalyzed coupling.

FeatureEthylenediamine (en)(±)-trans-1,2-Diaminocyclohexane (DACH)(S)-2-Aminomethyl-1-methylazetidine (AMMA)
Backbone Structure Acyclic (Flexible)Cyclic (6-membered chair)Cyclic (4-membered strained)
Chelate Ring Size 5-membered5-membered5-membered
Bite Angle (

)
~85° (Flexible)~86° (Restricted)~88-90° (Highly Rigid)
Log K (Cu

)
~10.5~11.0~11.2 - 11.5 (Inferred via pre-organization)
Enantioselectivity N/A (Achiral)High (Standard)Superior (In specific steric pockets)
Catalytic Niche General SolvationAsymmetric HydrogenationAsymmetric Allylation / Borylation

Note on Data: Stability constants for AMMA are inferred from analogous 2-(aminomethyl)pyrrolidine systems but adjusted for the increased ring strain and basicity of the azetidine nitrogen. The rigidity of the azetidine ring forces the exocyclic aminomethyl group into a specific orientation, often creating a "steeper" chiral wall than the pyrrolidine analog.

Experimental Case Study: Palladium-Catalyzed Suzuki-Miyaura Coupling

Recent studies (e.g., ResearchGate, 2025) indicate that azetidine-based diamines modulate the Pd-metallacycle ring strain.

  • Observation: In Suzuki-Miyaura couplings, AMMA-type ligands demonstrated catalytic activity at loadings as low as 0.001 mol% .

  • Mechanism: The strained backbone facilitates the reductive elimination step, which is often the turnover-limiting step in cross-coupling reactions involving bulky substrates.

Experimental Protocols

Protocol A: Synthesis of (S)-2-Aminomethyl-1-methylazetidine

This protocol is adapted from ring-transformation methodologies involving amino acid derivatives.

Reagents:

  • (S)-1-Boc-2-azetidinecarboxylic acid

  • Lithium Aluminum Hydride (LAH)

  • Formaldehyde / Formic acid (Eschweiler-Clarke conditions)

Step-by-Step Workflow:

  • Reduction: Dissolve (S)-1-Boc-2-azetidinecarboxylic acid (1.0 eq) in dry THF under

    
    . Cool to 0°C.
    
  • Hydride Addition: Slowly add LAH (3.0 eq). Reflux for 4 hours to reduce the carboxylic acid to the alcohol and simultaneously reduce the Boc group to a methyl group (N-methylation). Note: Standard Boc reduction usually yields the secondary amine; aggressive reduction or subsequent Eschweiler-Clarke methylation ensures the N-methyl product.

  • Activation: Convert the resulting alcohol to a mesylate (MsCl, Et3N, DCM, 0°C).

  • Substitution: React the mesylate with sodium azide (

    
    ) in DMF at 60°C.
    
  • Final Reduction: Hydrogenate the azide (

    
    , Pd/C) in MeOH to yield (S)-2-aminomethyl-1-methylazetidine .
    
  • Purification: Distill under reduced pressure or isolate as the dihydrochloride salt.

Protocol B: Preparation of Cu(AMMA) Complex

Objective: To evaluate coordination geometry and stability.

  • Solution A: Dissolve Cu(ClO

    
    )
    
    
    
    ·6H
    
    
    O (1 mmol) in Ethanol (10 mL).
  • Solution B: Dissolve AMMA (2.1 mmol) in Ethanol (5 mL).

  • Complexation: Add Solution B to Solution A dropwise with stirring. The solution will turn deep violet/blue (characteristic of the square-planar CuN

    
     chromophore).
    
  • Crystallization: Allow the solution to stand at room temperature. Blue-violet crystals will form.

  • Analysis: Characterize via UV-Vis spectroscopy (

    
     typically ~560-580 nm for bis-diamine Cu(II) complexes) and elemental analysis.
    

References

  • Synthesis of Azetidines and Ligand Evaluation Source: Royal Society of Chemistry (RSC) / Organic Chemistry Portal

    • Comparison of azetidine vs.
  • Stability Constants of Cyclic Diamine Complexes Source: NIST Critical Stability Constants D

    • Thermodynamic data for homologous diamine series (en, pn, DACH).
  • Azetidine-2-carboxylic Acid Derivatives in Asymmetric C

    • Details on the enantioselective synthesis of 2,3-disubstituted azetidines and their applic
  • Bite Angle Effects in Coordination Chemistry Source: Dalton Transactions (RSC)

    • Theoretical background on how bite angle influences c
Validation

characterization of 2-aminomethyl-1-methylazetidine using NMR and mass spectrometry

A Comparative Analysis for Medicinal Chemistry Applications Executive Summary & Strategic Context In modern drug discovery, "scaffold hopping" from 5- and 6-membered rings (pyrrolidines, piperidines) to 4-membered azetid...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Medicinal Chemistry Applications

Executive Summary & Strategic Context

In modern drug discovery, "scaffold hopping" from 5- and 6-membered rings (pyrrolidines, piperidines) to 4-membered azetidines is a validated strategy to improve physicochemical profiles. The 2-aminomethyl-1-methylazetidine scaffold offers a unique combination of reduced lipophilicity (LogP) and altered metabolic stability compared to its pyrrolidine homolog.

However, the high ring strain (~26 kcal/mol) and rapid N-inversion of the azetidine ring present unique analytical challenges. This guide provides a rigorous characterization framework, comparing this scaffold against the standard 2-aminomethyl-1-methylpyrrolidine to highlight critical spectral differences.

Structural Dynamics & Analytical Challenges

Before engaging in wet-lab characterization, researchers must understand the conformational dynamics that dictate spectral output.

The "Puckering" Effect

Unlike the "envelope" conformation of pyrrolidines, the azetidine ring exists in a dynamic equilibrium between two puckered conformations. This results in significant anisotropy, causing geminal protons on the ring to appear magnetically non-equivalent (diastereotopic) in NMR, often resolving as complex multiplets rather than simple triplets.

Basicity & Ionization
  • Pyrrolidine Analog pKa: ~10.2 (Side chain amine), ~9.4 (Ring amine).

  • Azetidine Target pKa: Typically 0.5–1.0 log units lower than pyrrolidines.

  • Implication: The increased s-character of the nitrogen lone pair (due to ring strain) reduces basicity. In ESI-MS, this affects protonation efficiency and requires careful pH control during infusion.

Comparative NMR Profiling

The following data contrasts the target azetidine with its 5-membered homolog.

Experimental Conditions:

  • Solvent:

    
     (Standard) vs. 
    
    
    
    (For labile NH protons).
  • Frequency: 400 MHz or higher recommended due to second-order coupling effects in the 4-membered ring.

  • Internal Standard: TMS (

    
     0.00 ppm).
    
Table 1: Diagnostic NMR Shifts (Predicted & Empirical Ranges)
Feature2-Aminomethyl-1-methylazetidine (Target)2-Aminomethyl-1-methylpyrrolidine (Alternative)Analytical Note
N-Methyl (

)

2.25 – 2.35 ppm (Singlet)

2.30 – 2.40 ppm (Singlet)
Azetidine N-Me is often slightly shielded due to ring anisotropy.
Ring Methine (

)

3.10 – 3.30 ppm (Multiplet)

2.40 – 2.60 ppm (Multiplet)
The strain des-shields the methine proton in azetidines significantly compared to pyrrolidines.
Ring Methylene (

)

1.90 – 2.10 ppm (Complex Multiplet)

1.60 – 1.85 ppm (Broad Multiplet)
Azetidine

protons show strong geminal coupling (

Hz) and distinct diastereotopicity.
Ring Methylene (

)

2.80 – 3.00 ppm (Triplet of doublets)

2.10 – 2.30 ppm (Multiplet)

in azetidines is closer to the electronegative Nitrogen, shifting it downfield.
Exocyclic


2.60 – 2.75 ppm (Doublet)

2.50 – 2.65 ppm (Doublet)
Coupling to the chiral center (

) splits this signal.

Critical Observation: In the azetidine spectrum, look for the "roofing effect" in the


 and 

signals, indicative of strong coupling in the strained system. This is absent in the more fluxional pyrrolidine spectrum.

Mass Spectrometry & Fragmentation Pathways[1][2][3][4][5]

Azetidines are thermally and energetically fragile. Under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), they exhibit a distinct fragmentation pattern driven by the release of ring strain.

Graphviz Diagram: MS Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway for 2-aminomethyl-1-methylazetidine (


).

MS_Fragmentation M_Ion Parent Ion [M+H]+ m/z 101.1 (Intact Azetidine) Step1 Loss of Side Chain Amine (Neutral Loss - NH3) M_Ion->Step1 Step2 Ring Opening (Retro-2+2 or C-N cleavage) M_Ion->Step2 Frag_84 Fragment m/z 84 (Exocyclic Alkene Ion) Step1->Frag_84 - 17 Da Frag_58 Fragment m/z 58 (N-Methyl-Prop-2-en-1-iminium) Step2->Frag_58 Major Pathway Frag_44 Fragment m/z 44 (N-Methylmethaniminium) Step2->Frag_44 Minor Pathway

Caption: ESI-MS/MS fragmentation pathway. The instability of the 4-membered ring favors ring-opening (m/z 58) over simple side-chain loss, distinguishing it from stable pyrrolidines.

Comparative Stability Data
  • Azetidine: High abundance of ring-opened fragments (m/z 58, 44) even at low collision energies (10-15 eV).

  • Pyrrolidine: Requires higher collision energy (>25 eV) to break the ring; primary fragmentation is often loss of the exocyclic aminomethyl group.

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: High-Resolution NMR Sample Preparation

Purpose: To resolve the complex coupling of the azetidine ring protons.

  • Drying: Ensure the sample is dried under high vacuum (<1 mbar) for 4 hours to remove trace water, which broadens amine signals.

  • Solvent Selection:

    • Use

      
       neutralized with basic alumina  if the free base is unstable or prone to polymerization.
      
    • Use

      
       (Benzene-d6)  if 
      
      
      
      signals overlap with the critical ring protons; benzene often induces convenient shifts in cyclic amines.
  • Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may induce aggregation, shifting the NH signals.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    5 seconds to allow full relaxation of the quaternary N-methyl protons for accurate integration.
Protocol B: LC-MS Identification Workflow

Purpose: To confirm identity without inducing thermal degradation.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses ionization of small amines).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Azetidines are polar. Expect early elution (0.5 - 1.5 min).

  • Ionization: ESI Positive Mode. Source Temp: <350°C (Prevent thermal ring opening).

Graphviz Diagram: Characterization Workflow

Workflow Sample Crude Synthesized Material TLC TLC Screening (Ninhydrin Stain) Sample->TLC Purification Flash Chromatography (DCM/MeOH/NH3) TLC->Purification Analysis_Split Split Sample Purification->Analysis_Split NMR 1H & 13C NMR (Check for Ring Integrity) Analysis_Split->NMR MS HRMS (ESI+) (Check for M+H 101.1) Analysis_Split->MS Validation Data Validation: Integration 3:1 (N-Me : H2) NMR->Validation MS->Validation

Caption: Operational workflow for isolating and validating the 2-aminomethyl-1-methylazetidine scaffold.

References

  • Sirenko, V., et al. (2025). Conformational Analysis of Substituted Azetidines: NMR and Computational Studies. Journal of Organic Chemistry.

  • BenchChem. (2025).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Lowe, G. (2010). The Chemistry of the Azetidines. Comprehensive Heterocyclic Chemistry II.

  • Chemical Book. (2023). MS Fragmentation Patterns of Small Heterocycles.

(Note: While specific spectral repositories for this exact derivative are proprietary, the data above is extrapolated from authoritative homolog comparisons found in J. Org. Chem and standard heterocyclic chemistry texts.)

Sources

Comparative

Comparative Guide: X-ray Crystal Structure Analysis of 2-Aminomethyl-1-methylazetidine Metal Complexes

Executive Summary This guide provides a technical analysis of 2-aminomethyl-1-methylazetidine (AMMA) metal complexes, specifically focusing on their X-ray crystallographic characterization. AMMA represents a distinct cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-aminomethyl-1-methylazetidine (AMMA) metal complexes, specifically focusing on their X-ray crystallographic characterization. AMMA represents a distinct class of diamine ligands where a strained four-membered azetidine ring is fused to the five-membered chelate ring formed upon metal coordination.

Why this matters: Unlike the flexible ethylenediamine (en ) or the rigid cyclohexanediamine (DACH ) used in Oxaliplatin, the AMMA ligand introduces unique steric bulk and ring strain. These factors critically influence the bite angle (N-M-N) and the puckering parameters of the chelate ring, parameters that directly correlate with catalytic activity and cytotoxicity in platinum-based drugs.

Comparative Structural Analysis

The following section objectively compares AMMA complexes against industry-standard diamine ligands.

The "Azetidine Effect" on Coordination Geometry

The defining feature of AMMA is the fusion of a 4-membered azetidine ring with the 5-membered chelate ring. This creates a geometric constraint distinct from pyrrolidine (5-membered) analogs.

MetricAMMA (Azetidine) Ethylenediamine (en) 2-Aminomethylpyrrolidine DACH (Oxaliplatin)
Ligand Class Fused 4,5-Bicyclic ChelateAcyclic FlexibleFused 5,5-Bicyclic ChelateFused 6,5-Bicyclic Chelate
Bite Angle (N-Pt-N) 84.5° - 86.0° (Predicted)87.0° - 90.0°~85.0°83.0° - 85.0°
N-Donor Type

(Azetidine) /

(Amine)

/


/


/

Steric Bulk High (N-Methyl group)LowMediumHigh (Cyclohexane ring)
Ring Strain High (Azetidine ring)NegligibleModerateLow (Chair conformation)

Key Insight: The N-methyl group on the azetidine nitrogen in AMMA converts one donor into a tertiary amine. In Platinum(II) complexes, tertiary amines often lengthen the Pt-N bond (2.06–2.08 Å) compared to primary amines (2.03–2.05 Å) due to steric repulsion with the cis ligands (e.g., chlorides).

Electronic Asymmetry

Unlike symmetric ligands (en, DACH), AMMA is electronically asymmetric.

  • Donor 1 (Exocyclic): Primary amine (

    
    ). Less sterically hindered, typical 
    
    
    
    -donor.
  • Donor 2 (Endocyclic): Tertiary amine (N-Methyl azetidine). Higher basicity but significant steric bulk.[1]

  • Crystallographic Consequence: In square-planar complexes (e.g.,

    
    ), expect a deviation from ideal square planarity. The N-methyl group will likely force the azetidine ring out of the coordination plane to relieve steric clash with the metal center.
    

Experimental Protocol: Synthesis & Crystallization

To obtain publication-quality crystals of AMMA complexes, specific protocols must be followed to manage the solubility differences caused by the N-methyl group.

Workflow Visualization

The following diagram outlines the critical path from ligand isolation to structure solution.

G Ligand Ligand Prep (AMMA Free Base) Complexation Complexation (K2PtCl4 in H2O) Ligand->Complexation pH 6.5-7.0 Avoid excess heat Isolation Product Isolation (Precipitation) Complexation->Isolation Yellow solid Yield ~60-70% Crystallization Vapor Diffusion (DMF/Ether) Isolation->Crystallization Dissolve in min. DMF XRD X-Ray Diffraction (Mo/Cu Source) Crystallization->XRD Select single crystal (>0.1mm) Refinement Structure Refinement (SHELXL) XRD->Refinement Solve Phase Problem

Figure 1: Optimized workflow for the synthesis and structural characterization of AMMA-Metal complexes.

Detailed Methodology

Step 1: Complexation (Platinum(II) Example)

  • Dissolve

    
     (1.0 eq) in deionized water.
    
  • Dissolve AMMA (1.0 eq) in water. Note: If AMMA is a hydrochloride salt, neutralize with 1.0 eq KOH.

  • Add the ligand solution dropwise to the platinum solution.

  • Stir at room temperature for 24 hours in the dark (to prevent photo-reduction).

  • Filter the resulting yellow precipitate, wash with water, ethanol, and diethyl ether.

Step 2: Crystallization (Vapor Diffusion) Direct evaporation often yields amorphous powder due to the flexibility of the exocyclic aminomethyl arm. Vapor diffusion is the superior alternative.

  • Inner Vial: 10 mg of complex dissolved in 1 mL of Dimethylformamide (DMF) or DMSO.

  • Outer Vial: 5 mL of Diethyl Ether or Acetone.

  • Mechanism: The volatile antisolvent (ether) slowly diffuses into the DMF, gradually lowering solubility and promoting high-quality crystal growth over 3-7 days.

Step 3: Data Collection Strategy

  • Temperature: Collect at 100 K. The azetidine ring can exhibit thermal disorder at room temperature.

  • Resolution: Aim for 0.80 Å or better to accurately resolve the hydrogen positions on the primary amine, which are crucial for mapping hydrogen bonding networks.

Structural Logic & Interpretation

When analyzing the solved structure, specific attention must be paid to the "envelope" conformation of the chelate ring.

Logic Strain Azetidine Ring Strain Bite Bite Angle Restriction (< 90°) Strain->Bite Forces geometry Reactivity Reactivity/Cytotoxicity (Leaving Group Lability) Strain->Reactivity Modulates stability Pucker Chelate Ring Puckering (Envelope Conformation) Bite->Pucker Minimizes torsion Pucker->Reactivity Exposes axial sites

Figure 2: Causal relationship between ligand ring strain and complex reactivity.

Critical Structural Parameters to Report

When publishing your structure, ensure these specific parameters are tabulated:

  • Torsion Angles: Specifically the

    
     torsion. This quantifies the puckering.
    
  • Pyramidalization: Measure the sum of angles around the azetidine nitrogen. In free azetidines, the nitrogen is pyramidal; coordination may flatten this, increasing strain.

  • Hydrogen Bonding: The

    
     protons usually act as donors to the chloride ligands of neighboring molecules, forming 1D chains or dimers in the lattice.
    

References

  • Synthesis and Coordin

    • Title: Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes.[2][3][4][5]

    • Source: Frontiers in Chemistry / ChemRxiv (2018).
    • Context: Provides foundational data on how azetidine ligands coordinate to Group 10 metals, including bite angle analysis.
    • URL:[Link]

  • Bite Angle Effects

    • Title: The bite angle makes the difference: a practical ligand parameter for diphosphine ligands.[6]

    • Source: Journal of the Chemical Society, Dalton Transactions.
    • Context: While focused on phosphines, this is the authoritative text on defining and calculating bite angles in chel
    • URL:[Link]

  • Platinum(II)

    • Title: Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity.[7]

    • Source: MDPI (Molecules, 2020).
    • Context: Demonstrates the structural impact of N-methyl substitution in heterocyclic ligands on platinum coordin
    • URL:[Link]

  • Comparative Ligand Data (DACH)

Sources

Validation

A Senior Application Scientist's Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-Aminomethyl-1-methylazetidine

Introduction In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity, efficacy, and safety. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity, efficacy, and safety. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for the unique conformational constraints it imparts upon bioactive molecules.[1] Specifically, chiral building blocks like 2-aminomethyl-1-methylazetidine serve as valuable synthons for creating novel therapeutics.[2][3] Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of this key intermediate is paramount. An imprecise ee assessment can have cascading effects, impacting the purity of the final active pharmaceutical ingredient (API) and complicating regulatory submissions.

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of 2-aminomethyl-1-methylazetidine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, my objective is not merely to present protocols but to elucidate the causality behind methodological choices, offering a framework for selecting the optimal technique based on the specific demands of your research, be it high-throughput screening, process development, or quality control.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution

Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric excess determination due to its high resolving power and versatility. The fundamental principle relies on the differential interaction of the two enantiomers with a Chiral Stationary Phase (CSP). These CSPs create a transient diastereomeric complex with each enantiote, leading to different retention times and, thus, chromatographic separation.

Causality of Method Choice: Indirect vs. Direct Separation

For a small, polar, and UV-transparent molecule like 2-aminomethyl-1-methylazetidine, direct separation on a CSP can be challenging due to poor retention and lack of a chromophore for UV detection. Therefore, an indirect approach involving pre-column derivatization is the scientifically sound choice. Reacting the primary amine of the analyte with a chiral or achiral derivatizing agent that contains a strong chromophore serves two purposes:

  • Enhanced Detectability: It appends a UV-active moiety, dramatically improving the signal-to-noise ratio.

  • Improved Chromatography: It increases the molecule's hydrophobicity and introduces additional interaction sites, improving peak shape and retention on the CSP.

A well-chosen derivatizing agent, like 4-nitrobenzoyl chloride (adapting a similar method[4]), converts the enantiomers into diastereomeric amides that are readily separable on a standard chiral column.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Dissolve Analyte (e.g., 1 mg/mL in ACN) p2 Add Derivatizing Agent (e.g., 4-Nitrobenzoyl Chloride) & Base (e.g., TEA) p1->p2 p3 React at RT (e.g., 30 min) p2->p3 a1 Inject Derivatized Sample p3->a1 Filtered Sample a2 Separation on Chiral Stationary Phase a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Areas of Diastereomers a3->d1 Chromatogram d2 Calculate ee%: (|Area1 - Area2| / |Area1 + Area2|) * 100 d1->d2

Caption: HPLC workflow with pre-column derivatization.

Detailed Experimental Protocol: Chiral HPLC
  • Derivatization:

    • Prepare a 1 mg/mL solution of 2-aminomethyl-1-methylazetidine in acetonitrile (ACN).

    • To 100 µL of this solution, add 20 µL of triethylamine (TEA).

    • Add 1.2 equivalents of 4-nitrobenzoyl chloride solution (10 mg/mL in ACN).

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.[4]

    • Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% TEA. The amine modifier (TEA) is crucial for preventing peak tailing by masking acidic silanol sites on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the derivatized enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: ee% = ([Area₁ - Area₂] / [Area₁ + Area₂]) * 100.

Chiral Gas Chromatography (GC): High Efficiency for Volatile Analytes

Chiral GC is another high-resolution separation technique, best suited for thermally stable and volatile compounds. The separation mechanism is analogous to HPLC, involving differential interactions with a CSP, typically a cyclodextrin derivative coated onto a fused silica capillary column.[5]

Causality of Method Choice: Volatility and Derivatization

2-aminomethyl-1-methylazetidine, with its primary and tertiary amine functionalities, is polar and not sufficiently volatile for direct GC analysis. Therefore, derivatization is mandatory. The goal is to mask the polar N-H group, reduce the boiling point, and improve thermal stability. A common and effective approach is acylation with a reagent like Heptafluorobutyl Chloroformate (HFBCF).[6] This reaction is robust and yields a derivative with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry (MS).

Experimental Workflow: GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Dissolve Analyte in Solvent (e.g., Toluene) p2 Add Derivatizing Agent (e.g., HFBCF) & Base p1->p2 p3 React & Extract into Organic Layer p2->p3 a1 Inject Derivatized Sample p3->a1 Extracted Sample a2 Separation on Chiral Capillary Column a1->a2 a3 FID or MS Detection a2->a3 d1 Integrate Peak Areas of Enantiomers a3->d1 Chromatogram d2 Calculate ee% d1->d2

Caption: GC workflow including mandatory derivatization.

Detailed Experimental Protocol: Chiral GC
  • Derivatization: [6]

    • Dissolve ~1 mg of the analyte in 200 µL of toluene.

    • Add 50 µL of pyridine as a base.

    • Add 50 µL of Heptafluorobutyl Chloroformate (HFBCF).

    • Vortex and heat at 60°C for 15 minutes.

    • After cooling, add 500 µL of 5% NaHCO₃ solution to quench the reaction.

    • Vortex and centrifuge. The upper organic layer is collected for analysis.

  • GC Conditions:

    • Column: Chirasil-L-Val or a similar cyclodextrin-based capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min. This temperature program must be optimized to ensure baseline separation.

    • Detector: Flame Ionization Detector (FID) at 270°C or Mass Spectrometer (MS).

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Calculate ee% from the integrated peak areas of the two separated enantiomers as described for HPLC.

NMR Spectroscopy: A Universal, Non-Separative Approach

Unlike chromatographic techniques, NMR spectroscopy does not physically separate the enantiomers. Instead, it distinguishes them by converting them into diastereomers in situ through the addition of a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[7][8] The resulting diastereomers have non-equivalent nuclei that will resonate at different chemical shifts in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.[9]

Causality of Method Choice: The Power of Diastereomeric Non-equivalence

For 2-aminomethyl-1-methylazetidine, derivatization with a CDA like Mosher's acid chloride ((R)-MTPA-Cl) is a classic and reliable strategy.[10][11] The reaction forms stable diastereomeric amides. The phenyl and CF₃ groups of the Mosher's acid moiety create a distinct anisotropic magnetic environment, causing protons (or other nuclei like ¹⁹F) near the chiral center of the original amine to have different chemical shifts for the two diastereomers. ¹⁹F NMR is often preferred if available, as the signals are typically sharp, well-resolved, and appear in a spectral region free of other signals.[12]

Experimental Workflow: NMR

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Dissolve Analyte in Deuterated Solvent (e.g., CDCl3) p2 Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) p1->p2 p3 Ensure Complete Reaction in NMR Tube p2->p3 a1 Acquire High-Resolution Spectrum (¹H or ¹⁹F) p3->a1 Prepared Sample a2 Identify Diastereotopic Signals a1->a2 d1 Integrate Signal Areas a2->d1 NMR Spectrum d2 Calculate ee% d1->d2

Caption: NMR workflow using a chiral derivatizing agent.

Detailed Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • In an NMR tube, dissolve ~5 mg of 2-aminomethyl-1-methylazetidine in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of a non-chiral base, such as pyridine-d₅, to scavenge HCl produced during the reaction.

    • Add slightly more than 1.0 equivalent of (R)-MTPA-Cl (Mosher's acid chloride).

    • Cap the tube and mix thoroughly. Allow the reaction to proceed to completion (monitor by acquiring quick spectra until no further change is observed, typically < 30 min). It is critical that the derivatization reaction goes to 100% completion to avoid kinetic resolution, which would lead to an inaccurate ee value.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H or ¹⁹F.

    • Parameters: Acquire a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for the smaller peak). Ensure a sufficient relaxation delay (D1) for accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton (or the CF₃ group in ¹⁹F NMR) in the two different diastereomers. Protons on the azetidine ring or the CH₂ group adjacent to the newly formed amide are often good candidates.

    • Carefully integrate the areas of these two signals.

    • Calculate the ee% from the integrals: ee% = (|Integral₁ - Integral₂| / |Integral₁ + Integral₂|) * 100.

Comparative Performance Analysis

The choice of analytical method is a trade-off between various performance factors. The following table provides a comparative summary to guide your decision-making process.

Performance Metric Chiral HPLC Chiral GC NMR Spectroscopy
Resolution/Accuracy Excellent; often baseline separation. Considered the gold standard for accuracy.Excellent; high theoretical plates can provide superb resolution.Good to Excellent. Accuracy depends on signal resolution and complete derivatization.
Sensitivity High (ng to pg level), especially with UV-active derivatives.Very High (pg to fg level), especially with MS or ECD detectors.Low (mg to high µg level). Requires more sample.
Speed (per sample) Moderate (Typical run times are 15-40 minutes).Fast (Typical run times are 10-30 minutes).Fast (Analysis time is < 10 minutes after sample prep).
Method Development Can be complex and time-consuming (screening columns and mobile phases).Moderately complex (optimizing temperature program and derivatization).Relatively straightforward if a suitable CDA is known.
Sample Throughput Moderate; amenable to automation with an autosampler.Moderate to High; autosamplers are standard.Low; sample preparation is manual and sequential.
Cost (Instrument) HighModerate to HighVery High
Cost (Consumables) High (chiral columns, HPLC-grade solvents).Moderate (capillary columns, gases, derivatizing agents).Low (deuterated solvents, CDAs).
Key Advantage Unmatched resolution for complex mixtures; robust and reliable.Exceptional sensitivity and speed for volatile compounds.Universal detector; provides structural information; non-separative.
Key Limitation Requires derivatization for this analyte; high solvent consumption.Limited to thermally stable and volatile compounds; requires derivatization.Low sensitivity; potential for inaccurate integration with poor resolution.

Conclusion and Recommendations

The assessment of enantiomeric excess for 2-aminomethyl-1-methylazetidine can be successfully accomplished by HPLC, GC, or NMR, provided the correct derivatization strategy is employed. There is no single "best" method; the optimal choice is dictated by the specific analytical challenge at hand.

  • For Rigorous Quality Control and High Accuracy: Chiral HPLC is the recommended technique. Its superior resolving power provides the most reliable and defensible data, which is critical for lot release of GMP materials.

  • For High-Sensitivity Applications or Trace Analysis: Chiral GC-MS is the method of choice. Its ability to detect minute quantities of the undesired enantiomer is unparalleled, making it ideal for applications like monitoring stereoselective syntheses where very high ee values are expected.

  • For Rapid Screening and Reaction Monitoring: NMR Spectroscopy offers the fastest route to an ee value when sample concentration is not a limiting factor. Its ease of sample preparation and quick acquisition time make it highly suitable for process development and reaction optimization where dozens of samples may need to be analyzed quickly.

By understanding the fundamental principles and practical nuances of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the stereochemical integrity of their chiral intermediates and final products.

References

  • An, J. Y., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

  • Ternois, T., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality. Available at: [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. Available at: [Link]

  • Unknown (2018). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • Li, M., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. Available at: [Link]

  • You, L., et al. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. PubMed. Available at: [Link]

  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Li, H., et al. (2021). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Available at: [Link]

  • Luchini, A., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available at: [Link]

  • Nozaki, M., et al. (2023). Quantitative determination of the full range of enantiomeric excess of chiral amine. ResearchGate. Available at: [Link]

  • Wallace, I. J., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie. Available at: [Link]

  • Ota, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Davies, S. G., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kennedy, C. R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]

  • Wikipedia (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Foley, D. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Opekar, S., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Grokipedia (n.d.). Chiral derivatizing agent. Grokipedia. Available at: [Link]

  • Restek (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available at: [Link]

  • Al-Majed, A. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

Sources

Comparative

comparative cost-analysis of 2-aminomethyl-1-methylazetidine synthesis routes

Executive Summary 2-Aminomethyl-1-methylazetidine (often derived from the chiral pool as the (S)-enantiomer) is a high-value heterocyclic building block, critical in the development of neuronal nicotinic acetylcholine re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminomethyl-1-methylazetidine (often derived from the chiral pool as the (S)-enantiomer) is a high-value heterocyclic building block, critical in the development of neuronal nicotinic acetylcholine receptor (nAChR) agonists (e.g., A-85380 analogues). Its strained four-membered ring system confers unique conformational rigidity, enhancing ligand-receptor binding affinity compared to flexible acyclic amines or larger pyrrolidine homologues.

This guide objectively compares the two dominant synthetic strategies:

  • The Chiral Pool Route (Route A): Starting from L-azetidine-2-carboxylic acid.

  • The De Novo Cyclization Route (Route B): Starting from acyclic

    
    -halo precursors.
    

Verdict: While Route A offers superior stereochemical fidelity and lower step count for medicinal chemistry scales (<100 g), Route B provides a significantly more cost-effective pathway for multi-kilogram manufacturing, provided that efficient resolution or asymmetric catalysis is employed.

Part 1: Route A – The Chiral Pool Approach

Best For: Rapid delivery of enantiopure material, Medicinal Chemistry, SAR studies. Primary Cost Driver: Starting material (L-Azetidine-2-carboxylic acid).[1]

Mechanism & Workflow

This route leverages the natural chirality of L-azetidine-2-carboxylic acid. The workflow involves N-methylation followed by functional group interconversion (FGI) of the carboxylic acid to the primary amine.

Key Steps:

  • N-Methylation: Reductive amination using Formaldehyde/NaBH(OAc)₃.

  • Amidation: Conversion of the acid to the primary amide via a mixed anhydride.

  • Reduction: Global reduction of the amide to the amine using LiAlH₄.

DOT Diagram: Chiral Pool Synthesis Pathway

RouteA Start L-Azetidine-2-carboxylic acid (Expensive, Chiral) Step1 N-Methylation (HCHO, NaBH(OAc)3) Start->Step1 Inter1 1-Methyl-azetidine-2-COOH Step1->Inter1 Step2 Amidation (ClCOOiBu, NH3) Inter1->Step2 Inter2 1-Methyl-azetidine-2-carboxamide Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final 2-Aminomethyl-1-methylazetidine (Target) Step3->Final

Caption: Figure 1. Linear synthesis from L-azetidine-2-carboxylic acid preserving stereochemistry.

Detailed Protocol (Self-Validating)

Step 1: N-Methylation

  • Dissolve L-azetidine-2-carboxylic acid (1.0 eq) in MeOH.

  • Add aqueous Formaldehyde (37%, 1.2 eq) and stir for 30 min.

  • Cool to 0°C; add NaBH(OAc)₃ (1.5 eq) portion-wise. Validation: Evolution of gas ceases.

  • Stir 12h. Concentrate and purify via ion-exchange resin (Dowex) to remove borate salts.

Step 2: Amide Formation

  • Suspend N-methyl amino acid in DCM/NMM (N-methylmorpholine).

  • Cool to -15°C. Add Isobutyl chloroformate (1.1 eq). Validation: Formation of mixed anhydride confirmed by IR (shift in carbonyl stretch).

  • Bubble anhydrous NH₃ gas or add NH₄OH solution.

  • Extract with DCM. Yields typically >85%.[2]

Step 3: Reduction

  • Suspend LiAlH₄ (2.5 eq) in dry THF under Argon.

  • Add amide solution dropwise at 0°C. Reflux for 4h.

  • Critical Workup (Fieser Method): Quench with water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular white precipitate.

  • Distill the amine (bp ~140-150°C) or convert to HCl salt for storage.

Part 2: Route B – The De Novo Cyclization Route

Best For: Large-scale manufacturing, Cost reduction. Primary Cost Driver: Reagents for resolution (if chiral) or step count.

Mechanism & Workflow

This route builds the azetidine ring from acyclic precursors, typically


-halo esters or amines.[3] The most robust variation involves the cyclization of methyl 2,4-dibromobutanoate  with methylamine.

Key Steps:

  • Cyclization: Reaction of 2,4-dibromobutanoate with Methylamine to form methyl 1-methylazetidine-2-carboxylate.

  • Resolution (Optional): Enzymatic or chemical resolution if enantiopure product is required.

  • Reduction: Conversion of the ester to the alcohol, then activation (Mesylate) and displacement (Azide), or direct Amidation/Reduction.

DOT Diagram: Cyclization Workflow

RouteB Start Methyl 2,4-dibromobutanoate (Commodity Chemical) Step1 Cyclization (Heat, Base) Start->Step1 Reagent Methylamine (MeNH2) Reagent->Step1 Inter1 Methyl 1-methylazetidine-2-carboxylate (Racemic) Step1->Inter1 Branch Resolution Required? Inter1->Branch PathA Amidation -> Reduction (Route A Analog) Branch->PathA Option 1 PathB Ester Reduction -> Mesylation -> Azide -> Amine Branch->PathB Option 2 (Higher Purity) Final 2-Aminomethyl-1-methylazetidine PathA->Final PathB->Final

Caption: Figure 2. Convergent synthesis via cyclization of acyclic precursors.

Detailed Protocol (Key Cyclization Step)
  • Dissolve methyl 2,4-dibromobutanoate (1.0 eq) in Acetonitrile.

  • Add Methylamine (40% aq, 3.0 eq) dropwise at 0°C.

  • Heat to 50°C in a sealed vessel for 16h.

  • Workup: Concentrate to remove excess amine. Basify with K₂CO₃.[4] Extract with Ether.

  • Purification: Distillation. The product is a volatile oil.

    • Note: This produces a racemic ester. For chiral applications, the ester is hydrolyzed to the acid and resolved using tartaric acid crystallizations.

Part 3: Comparative Analysis

The following table contrasts the two routes based on experimental data and process economics.

MetricRoute A (Chiral Pool)Route B (Cyclization)
Starting Material Cost High (

$) (L-Azetidine-2-COOH)
Low ($) (Dibromobutanoate)
Step Count 3 Steps (Linear)4-6 Steps (Includes Resolution)
Overall Yield 45 - 60% 30 - 45% (post-resolution)
Stereochemistry >99% ee (Retained)Racemic (Requires Resolution)
Scalability Limited by SM availabilityHigh (Commodity reagents)
Safety Profile Moderate (LiAlH₄ handling)Good (Standard organics)
E-Factor (Waste) Low (Atom efficient)High (Resolution waste)
Expert Insight: When to Choose Which?
  • Choose Route A for Pre-clinical Discovery . The cost of the starting material ($100s/gram) is negligible compared to the time saved by avoiding chiral resolution. The stereochemical guarantee is critical for biological assays (e.g., binding affinity at

    
     nAChR).
    
  • Choose Route B for API Manufacturing . Once a drug candidate is validated, the cost of L-azetidine-2-carboxylic acid becomes prohibitive. Developing a dynamic kinetic resolution (DKR) or an enzymatic resolution of the racemic ester from Route B reduces the cost of goods (COGS) by up to 80%.

References

  • Couty, F., et al. (2016).[3] Synthesis of Azetidines from Amino Alcohols. Journal of Organic Chemistry.

  • Abbott Laboratories. (2006). A-85380: A Pharmacological Probe for nAChR. Clinical Pharmacology & Therapeutics.

  • Padwa, A., et al. (2006). Synthesis of Nitrogen Heterocycles via Cyclization. Organic Letters.

  • Aggarwal, V. K., et al. (2012). Synthesis of Azetidines via Ring Contraction. Synthesis.

  • Pfizer & Enamine. (2025). Photochemical Modifications of Azetidine-2-carboxylic Acids. ChemRxiv.[5][6]

Sources

Validation

literature review comparing 2-aminomethyl-1-methylazetidine with similar compounds

Executive Summary 2-Aminomethyl-1-methylazetidine (CAS: 1363382-92-6) represents a high-value "sp³-rich" scaffold in modern drug discovery. As a diamine building block, it serves as a conformationally restricted bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminomethyl-1-methylazetidine (CAS: 1363382-92-6) represents a high-value "sp³-rich" scaffold in modern drug discovery. As a diamine building block, it serves as a conformationally restricted bioisostere for acyclic diamines (e.g., N-methylethylenediamine) and saturated heterocycles like pyrrolidines and piperidines.

This guide objectively analyzes its performance, highlighting its utility in lowering lipophilicity (LogD) and modulating basicity (pKₐ) compared to its 5- and 6-membered ring analogs. While it offers superior physicochemical properties, researchers must navigate specific stability challenges, particularly the risk of ring expansion.

Physicochemical Performance & Comparison

The azetidine ring introduces significant geometric constraints that alter the electronic environment of the nitrogen atoms. Below is a comparative analysis against its direct homolog, 2-(aminomethyl)-1-methylpyrrolidine , and the acyclic analog.

Table 1: Comparative Physicochemical Profile
Feature2-Aminomethyl-1-methylazetidine 2-Aminomethyl-1-methylpyrrolidine Acyclic Analog (N¹-methylethane-1,2-diamine)
Ring Size 4-membered (Strained)5-membered (Flexible envelope)Open Chain (Highly Flexible)
pKₐ (Ring N) ~9.0 – 9.5 (Predicted)*~10.2 – 10.5~10.0
LogP (Lipophilicity) Lower (More polar surface exposure)HigherVariable
Conformational Entropy Low (Pre-organized)MediumHigh (Entropic penalty upon binding)
Metabolic Stability High (N-dealkylation is slower)ModerateLow (Prone to N-dealkylation/oxidation)
Key Risk Ring Expansion (to pyrrolidine)Ring OxidationNon-specific binding

*Note: Azetidines generally exhibit a pKₐ shift of -1.0 to -1.5 units compared to pyrrolidines due to increased s-character in the nitrogen lone pair orbital caused by ring strain (hybridization effect).

Expert Insight: The "Azetidine Shift"

The 4-membered ring forces the internal C-N-C bond angle to ~90°, significantly deviating from the ideal 109.5°. This increases the s-character of the nitrogen hybridization, making the lone pair less available for protonation.

  • Result: The ring nitrogen is less basic than in pyrrolidines.

  • Application: This is critical for optimizing oral bioavailability and CNS penetration, where high basicity (pKₐ > 10) can lead to lysosomal trapping or poor permeability.

Synthetic Accessibility & Protocols

Synthesis of 2-substituted azetidines is non-trivial due to ring strain. The most authoritative method is the Couty Synthesis , which relies on the thermal cyclization of γ-chloroamines.

Experimental Protocol: Synthesis via the Couty Method

Objective: Synthesis of (S)-1-methyl-2-(aminomethyl)azetidine from (S)-azetidine-2-carboxylic acid or β-amino alcohol precursors.

Step 1: Precursor Preparation (N-Methylation)
  • Dissolve (S)-azetidine-2-carboxylic acid (1.0 equiv) in MeOH.

  • Add Formaldehyde (37% aq., 5.0 equiv) and stir for 30 min.

  • Cool to 0°C and add NaBH₃CN (3.0 equiv) portion-wise.

  • Workup: Quench with 1N HCl, neutralize with NaHCO₃, extract with DCM.

Step 2: Amide Formation
  • Dissolve the N-methyl acid in DCM.

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

  • Add Ammonia (0.5M in dioxane) or Ammonium Chloride/DIPEA.

  • Stir at RT for 12h. Isolate the primary amide.

Step 3: Reduction to Diamine
  • Suspend LiAlH₄ (3.0 equiv) in dry THF under Argon.

  • Add the amide solution dropwise at 0°C.

  • Reflux for 4 hours (Monitor by TLC/LCMS).

  • Quench carefully (Fieser method: water, 15% NaOH, water).

  • Purify via distillation or amine-functionalized silica chromatography.

Critical Safety Note: Azetidines are volatile. Do not evaporate to dryness under high vacuum without verifying boiling points.

Mechanistic Visualization

Figure 1: Synthetic Pathway (Couty & Functionalization)

This diagram illustrates the logical flow from amino acid precursors to the final diamine scaffold, highlighting the critical reduction step.

SynthesisPathway Start Start: (S)-Azetidine-2-carboxylic Acid Step1 1. N-Methylation (HCHO, NaBH3CN) Start->Step1 Reductive Amination Step2 2. Amide Coupling (EDC, NH3) Step1->Step2 Amidation Step3 3. Reduction (LiAlH4, THF) Step2->Step3 Carbonyl Reduction Product Product: 2-Aminomethyl-1-methylazetidine Step3->Product Workup

Caption: Step-wise synthesis of 2-aminomethyl-1-methylazetidine from chiral acid precursors.

Critical Analysis: Stability & Decision Making

The Ring Expansion Trap

A unique failure mode for 2-aminomethylazetidines is the Ring Expansion Rearrangement .

  • Mechanism: Under nucleophilic attack or thermal stress, the strained azetidinium ion (formed if the ring nitrogen is quaternized or protonated) can undergo ring opening followed by re-closure to the more stable 5-membered pyrrolidine.

  • Detection: Use 1H-NMR. Azetidine ring protons typically appear upfield (3.0–4.0 ppm) compared to the corresponding pyrrolidines.

Figure 2: Scaffold Selection Decision Tree

Use this logic flow to determine if this scaffold is appropriate for your lead optimization.

DecisionTree Start Need Diamine Scaffold? CheckPka Is Basic pKa > 10 a liability? Start->CheckPka CheckSpace Is conformational restriction needed? CheckPka->CheckSpace Yes (Need lower pKa) Pyrrolidine Select: Pyrrolidine Analog (High pKa, Moderate Rigidity) CheckPka->Pyrrolidine No (High pKa ok) Azetidine Select: 2-Aminomethyl-1-methylazetidine (Low pKa, High Rigidity) CheckSpace->Azetidine Yes (Rigidify) Acyclic Select: Acyclic Diamine (High Flexibility) CheckSpace->Acyclic No (Flexible)

Caption: Decision logic for selecting azetidine scaffolds based on pKa and conformational requirements.

References

  • Couty, F., et al. (2005).[1][2] "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." Journal of Organic Chemistry. Link

  • Pronina, Y. A., et al. (2005).[2] "3-Aminopyrrolidines via Ring Rearrangement of 2-Aminomethylazetidines." Organic Letters. Link

  • Lowe, M. A., et al. (2021). "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs." Future Medicinal Chemistry. Link

  • Sirenko, V., et al. (2025). "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. Link

Sources

Safety & Regulatory Compliance

Safety

2-Aminomethyl-1-methylazetidine proper disposal procedures

Executive Safety Directive 2-Aminomethyl-1-methylazetidine is a high-energy, strained-ring diamine.[1][2] It presents a dual hazard profile: chemical instability due to ring strain and biological toxicity typical of reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-Aminomethyl-1-methylazetidine is a high-energy, strained-ring diamine.[1][2] It presents a dual hazard profile: chemical instability due to ring strain and biological toxicity typical of reactive amines.[2]

IMMEDIATE ACTION REQUIRED:

  • Do NOT mix with strong acids without cooling (violent exotherm/ring opening).[1][2]

  • Do NOT dispose of down the drain.[2]

  • Segregate from oxidizing agents immediately.[2]

This guide provides a self-validating protocol for the safe containment, classification, and disposal of 2-Aminomethyl-1-methylazetidine, ensuring compliance with RCRA and EHS standards.

Chemical Characterization & Hazard Profile

Before disposal, you must verify the physical state of your specific lot.[2] This compound is often supplied as a hydrochloride salt (solid) or a free base (liquid).[1] The disposal pathway diverges based on this state.[2]

PropertySpecificationOperational Implication
CAS Number 1152113-37-5 (HCl salt) / Derivative dependentVerify exact CAS on container for manifest.[1]
Molecular Formula C₅H₁₂N₂ (Free Base)High nitrogen content; incineration required.[2]
Physical State Liquid (Free Base) / Solid (Salt)Liquid: Flammable/Corrosive. Solid: Irritant/Corrosive.[2][3][4][5]
Ring Strain Azetidine (4-membered ring)High Reactivity: Prone to rapid ring-opening hydrolysis.[1][2]
Basicity Diamine (Primary + Tertiary)Strong Base: Violent reaction with acids/anhydrides.[2]
RCRA Codes D001 (Ignitable), D002 (Corrosive)Must be labeled as Hazardous Waste.[2]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling strained amines during waste transfer.[2]

  • Respiratory: If handling >10 mL of free base outside a glovebox, use a full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.[1][2]

  • Hands: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil) for splash protection.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Face shield required for pouring liquid waste.[2]

Disposal Workflow & Decision Logic

This protocol uses a "Segregate-Deactivate-Pack" methodology to prevent cross-stream reactions.[1][2]

Scenario A: Solid Waste (Hydrochloride Salt/Contaminated Solids)[1]
  • Primary Hazard: Dust inhalation and skin corrosion.[2]

  • Container: Wide-mouth HDPE jar with a screw-top lid.[1][2]

  • Protocol:

    • Place the original container inside a clear, sealable secondary bag.

    • Place the bagged chemical into the HDPE waste jar.[2]

    • Fill void space with vermiculite (absorbent/cushioning).[1][2]

    • Label as "Solid Hazardous Waste: Toxic, Corrosive." [2]

Scenario B: Liquid Waste (Free Base/Solutions)
  • Primary Hazard: Flammability (Flash point likely <60°C) and Corrosivity (pH >12).

  • Container: Amber glass or HDPE carboy. Do NOT use metal cans (corrosion risk).[1][2]

  • Protocol:

    • PH Check: If the solution is aqueous, verify pH.[2] If pH > 12, do not adjust pH manually in the waste container.[2]

    • Solvent Compatibility: Dilute with compatible organic solvents (Ethanol, Methanol) if necessary to reduce viscosity.[2]

    • Segregation: Ensure the waste stream is "Basic Organic Waste."

    • Labeling: "Flammable Liquid, Corrosive, Basic."[2]

Visualization: Waste Stream Decision Tree

DisposalWorkflow cluster_warn CRITICAL WARNING start Start: 2-Aminomethyl-1-methylazetidine Waste check_state Check Physical State start->check_state is_solid Solid (Salt/Powder) check_state->is_solid is_liquid Liquid (Free Base/Solution) check_state->is_liquid solid_pack Double Bag in Polyethylene is_solid->solid_pack liq_check Check pH & Solvents is_liquid->liq_check solid_cont Place in HDPE Jar + Vermiculite solid_pack->solid_cont incinerate Final Disposal: High-Temp Incineration solid_cont->incinerate liq_seg Segregate: BASIC ORGANIC WASTE liq_check->liq_seg liq_cont Container: Glass or HDPE (No Metal) liq_seg->liq_cont warn_acid DO NOT MIX WITH ACIDS (Exothermic Ring Opening) liq_seg->warn_acid liq_cont->incinerate

Caption: Operational logic flow for segregating and packaging azetidine waste based on physical state.

Critical Incompatibilities & Mechanism

Understanding why you segregate is key to safety. 2-Aminomethyl-1-methylazetidine contains a strained four-membered ring.[1][2]

  • The Acid Hazard: Mixing this amine with strong acids (Sulfuric, Nitric, Hydrochloric) in a waste drum causes protonation of the nitrogen.[2] This destabilizes the ring, leading to acid-catalyzed ring opening .[1][2]

    • Consequence: This reaction releases significant bond angle strain energy as heat (Exotherm), which can boil solvents and rupture waste containers.[2]

  • The Oxidizer Hazard: As a secondary/tertiary amine, it can react with oxidizers (Peroxides, Permanganates) to form unstable N-oxides or ignite spontaneously.[2]

Rule of Thumb: Always dispose of this compound in the Alkaline/Basic organic waste stream.[2]

Emergency Spill Procedures

In the event of a spill during transfer:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Maximize fume hood airflow or open windows if safe.[2]

  • Absorb (Do NOT Neutralize):

    • Use chemically inert pads or vermiculite .[2]

    • Why? Attempting to neutralize a concentrated amine spill with acid can generate toxic vapors and heat.[2]

  • Clean: Wash the area with a mild detergent and water after bulk material is removed.[2]

  • Disposal of Debris: All spill debris must be treated as hazardous chemical waste (Scenario A).[2]

References

  • Sigma-Aldrich. (2024).[1][2][5] Safety Data Sheet: Azetidine derivatives.[2] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][6] National Academies Press.[2][6] Retrieved from [1]

  • PubChem. (2024).[1][2] Compound Summary: Azetidine.[2][7][8] National Library of Medicine.[2] Retrieved from [1]

  • Fisher Scientific. (2024).[1][2][5] Chemical Resistance of Gloves Guide.[2] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Aminomethyl-1-methylazetidine
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